molecular formula C8H8BrNO2 B581467 5-Bromo-2-ethoxypyridine-4-carboxaldehyde CAS No. 1224604-10-7

5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Cat. No.: B581467
CAS No.: 1224604-10-7
M. Wt: 230.061
InChI Key: XPWVICGNSRJEJG-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a high-purity chemical building block designed for research and development in organic synthesis. This compound is a versatile aldehyde and bromo-substituted pyridine intermediate, valuable for constructing complex molecules in medicinal chemistry and materials science . Its molecular structure, featuring both an aldehyde group and a bromine atom on the pyridine ring, makes it a suitable precursor for nucleophilic substitution reactions and for the synthesis of Schiff bases, which are important in the development of bioactive molecules and functional materials . This chemical is strictly For Research Use Only. It is intended for use in laboratory settings and is not certified for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWVICGNSRJEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1][2] We will explore the strategic considerations for its preparation, focusing on two primary and scientifically robust synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic and field-proven insights to ensure successful synthesis.

Strategic Importance and Retrosynthetic Analysis

This compound is a key intermediate whose structural features—a pyridine core, a reactive bromine atom, an activating ethoxy group, and a versatile carboxaldehyde handle—allow for extensive molecular elaboration.[1][2] The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the aldehyde can undergo olefination, reductive amination, and oxidation, among other transformations.

Our retrosynthetic approach identifies the commercially available and relatively inexpensive 2,5-dibromopyridine as a logical starting point. The synthesis can be dissected into two key transformations:

  • Selective ethoxylation of 2,5-dibromopyridine to furnish the key intermediate, 5-bromo-2-ethoxypyridine.

  • Regioselective formylation of 5-bromo-2-ethoxypyridine at the C4 position to yield the target molecule.

The regioselectivity of the formylation step is the critical challenge in this synthesis. We will delve into two powerful methods to achieve this: the Vilsmeier-Haack reaction and a directed ortho-metalation/formylation strategy.

Synthesis of the Precursor: 5-Bromo-2-ethoxypyridine

The synthesis of 5-bromo-2-ethoxypyridine from 2,5-dibromopyridine is a well-established nucleophilic aromatic substitution reaction. The greater reactivity of the bromine atom at the C2 position of the pyridine ring towards nucleophilic attack allows for a selective substitution.

A reliable method involves the reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol.[3] The reaction proceeds smoothly, often with high yields.

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxypyridine
  • To a solution of sodium ethoxide (prepared by carefully dissolving sodium metal in anhydrous ethanol, or using commercially available sodium ethoxide) in anhydrous ethanol, add 2,5-dibromopyridine.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-bromo-2-ethoxypyridine as a pure compound.

Formylation Strategies for 5-Bromo-2-ethoxypyridine

The introduction of a formyl group onto the 5-bromo-2-ethoxypyridine scaffold at the C4 position is the crux of this synthesis. The electronic nature of the substituents on the pyridine ring will dictate the regiochemical outcome of the formylation. The ethoxy group at the C2 position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions (C3 and C5, and to a lesser extent, C4). The bromine atom at the C5 position is a deactivating group but can influence the regioselectivity.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile that reacts with activated aromatic systems.[4]

The 2-ethoxy group in 5-bromo-2-ethoxypyridine activates the ring, making it a suitable substrate for the Vilsmeier-Haack reaction. The directing effect of the ethoxy group is expected to favor substitution at the C3 and C5 positions. However, the C5 position is blocked by the bromine atom. Therefore, formylation is anticipated to occur at the C3 or C4 positions. Steric hindrance from the adjacent ethoxy group might disfavor substitution at the C3 position, potentially leading to the desired C4-formylated product.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 5-Bromo-2-ethoxypyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 5-bromo-2-ethoxypyridine in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Directed ortho-Metalation and Formylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][9] This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with an electrophile.

In the case of 5-bromo-2-ethoxypyridine, the ethoxy group at the C2 position can act as a DMG, directing deprotonation to the C3 position. However, the bromine atom at C5 introduces another possibility: lithium-halogen exchange.[10][11][12] Standard alkyllithium reagents like n-BuLi would likely favor lithium-halogen exchange at the C5 position.

A more nuanced approach involves the use of a hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), or a bulky alkyllithium like tert-butyllithium (t-BuLi). These bases can exhibit different selectivities. It has been reported that for certain bromopyridines, t-BuLi can effect a clean lithiation at the C4 position, even in the presence of a bromine atom at another position.[13] This suggests a kinetically controlled deprotonation at the most acidic proton, which in this substituted pyridine system, could be the C4 proton, influenced by the cumulative electronic effects of the ethoxy and bromo substituents.

Directed_Ortho_Metalation Substrate 5-Bromo-2-ethoxypyridine Lithiated_Intermediate 4-Lithio Intermediate Substrate->Lithiated_Intermediate + Base Base Strong Hindered Base (e.g., t-BuLi) Product This compound Lithiated_Intermediate->Product + DMF, then H₃O⁺ workup DMF_quench DMF Quench

Caption: Directed ortho-Metalation and Formylation Workflow.

  • In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, dissolve 5-bromo-2-ethoxypyridine in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (t-BuLi) in pentane or heptane dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Comparative Analysis of Synthetic Routes

FeatureVilsmeier-Haack ReactionDirected ortho-Metalation
Reagents POCl₃, DMF (common, inexpensive)t-BuLi (pyrophoric, requires careful handling), DMF
Conditions Elevated temperatures (80-100 °C)Cryogenic temperatures (-78 °C)
Regioselectivity Dependent on electronic and steric factors; potential for isomeric mixtures.Highly dependent on the base and substrate; can be very specific.
Scalability Generally scalable with appropriate engineering controls.Scalability requires specialized equipment for low-temperature reactions.
Safety POCl₃ is corrosive and reacts violently with water.t-BuLi is highly pyrophoric.

Conclusion

The synthesis of this compound is a tractable process for a skilled organic chemist. Both the Vilsmeier-Haack reaction and directed ortho-metalation present viable pathways, each with its own set of advantages and challenges. The choice of method will likely depend on the available equipment, scale of the reaction, and the desired level of regiochemical control. For initial small-scale synthesis and exploration, the directed ortho-metalation with t-BuLi may offer a more direct and potentially higher-yielding route to the desired C4-formylated product, provided the regioselectivity holds as predicted from analogous systems. The Vilsmeier-Haack reaction, while potentially less selective, utilizes more common and less hazardous reagents (relative to t-BuLi) and may be more amenable to larger-scale production once optimized. Careful execution of the described protocols, coupled with diligent reaction monitoring and purification, will be key to obtaining the target compound in high purity and yield.

References

  • Chinese Chemical Society. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • Lin, Z., & Yu, J.-Q. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Journal of Chemistry, 40(15), 1831-1837. [Link]

  • Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3576. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Zhang, P., et al. (2024). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 63(21), e202424172. [Link]

  • Xiang, D., et al. (2007). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8593–8596. [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis. [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Singh, R. K., et al. (2009). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48B(1), 127-132. [Link]

  • Baran Lab. (n.d.). Directed (ortho) Metallation. Baran Lab. [Link]

  • Hovhannisyan, A. A., et al. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemical Journal of Armenia, 75(3), 263-272. [Link]

  • Google Patents. (n.d.).
  • Kellogg, R. M., et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 12(23), 5474–5477. [Link]

  • ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Mohammed, T., et al. (2020). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 9(6), 940-946. [Link]

  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. [Link]

  • Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). [Link]

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  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]

  • Kumar, R., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2951-2954. [Link]

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chemical properties of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: Properties, Synthesis, and Reactivity

Introduction

This compound is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its unique arrangement of an aldehyde, a bromo substituent, and an ethoxy group on a pyridine core makes it a valuable intermediate for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthetic pathways, reactivity, and applications, with a focus on its utility in medicinal and agrochemical research. The strategic positioning of its functional groups allows for selective transformations, making it a key component in the synthesis of kinase inhibitors and other biologically active heterocyclic systems.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the ethoxy group, creates a unique electronic profile that influences the reactivity of each functional site.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

PropertyValueSource
CAS Number 1224604-10-7[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Data not specified; likely a solid-
Storage Temperature Room temperature[1]
Purity Typically ≥98%[1]

Synthesis and Manufacturing

While specific, detailed preparations for this compound are not extensively published in readily available literature, a logical and established synthetic approach involves the oxidation of the corresponding 4-methyl precursor, 5-bromo-2-ethoxy-4-methylpyridine. This precursor is accessible through standard pyridine functionalization methodologies. The oxidation of a methyl group to an aldehyde on an electron-deficient pyridine ring can be achieved using various oxidizing agents.

G start 5-Bromo-2-ethoxy-4-methylpyridine oxidant Oxidizing Agent (e.g., SeO₂, KMnO₄, CrO₃) start->oxidant Step 1: Oxidation solvent Solvent (e.g., Dioxane, Pyridine) start->solvent Reaction Conditions product This compound oxidant->product Formation workup Aqueous Workup & Purification (Column Chromatography) product->workup Step 2: Isolation

Caption: General workflow for the synthesis of the title compound.

Exemplary Experimental Protocol: Oxidation of 5-Bromo-2-ethoxy-4-methylpyridine

This protocol is a representative method based on standard organic chemistry transformations for the oxidation of benzylic/heteroaromatic methyl groups.

  • Reaction Setup : In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-ethoxy-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or pyridine.

  • Addition of Oxidant : To the solution, add the oxidizing agent (e.g., selenium dioxide, SeO₂, 1.1 eq) portion-wise at room temperature. Causality Note: Portion-wise addition is crucial to control the initial exotherm of the reaction.

  • Reaction Execution : Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up : Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove solid byproducts (e.g., elemental selenium). Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Reactions at the Aldehyde Group

The formyl group at the C4 position is a classic electrophile. It readily undergoes:

  • Nucleophilic Addition : Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Reductive Amination : Conversion to an amine via reaction with an amine and a reducing agent (e.g., NaBH₃CN).

  • Wittig Reaction : Olefination to form an alkene.

  • Condensation Reactions : Participation in Knoevenagel or aldol-type condensations.

Reactions at the Bromo Group

The bromine atom at the C5 position is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[1] This versatility is critical in drug discovery for scaffold elaboration.

  • Suzuki Coupling : Reaction with boronic acids or esters to form biaryl compounds.

  • Heck Coupling : Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with primary or secondary amines.

  • Sonogashira Coupling : Reaction with terminal alkynes to form alkynylated pyridines.

cluster_aldehyde Aldehyde Reactivity cluster_bromo Bromo Group Reactivity A Nucleophilic Addition (R-MgBr) B Wittig Reaction (Ph₃P=CHR) C Reductive Amination (R₂NH) D Suzuki Coupling (Ar-B(OH)₂) E Buchwald-Hartwig (R₂NH, Pd cat.) F Sonogashira (R-C≡CH, Pd/Cu cat.) Core 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde Core->A Core->B Core->C Core->D Core->E Core->F

Caption: Key reaction pathways for the title compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

  • Pharmaceuticals : It is a key building block for constructing complex heterocyclic systems.[1] Its structure is particularly suited for developing kinase inhibitors, where the pyridine core can act as a hinge-binding motif and the various substituents can be elaborated to target specific pockets within the enzyme's active site.[1]

  • Agrochemicals : The reactivity profile of this molecule allows for its use in creating novel pesticides and herbicides.[1] The substituted pyridine scaffold is a common feature in many commercially successful agrochemicals.

  • Materials Science : While less common, related bromo-pyridines can be incorporated into polymers or functional materials to impart specific properties such as thermal stability or altered electronic characteristics.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 5-bromo-2-pyridinecarboxaldehyde and 5-bromo-2-methoxypyridine can provide guidance.

  • Hazard Classification : Analogous compounds are classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4][5]

  • Handling : Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid breathing dust, fumes, or vapors.[5][6] Wash hands thoroughly after handling.[6]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6]

    • Skin : Wash with plenty of soap and water. If irritation persists, seek medical advice.[6]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[6] Commercial suppliers recommend storage at room temperature.[1]

Conclusion

This compound is a potent and versatile synthetic intermediate. The orthogonal reactivity of its aldehyde and bromo functionalities allows for a stepwise and controlled elaboration of the molecular scaffold. This property, combined with its utility in forming biologically relevant structures, establishes it as a valuable tool for chemists in drug discovery, agrochemical synthesis, and materials science. A thorough understanding of its chemical properties and reactivity is essential for leveraging its full potential in the development of novel and complex chemical entities.

References

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  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
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An In-Depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pyridine scaffold, a privileged structure in drug discovery, continues to be a focal point of extensive research due to its presence in numerous FDA-approved drugs. Within this class of heterocyclic compounds, 5-Bromo-2-ethoxypyridine-4-carboxaldehyde has emerged as a highly versatile and valuable building block. Its unique trifunctional nature—a reactive aldehyde, a strategically placed bromine atom, and an electron-donating ethoxy group—offers a powerful platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the synthesis, chemical properties, and applications of this key intermediate.

Core Compound Identification and Properties

CAS Number: 1224604-10-7[1]

Molecular Formula: C₈H₈BrNO₂

Molecular Weight: 230.06 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
AppearanceSolid[2]
Storage TemperatureRoom temperature[1]

Synthesis and Purification

While a specific, detailed, peer-reviewed synthesis of this compound is not widely published, analogous syntheses of substituted bromopyridines provide a likely synthetic pathway. A plausible route would involve the bromination of a suitable 2-ethoxypyridine-4-carboxaldehyde precursor.

A general synthetic approach for related compounds often involves the following steps:

  • Starting Material Selection: The synthesis would likely commence with a commercially available or readily synthesized pyridine derivative.

  • Introduction of Functional Groups: Key functional groups such as the ethoxy and aldehyde moieties would be introduced through established synthetic transformations. For instance, an ethoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group with sodium ethoxide.

  • Bromination: The final step would likely be a regioselective bromination at the 5-position of the pyridine ring. This is often achieved using brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent.[3][4] The electron-donating nature of the ethoxy group at the 2-position would direct the bromination to the 5-position.

Purification:

Following the synthesis, purification is critical to ensure the high purity required for subsequent applications in drug discovery. Standard purification techniques for organic compounds of this nature include:

  • Column Chromatography: This is the most common method for purifying solid organic compounds. A silica gel stationary phase with a gradient of organic solvents (e.g., ethyl acetate in hexanes) would likely be effective in separating the desired product from any unreacted starting materials or byproducts.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a crystalline solid of high purity.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromo substituent, and the ethoxy group on the pyridine ring.

The Aldehyde Group: A Gateway to Heterocyclic Scaffolds

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily participates in condensation reactions, reductive aminations, and as a building block for the construction of various heterocyclic systems.[5][6]

Example: Synthesis of Pyrazolopyrimidines

One of the key applications of this aldehyde is in the synthesis of pyrazolopyrimidine cores, which are prevalent in many kinase inhibitors. The synthetic workflow generally involves the condensation of the aldehyde with an aminopyrazole to form the pyrimidine ring.[5]

G cluster_0 Condensation Reaction start 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde intermediate Schiff Base Intermediate start->intermediate Condensation reagent Aminopyrazole reagent->intermediate product Pyrazolopyrimidine Core intermediate->product Cyclization

Caption: Generalized workflow for pyrazolopyrimidine synthesis.

The Bromo Substituent: A Handle for Cross-Coupling Reactions

The bromine atom at the 5-position is a key feature that allows for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[7][8][9][10]

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the bromopyridine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This enables the formation of a new carbon-carbon bond, allowing for the attachment of various aryl or heteroaryl groups.

Generalized Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-Br) pd0->oxidative_addition + Ar-Br transmetalation Transmetalation (Ar-Pd(II)-Ar') oxidative_addition->transmetalation + Ar'-B(OH)2 + Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Coupled Product (Ar-Ar') reductive_elimination->product aryl_halide 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde (Ar-Br) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction with a substituted bromopyridine. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[11][12]

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specific ligand, 1-5 mol%).

  • Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfill.

  • Solvent Addition: Degassed solvents (e.g., a mixture of 1,4-dioxane and water, or toluene and water) are added via syringe.

  • Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of this compound make it an ideal starting material for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer.

The Role in Kinase Inhibitor Scaffolds:

  • The pyridine ring often serves as a key pharmacophoric element, forming critical hydrogen bond interactions with the hinge region of the kinase active site.[7]

  • The aldehyde group is instrumental in constructing the core heterocyclic scaffold of the inhibitor, such as a pyrazolopyrimidine.[5]

  • The bromo substituent , via cross-coupling reactions, allows for the introduction of various aryl and heteroaryl moieties that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.[13]

Illustrative Synthetic Scheme for a Kinase Inhibitor:

The following is a generalized synthetic scheme illustrating how this compound can be utilized in the synthesis of a kinase inhibitor.

Kinase_Inhibitor_Synthesis cluster_0 Kinase Inhibitor Synthesis start 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde step1 Condensation with a suitable amine start->step1 intermediate1 Heterocyclic Core (e.g., Pyrazolopyrimidine) step1->intermediate1 step2 Suzuki-Miyaura Coupling intermediate1->step2 intermediate2 Functionalized Inhibitor Scaffold step2->intermediate2 step3 Further Modifications intermediate2->step3 final_product Kinase Inhibitor step3->final_product

Caption: A generalized synthetic pathway for a kinase inhibitor.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5-10.5 ppm.

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring.

  • Ethoxy Protons: A quartet for the -OCH₂- group (typically δ 4.0-4.5 ppm) and a triplet for the -CH₃ group (typically δ 1.2-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the highly deshielded region, typically δ 185-200 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be shifted, as will the carbons attached to the nitrogen and ethoxy group.

  • Ethoxy Carbons: A signal for the -OCH₂- carbon (around δ 60-70 ppm) and a signal for the -CH₃ carbon (around δ 14-16 ppm).[14][15][16]

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[17]

  • C-H Stretch (Aldehyde): One or two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[17]

  • C-O Stretch (Ether): A strong absorption in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity, one at m/z 229 and the other at m/z 231.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group, the aldehyde group, or the bromine atom.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the safety precautions for structurally similar brominated pyridine and aldehyde compounds should be strictly followed.

Hazard Identification (Based on analogous compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[18]

  • Skin Irritation: Causes skin irritation.[18][19]

  • Eye Irritation: Causes serious eye irritation.[18][19]

  • Respiratory Irritation: May cause respiratory irritation.[19]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[18]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[19]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[19][20]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19][20]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[19]

  • If swallowed: Call a poison center or doctor if you feel unwell.[18]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of complex heterocyclic scaffolds, particularly those targeting the kinase family of enzymes. The ability to perform selective transformations at the aldehyde and bromo positions allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry. As the quest for more potent and selective therapeutic agents continues, the demand for versatile and well-characterized intermediates like this compound is poised to grow. Further research into novel synthetic routes and expanded applications of this compound will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

  • A specific peer-reviewed synthesis protocol for this compound is not readily available in the public domain.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306451). Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Google Patents. (1975). United States Patent (19).
  • Google Patents. (2016). United States Patent (19).
  • NIST. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved from [Link]

  • ResearchGate. (2025). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-nitrobenzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

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structure elucidation of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

The Strategic Workflow: A Multi-Pillar Approach

The elucidation of a novel or uncharacterized organic compound is a systematic process. It begins with the determination of the molecular formula, proceeds to the identification of constituent functional groups, and culminates in the precise mapping of atomic connectivity.[1] For this compound, a substituted heterocyclic compound of interest in medicinal chemistry as a synthetic intermediate[3], this process relies on the foundational pillars of modern analytical chemistry.

Our strategy is visualized in the following workflow, which ensures that data from each successive step corroborates and refines the structural hypothesis.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Final Conclusion MS High-Resolution MS MF Molecular Formula (C₈H₈BrNO₂) Isotopic Pattern (Br) MS->MF Provides FINAL Final Structure MF->FINAL Confirms Mass IR FTIR Analysis FG Functional Groups (C=O, C-O, Ar-H) IR->FG Identifies FG->FINAL Confirms Groups NMR_H ¹H NMR CONNECT Atomic Connectivity (H-H, C-H relationships) NMR_H->CONNECT NMR_C ¹³C NMR NMR_C->CONNECT CONNECT->FINAL Defines Skeleton

Caption: Overall strategy for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

The initial and most critical step is to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose, providing mass accuracy sufficient to predict a unique molecular formula.[4]

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the molecular ion cluster and use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak.

Data Interpretation and Validation

For this compound (C₈H₈BrNO₂), the expected monoisotopic mass is 230.9791 u. A key confirmatory feature is the isotopic signature of bromine.[5] Bromine has two abundant isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in two peaks of nearly equal intensity separated by approximately 2 m/z units (the M⁺ and M+2⁺ peaks). This pattern is an unambiguous indicator of the presence of a single bromine atom.

Bromine_Isotope a Relative Intensity (%) b m/z M M⁺ (⁷⁹Br) ~50.7% M2 M+2⁺ (⁸¹Br) ~49.3%

Caption: Characteristic MS isotope pattern for a mono-brominated compound.

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/z (C₈H₈⁷⁹BrNO₂)Calculated m/z (C₈H₈⁸¹BrNO₂)Key Fragmentation IonExpected m/z
[M]⁺230.9791232.9771[M-C₂H₅O]⁺185.9423
[M+H]⁺231.9869233.9849[M-CHO]⁺201.9814

Infrared Spectroscopy: Identifying Key Functional Groups

With the molecular formula established, infrared (IR) spectroscopy is employed to identify the functional groups present.[2] This technique provides a rapid and non-destructive "fingerprint" of the molecule's covalent bonds. The presence of an aldehyde, an ether, and an aromatic pyridine ring can be confirmed.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.

  • Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted Spectral Data

The IR spectrum will be dominated by several key absorbances that directly support the proposed structure. The most diagnostic is the strong carbonyl (C=O) stretch of the aldehyde.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3050-3100C-H StretchAromatic (Pyridine Ring)
~2900-3000C-H StretchAliphatic (Ethoxy Group)
~2720, ~2820C-H StretchAldehyde (Fermi Doublet)
~1700C=O StretchAldehyde Carbonyl[7][8]
~1550-1600C=C, C=N StretchAromatic Pyridine Ring[6]
~1250C-O StretchAryl Ether (Ar-O-C)
~1050C-O StretchAliphatic Ether (C-O-C)
~600-800C-Br StretchCarbon-Bromine Bond

NMR Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[9] Through a combination of ¹H and ¹³C NMR, we can map out the carbon skeleton and determine the placement of all substituents.

NMR_Workflow A Acquire ¹H NMR C Analyze Chemical Shift, Integration, & Multiplicity A->C B Acquire ¹³C NMR D Propose Proton & Carbon Assignments B->D C->D E Optional: Acquire 2D NMR (COSY, HSQC) D->E For validation F Confirm Connectivity & Finalize Structure D->F E->F For validation

Caption: Systematic workflow for NMR data analysis and assignment.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information about the chemical environment, quantity, and neighboring protons for every unique hydrogen atom in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals.

The structure contains five distinct proton environments.

  • Aldehyde Proton (-CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a singlet far downfield.

  • Aromatic Protons (H-3, H-6): The two protons on the pyridine ring are not adjacent to any other protons, so they will each appear as singlets. Their chemical shifts will be influenced by the surrounding electron-withdrawing (Br, CHO) and electron-donating (OEt) groups.

  • Ethoxy Group (-OCH₂CH₃): This group gives rise to a classic ethyl pattern: a quartet for the -OCH₂- protons (split by the adjacent -CH₃) and a triplet for the -CH₃ protons (split by the adjacent -OCH₂-).

Table 3: Predicted ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~10.2Singlet (s)1HAldehyde (CHO)
b~8.5Singlet (s)1HAromatic (H-3)
c~8.0Singlet (s)1HAromatic (H-6)
d~4.5Quartet (q)2HEthoxy (-OCH₂)
e~1.4Triplet (t)3HEthoxy (-CH₃)
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer, tuned to the carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

  • Processing: Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The molecule has 8 unique carbon atoms, and all should be visible in the spectrum.

  • Carbonyl Carbon: The aldehyde C=O carbon is the most deshielded, appearing around 190 ppm.

  • Aromatic Carbons: Five distinct signals are expected in the aromatic region (110-165 ppm). The carbon attached to the bromine (C-5) will show a reduced intensity due to scalar relaxation, and its chemical shift will be lower than unsubstituted carbons. The carbon attached to the ethoxy group (C-2) will be shifted downfield.

  • Ethoxy Carbons: The two aliphatic carbons of the ethoxy group will appear upfield.

Table 4: Predicted ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)Assignment
1~190Aldehyde (C=O)
2~165Aromatic (C-2, attached to O)
3~150Aromatic (C-6)
4~140Aromatic (C-3)
5~130Aromatic (C-4, attached to CHO)
6~115Aromatic (C-5, attached to Br)
7~65Ethoxy (-OCH₂)
8~14Ethoxy (-CH₃)

Conclusion: Synthesis of Evidence

The collective data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a cohesive and self-validating picture of the molecule.

  • MS confirms the molecular formula C₈H₈BrNO₂ and the presence of one bromine atom.

  • IR confirms the presence of an aldehyde, an aromatic ether, and a pyridine ring.

  • ¹H and ¹³C NMR definitively establish the connectivity of the atoms, showing a 2,4,5-trisubstituted pyridine ring with an ethoxy group at position 2, a carboxaldehyde at position 4, and a bromine atom at position 5.

All experimental evidence converges to unambiguously confirm the structure as this compound.

Caption: Final elucidated structure with ¹H NMR (letters) and ¹³C NMR (numbers) labels.

References

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).
  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods - University of Nairobi. (n.d.).
  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.).
  • Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016).
  • Structure Elucidation Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).
  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. (n.d.).
  • 2-Methoxypyridine(1628-89-3) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 3-Pyridinecarboxaldehyde (500-22-1)IR1 - ChemicalBook. (n.d.).
  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (n.d.).
  • IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2 - ResearchGate. (n.d.).
  • 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem - NIH. (n.d.).
  • 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem. (n.d.).
  • 2-Pyridinecarboxaldehyde(1121-60-4)IR1 - ChemicalBook. (n.d.).
  • 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • Mass Spectrometry: Fragmentation. (n.d.).

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An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of biologically active molecules. Among these, 5-Bromo-2-ethoxypyridine-4-carboxaldehyde stands out as a highly versatile and valuable building block. Its unique arrangement of a bromine atom, an ethoxy group, and a carboxaldehyde function on a pyridine scaffold offers a rich platform for molecular diversification. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthetic pathways, characteristic reactivity, spectroscopic signature, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

The strategic placement of the bromine atom at the 5-position makes it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The ethoxy group at the 2-position modulates the electronic properties of the pyridine ring and can influence the compound's solubility and metabolic stability in derivative molecules.[1] The aldehyde at the 4-position is a versatile functional group, readily participating in a wide range of chemical transformations to build more complex molecular architectures. This trifecta of functionalities makes this compound a sought-after intermediate in the synthesis of kinase inhibitors and other complex heterocyclic systems.[2]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is the first step in its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 230.06 g/mol [3]
Molecular Formula C₈H₈BrNO₂[3]
CAS Number 1224604-10-7[3]
Appearance Expected to be a solidInferred from analogs
Storage Room temperature[3]

Synthesis and Reactivity

A potential synthetic workflow is outlined below:

Synthesis_Workflow Proposed Synthetic Workflow A 2,5-Dibromopyridine B 5-Bromo-2-ethoxypyridine A->B  Sodium Ethoxide, Ethanol, Reflux   C This compound B->C  n-BuLi, DMF, THF, -78 °C  

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Plausible Synthetic Approach
  • Synthesis of 5-Bromo-2-ethoxypyridine: To a solution of 2,5-dibromopyridine in ethanol, add sodium ethoxide. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 5-Bromo-2-ethoxypyridine.

  • Formylation to this compound: 5-Bromo-2-ethoxypyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred to facilitate lithiation at the 4-position. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional groups:

  • Bromine at C5: The bromine atom is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, providing a powerful tool for library synthesis in drug discovery. The electron-withdrawing nature of the pyridine ring and the aldehyde group enhances the reactivity of the C-Br bond in these transformations.

  • Aldehyde at C4: The aldehyde group is a versatile functional handle for a plethora of chemical transformations, including:

    • Reductive amination: To introduce amine functionalities.

    • Wittig reaction: To form alkenes.

    • Grignard and organolithium additions: To generate secondary alcohols.

    • Oxidation: To form the corresponding carboxylic acid.

    • Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.

  • Ethoxy Group at C2: The ethoxy group is generally stable but can influence the overall reactivity of the pyridine ring through its electron-donating character.

Spectroscopic Analysis

While specific spectral data for this compound is not widely published, its expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopy Expected Characteristics
¹H NMR - A singlet for the aldehyde proton (~10 ppm).- A singlet for the proton at the 3-position of the pyridine ring.- A singlet for the proton at the 6-position of the pyridine ring.- A quartet and a triplet for the ethoxy group protons.
¹³C NMR - A signal for the aldehyde carbon (~190 ppm).- Signals for the carbon atoms of the pyridine ring, with the carbon bearing the bromine showing a lower chemical shift.- Signals for the carbons of the ethoxy group.
FT-IR (cm⁻¹) - A strong carbonyl (C=O) stretch for the aldehyde (~1700 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching for the ethoxy group.- C-Br stretching vibration.
Mass Spec (EI) - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).- Fragmentation patterns corresponding to the loss of the ethoxy group, carbon monoxide, and bromine.
Protocol for Spectroscopic Data Acquisition
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI), to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Safety and Handling

GHS Hazard Information (Inferred)
Hazard Class Hazard Statement
Acute Toxicity, OralHarmful if swallowed.
Skin Corrosion/IrritationCauses skin irritation.[7]
Serious Eye Damage/IrritationCauses serious eye irritation.[7]
Specific target organ toxicity — Single exposureMay cause respiratory irritation.[7]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • Inhalation: Move to fresh air. In all cases of exposure, seek medical attention.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules. Its molecular weight of 230.06 g/mol and its versatile functional groups make it a valuable tool for medicinal chemists and researchers in the life sciences. A comprehensive understanding of its properties, reactivity, and safe handling is crucial for its effective application in the laboratory. While further experimental data is needed to fully characterize this compound, this guide provides a solid foundation for its use in pioneering research and development.

References

  • Cole-Parmer. (n.d.). 4-Pyridinecarboxaldehyde, 98% Material Safety Data Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • Author. (2025, October 15). The Synthesis of Novel Pharmaceuticals with 5-Bromo-2-ethoxypyridine. Publisher.

Sources

Unlocking the Therapeutic Potential of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a strategically functionalized heterocyclic compound poised for exploration in drug discovery. While direct biological data on this specific molecule is nascent, its structural motifs—a 5-bromopyridine core, a 2-ethoxy substituent, and a 4-carboxaldehyde group—are prevalent in a wide array of biologically active agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic activities of this compound. We will delve into its chemical rationale as a lead scaffold, propose potential biological targets based on structure-activity relationships of analogous compounds, and provide detailed, actionable protocols for in vitro and in silico evaluation. This document serves as a roadmap for unlocking the latent biological potential of this compound.

Introduction: The Chemical and Biological Rationale

This compound (C₈H₈BrNO₂) is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors and other biologically active compounds[1]. The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability[2][3]. The strategic placement of its substituents offers a multi-pronged approach to biological interaction:

  • The 5-Bromopyridine Core: The bromine atom at the 5-position is a key functional handle. It can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding. Furthermore, it provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR)[4][5]. Brominated pyridines are integral components of pharmaceuticals targeting cancer and inflammatory conditions[4].

  • The 2-Ethoxy Group: The alkoxy group at the 2-position can influence the molecule's electronic properties and lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic profile. Derivatives of 2-substituted pyridines have demonstrated a range of pharmacological effects, including anticonvulsant and sympatholytic activities[6][7].

  • The 4-Carboxaldehyde Functionality: The aldehyde group is a versatile reactive moiety. It can act as a hydrogen bond acceptor and is a precursor for the synthesis of various derivatives, such as Schiff bases, hydrazones, and alcohols, which can be designed to interact with specific biological targets. Pyridine-4-carboxaldehyde derivatives have been investigated for their potential as aromatase inhibitors and for their antineoplastic activity[8].

Given these structural features, this compound represents a promising starting point for the development of novel therapeutics, potentially in the realms of oncology, inflammation, and neurology.

Postulated Biological Activities and Potential Molecular Targets

Based on the extensive literature on related pyridine derivatives, we can hypothesize several avenues for the biological activity of this compound and its subsequent derivatives.

Anticancer Activity

The pyridine nucleus is a cornerstone of many anticancer agents[9]. Substituted pyridines have been shown to exhibit antiproliferative effects against various cancer cell lines, including HepG-2 and Caco-2[10].

  • Potential Mechanism: Inhibition of protein kinases. The structural similarity to known kinase inhibitors suggests that this scaffold could be elaborated to target the ATP-binding site of kinases crucial for cancer cell proliferation and survival.

  • Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other kinases implicated in oncogenic signaling pathways[10].

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. The structural motifs present in our lead compound are found in molecules with anti-inflammatory properties. For instance, brominated benzaldehyde derivatives have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways[11].

  • Potential Mechanism: Downregulation of pro-inflammatory mediators. This could be achieved by inhibiting enzymes like cyclooxygenase-2 (COX-2) or by suppressing inflammatory signaling cascades.

  • Potential Targets: NF-κB signaling pathway, MAP kinase pathways (ERK, JNK), and key inflammatory enzymes[11][12].

Antimicrobial and Antiviral Properties

The pyridine ring is a common feature in compounds with antimicrobial and antiviral activities[2][13]. The ability to readily synthesize derivatives from the aldehyde and bromo positions allows for the creation of a library of compounds to screen against various pathogens.

  • Potential Mechanism: Disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with viral replication processes.

  • Potential Targets: Bacterial and fungal enzymes, viral proteases or polymerases.

Methodologies for Preclinical Evaluation

This section outlines a strategic, step-by-step approach to systematically evaluate the potential biological activities of this compound.

In Silico Screening and Molecular Modeling

Before embarking on extensive wet-lab experiments, computational methods can provide valuable insights into the compound's potential targets and binding modes.

Experimental Protocol: Molecular Docking

  • Target Selection: Based on the hypothesized activities, select a panel of relevant protein targets (e.g., EGFR, VEGFR-2, COX-2, NF-κB). Obtain their 3D structures from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D conformation of this compound and its rationally designed derivatives. Assign appropriate charges and energy minimize the structures.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding affinity and orientation of the ligands within the active sites of the selected protein targets.

  • Analysis: Analyze the docking scores and binding poses to identify promising ligand-target pairs. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom.

G cluster_0 In Silico Workflow Target Selection Target Selection Ligand Preparation Ligand Preparation Target Selection->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification

Caption: In Silico screening workflow for hit identification.

In Vitro Biological Assays

Promising candidates from in silico screening should be prioritized for in vitro validation.

3.2.1. Anticancer Activity Assessment

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Parameter Description
Cell Lines A549 (Lung), HepG2 (Liver), MCF-7 (Breast)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 and 72 hours
Endpoint IC₅₀ (µM)

3.2.2. Anti-inflammatory Activity Assessment

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages.

  • Cell Stimulation: Seed cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compound.

G LPS LPS Macrophage Macrophage LPS->Macrophage NF_kB_Activation NF-kB Activation Macrophage->NF_kB_Activation Test_Compound Test_Compound Test_Compound->NF_kB_Activation iNOS_Expression iNOS Expression NF_kB_Activation->iNOS_Expression NO_Production NO Production iNOS_Expression->NO_Production

Caption: Proposed anti-inflammatory mechanism of action.

Synthesis and Derivatization Strategies

The true potential of this compound lies in its utility as a synthetic intermediate[4][5]. The aldehyde and bromo functionalities offer orthogonal handles for chemical modification.

  • Reactions at the Aldehyde:

    • Reductive Amination: To introduce diverse amine-containing side chains.

    • Wittig Reaction: To form alkenes.

    • Condensation Reactions: With hydrazines or semicarbazides to form hydrazones or thiosemicarbazones, which are known to possess antitumor activity[14][15][16].

  • Reactions at the Bromo Position:

    • Suzuki Coupling: To introduce aryl or heteroaryl groups.

    • Sonogashira Coupling: To introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: To introduce substituted amines.

Conclusion and Future Directions

This compound is a compound of significant interest for medicinal chemistry and drug discovery. While direct evidence of its biological activity is currently limited, a thorough analysis of its structural components strongly suggests potential as a scaffold for developing novel anticancer, anti-inflammatory, and antimicrobial agents. The experimental and computational workflows detailed in this guide provide a robust framework for elucidating its therapeutic potential. Future research should focus on the synthesis of a focused library of derivatives, followed by systematic biological screening to build a comprehensive structure-activity relationship profile. Such studies will be instrumental in validating the hypotheses presented herein and could pave the way for the development of new and effective therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid.
  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.
  • The Good Scents Company. 4-pyridine carboxaldehyde.
  • MySkinRecipes. This compound.
  • Request PDF. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.
  • Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1979). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Pharmacology, 19(5), 263-271.
  • ResearchGate. Effect of pyridine on key pharmacological parameters.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
  • Finch, R. A., Liu, M., Grill, S. P., Rose, W. C., Loomis, R., Vasquez, K. M., ... & Sartorelli, A. C. (1993). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 36(16), 2276-2283.
  • Liu, M. C., Lin, T. S., Cory, J. G., Cory, A. H., & Sartorelli, A. C. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 39(13), 2586-2593.
  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • Phytobioactive compounds as therapeutic agents for human diseases: A review. PMC.

Sources

5-Bromo-2-ethoxypyridine-4-carboxaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a pyridine core, a reactive bromine atom, an electron-donating ethoxy group, and an aldehyde handle—renders it an exceptionally versatile intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and other biologically active agents. We will delve into the causality behind synthetic strategies and explore the utility of its distinct functional groups in key chemical transformations.

Introduction: A Multifunctional Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No: 1224604-10-7) has emerged as a high-value intermediate due to its pre-installed functional handles that enable sequential and site-selective modifications.[1]

  • The Aldehyde Group : Serves as a versatile precursor for forming carbon-nitrogen bonds through reductive amination or condensation reactions, or can be oxidized to a carboxylic acid.

  • The Bromo Group : Acts as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[1]

  • The 2-Ethoxy Group : Modulates the electronic properties of the pyridine ring, influencing reactivity and potentially improving pharmacokinetic properties such as solubility and metabolic stability in derivative compounds.[2]

This combination makes it a sought-after precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors, where precise molecular architecture is paramount for achieving potency and selectivity.[1][3][4][5]

Synthesis and Manufacturing

While specific literature detailing the synthesis of this compound is not abundant, a logical and efficient synthetic pathway can be constructed based on established methodologies for related pyridine derivatives. The most plausible approach involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-stage process: 1) selective ethoxylation of a dihalopyridine, 2) introduction of a precursor to the aldehyde at the 4-position, and 3) conversion to the final carboxaldehyde. An alternative involves the direct formylation of a 5-bromo-2-ethoxypyridine intermediate.

G cluster_0 Stage 1: Ethoxylation cluster_1 Stage 2: Formylation cluster_2 Alternative Stage 2: Oxidation Route A 2,5-Dibromopyridine B 5-Bromo-2-ethoxypyridine A->B  NaOEt, Ethanol  Reflux C This compound B->C  1. n-BuLi, THF, -78°C  2. DMF  (Vilsmeier-Haack or Lithiation-Formylation) D 5-Bromo-2-ethoxy-4-methylpyridine (Hypothetical Intermediate) D->C  SeO2 or MnO2  Oxidation

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations reported for similar pyridine systems.[6]

Step 1: Synthesis of 5-Bromo-2-ethoxypyridine

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq).

  • Reagents : Add anhydrous ethanol as the solvent, followed by the portion-wise addition of sodium ethoxide (1.1 eq).

  • Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds over several hours.

  • Work-up : After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate.

  • Purification : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-ethoxypyridine.

Step 2: Formylation of 5-Bromo-2-ethoxypyridine

  • Setup : In a flame-dried, three-neck flask under an inert atmosphere, dissolve 5-bromo-2-ethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. The position-4 is the most likely site of deprotonation due to ortho-directing effects and stabilization.

  • Formylation : After stirring for 1-2 hours, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Quenching : Allow the reaction to slowly warm to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Purification : Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to afford this compound.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 1224604-10-7[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Predicted: White to light yellow solidInferred
Storage Room temperature, under inert gas[1]
Spectroscopic Characterization (Predicted)

No publicly available spectra were found. The following predictions are based on the analysis of structurally similar compounds.[7][8]

  • ¹H NMR (400 MHz, CDCl₃) :

    • Aldehyde Proton (-CHO) : A singlet is expected in the downfield region, typically δ 9.8-10.2 ppm.

    • Pyridine Protons : Two singlets (or narrow doublets due to long-range coupling) are expected for the protons at C-3 and C-6 of the pyridine ring, likely in the δ 8.0-8.8 ppm range.

    • Ethoxy Protons (-OCH₂CH₃) : A quartet for the methylene protons (-OCH₂-) around δ 4.2-4.6 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3-1.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃) :

    • Aldehyde Carbonyl (C=O) : Expected in the highly deshielded region of δ 188-195 ppm.

    • Pyridine Carbons : The carbon atoms of the pyridine ring are expected between δ 110-165 ppm. The C-Br carbon will be shifted downfield, while the C-OEt carbon will be significantly downfield.

    • Ethoxy Carbons : The -OCH₂- carbon is expected around δ 60-65 ppm, and the -CH₃ carbon around δ 14-16 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet) :

    • C=O Stretch (Aldehyde) : A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.

    • C-H Stretch (Aldehyde) : Two weak bands are characteristic around 2820 cm⁻¹ and 2720 cm⁻¹.

    • C-O Stretch (Ether) : A strong band is expected in the region of 1200-1250 cm⁻¹.

    • Aromatic C=C and C=N Stretches : Multiple bands in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the differential reactivity of its functional groups, allowing for a diverse range of subsequent transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular complexities.

  • Pinnick Oxidation : The aldehyde can be cleanly oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) under mild conditions, a reaction known for its high functional group tolerance.[9][10] This transformation is valuable for introducing a carboxylic acid moiety for amide coupling or as a coordinating group.

  • Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to substituted aminomethylpyridines, a common structural motif in bioactive molecules.

  • Condensation Reactions : The aldehyde can undergo condensation with various nucleophiles, such as thiosemicarbazide, to form thiosemicarbazones, which are known to exhibit a range of biological activities.[7][11][12]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and vinyl pyridine systems.[1]

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting the bromo-pyridine with an organoboron species.[13][14][15][16] This reaction is fundamental in drug discovery for linking different aromatic and heterocyclic fragments.

G cluster_0 Suzuki-Miyaura Coupling Reactant_A This compound Product 5-Aryl-2-ethoxypyridine-4-carboxaldehyde Reactant_A->Product Reactant_B R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Reactant_B->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • Setup : To a microwave vial or Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction : Seal the vessel and heat the mixture to 85-100 °C (conventional heating) or 120-150 °C (microwave heating) until TLC or LC-MS indicates the consumption of the starting material.

  • Work-up : Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the coupled product.

Heck Reaction

The Heck reaction facilitates the coupling of the bromo-pyridine with alkenes to form substituted vinylpyridines.[17][18][19][20] This is particularly useful for introducing unsaturated side chains.

G start Pd(0)L₂ A Oxidative Addition start->A  Ar-Br intermediate1 Br-Pd(II)L₂-Py A->intermediate1 B Coordination & Migratory Insertion intermediate2 Alkene-Pd(II) Complex B->intermediate2 C β-Hydride Elimination intermediate4 H-Pd(II)L₂-Br C->intermediate4  Product D Reductive Elimination D->start intermediate1->B  Alkene intermediate3 Alkyl-Pd(II) Complex intermediate2->intermediate3 intermediate3->C intermediate4->D  Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Application Spotlight: Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The substituted pyridine scaffold is a common core in many kinase inhibitors.[3][4][5] this compound serves as an excellent starting point for building libraries of potential inhibitors.

G Scaffold This compound Coupling Suzuki/Heck Coupling (at C5-Br) Scaffold->Coupling ReductiveAmination Reductive Amination (at C4-CHO) Scaffold->ReductiveAmination Diversity1 Introduces Aryl/Heteroaryl Group (Vector for Hinge Binding) Coupling->Diversity1 Diversity2 Introduces Substituted Amine (Vector for Solvent Front) ReductiveAmination->Diversity2 Final Kinase Inhibitor Candidate Diversity1->Final Diversity2->Final

Sources

A Technical Guide to the Solubility and Stability of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical physicochemical properties of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde, a heterocyclic building block with significant potential in medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a compound's solubility and stability is paramount for its successful application, from initial screening to formulation. This document synthesizes established principles with field-proven methodologies to offer a comprehensive framework for characterizing this specific molecule.

While empirical data for this exact compound is not extensively published, this guide leverages data from structurally similar molecules and established chemical principles to provide authoritative and practical insights. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Core Physicochemical Properties

This compound belongs to the class of substituted pyridines, which are integral scaffolds in numerous pharmaceutical agents. The presence of a bromine atom, an ethoxy group, and a reactive aldehyde function imparts a unique electronic and steric profile, making it a versatile intermediate for constructing complex molecular architectures, particularly kinase inhibitors and other biologically active compounds.[1][2] Its proper handling and storage are crucial for maintaining its integrity. It is recommended to store the compound at room temperature, handled in a chemical fume hood, and to wear appropriate personal protective equipment to avoid contact with skin and eyes.[1][3][4]

A summary of its key properties, alongside those of closely related analogs for comparative context, is presented below.

PropertyThis compound5-Bromo-2-methoxypyridine-4-carboxaldehyde5-Bromopyridine-2-carbaldehyde
Molecular Formula C₈H₈BrNO₂[1]C₇H₆BrNO₂[5]C₆H₄BrNO[4][6]
Molecular Weight 230.06 g/mol [1]216.03 g/mol [5]186.01 g/mol [4][6]
Appearance (Predicted) White to light yellow solid(Not specified)White to light yellow powder/crystal[2]
Storage Temp. Room Temperature[1](Not specified)2-8°C
Melting Point (Not specified)(Not specified)91-96 °C
Boiling Point (Not specified)273.6°C at 760 mmHg[5]70°C at 26 mmHg[7][8]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its biological availability and its suitability for various reaction and formulation conditions. Based on its structure—a moderately polar heterocyclic core with hydrophobic ethoxy and bromo substituents—this compound is predicted to have poor solubility in aqueous media while exhibiting good solubility in common organic solvents. This is consistent with observations for the related 5-Bromopyridine-2-carbaldehyde, which is reported to be insoluble in water but compatible with solvents like DMSO and methanol.[7][8][9]

Causality in Solvent Selection

The choice of solvents for solubility assessment is not arbitrary. It should span a range of polarities and proticities to build a comprehensive profile relevant to both synthetic and biological applications.

  • Aqueous Buffers (pH 4.0, 7.4, 9.0): Essential for predicting behavior in biological fluids and for pH-dependent formulation development.

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Commonly used for stock solutions in high-throughput screening and as reaction media.

  • Polar Protic Solvents (Methanol, Ethanol): Relevant for synthesis, purification (crystallization), and certain formulation types.

  • Nonpolar Solvents (Dichloromethane, Toluene): Useful for understanding partitioning behavior and for specific synthetic transformations.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The following protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis A Weigh excess compound into vials B Add selected solvent to each vial A->B Step 1 C Seal vials and place in shaker incubator B->C Step 2 D Incubate at constant temp. (e.g., 25°C) for 24-48h C->D Step 3 E Centrifuge/filter to remove undissolved solid D->E Step 4 F Extract aliquot of supernatant E->F Step 5 G Dilute with appropriate mobile phase F->G Step 6 H Quantify concentration via validated HPLC-UV method G->H Step 7 Stability_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of compound (e.g., in ACN:H2O) B Aliquot into transparent vials (and amber vials for dark controls) A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C Expose to stress D Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->D Expose to stress E Oxidative (e.g., 3% H₂O₂, RT) B->E Expose to stress F Thermal (Solid & Solution, 60°C) B->F Expose to stress G Photolytic (ICH Q1B light chamber) B->G Expose to stress H Sample at time points (e.g., 0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H I Neutralize acid/base samples H->I J Analyze by stability-indicating HPLC-UV/MS method I->J K Calculate % degradation and identify major degradants J->K

Sources

Methodological & Application

using 5-Bromo-2-ethoxypyridine-4-carboxaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound is a strategically functionalized pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine core substituted with a reactive bromine atom, an aldehyde group, and an ethoxy moiety, presents a trifecta of synthetic handles for the construction of complex molecular entities. This unique combination makes it a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies. The electron-deficient nature of the pyridine ring, coupled with the distinct reactivity of the bromo and formyl groups, allows for selective and sequential chemical transformations, providing a robust platform for the generation of diverse compound libraries.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound in key organic transformations. We will delve into detailed protocols for Suzuki-Miyaura cross-coupling and reductive amination, explaining the underlying principles and experimental considerations to ensure successful synthetic outcomes.

Key Physicochemical Properties
PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
CAS Number 1224604-10-7
Appearance Off-white to light yellow solid
Storage Room temperature

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the linkage of aryl or vinyl halides with organoboron compounds to construct biaryl or vinyl-aryl structures, which are prevalent motifs in many kinase inhibitors and other pharmaceuticals.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of ligand, base, and solvent is crucial for the efficiency of the reaction, influencing catalyst stability, solubility of reactants, and the rate of each step in the cycle.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).

  • Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Place the reaction mixture in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-ethoxy-5-phenylpyridine-4-carboxaldehyde.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Phenylboronic Acid - K₂CO₃ - Pd(dppf)Cl₂ reaction Reaction Setup: - Inert atmosphere (Ar/N₂) - Dioxane/Water (4:1) - Heat (90-100 °C) reagents->reaction 1. Combine & Degas monitoring Monitoring: - TLC or LC-MS reaction->monitoring 2. Stir & Heat workup Aqueous Workup: - Ethyl Acetate Extraction - Brine Wash monitoring->workup 3. Reaction Complete purification Purification: - Column Chromatography workup->purification 4. Isolate Crude product Final Product: 2-Ethoxy-5-phenylpyridine-4-carboxaldehyde purification->product 5. Purify Reductive_Amination_Workflow reagents Reactants: - this compound - Benzylamine - Acetic Acid imine_formation Imine Formation: - Anhydrous DCM - Room Temperature reagents->imine_formation 1. Combine reduction Reduction: - Add STAB - Room Temperature imine_formation->reduction 2. Stir 30-60 min workup Aqueous Workup: - Quench with NaHCO₃ - DCM Extraction reduction->workup 3. Reaction Complete purification Purification: - Column Chromatography workup->purification 4. Isolate Crude product Final Product: Secondary Amine purification->product 5. Purify

The Strategic Utility of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Assembly

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities. 5-Bromo-2-ethoxypyridine-4-carboxaldehyde has emerged as a highly valuable and versatile synthetic intermediate, particularly in the development of kinase inhibitors and other complex, biologically active compounds.[1] Its utility stems from a unique trifecta of functional handles integrated within a stable heterocyclic core:

  • The Pyridine Ring: A privileged scaffold in medicinal chemistry that frequently engages in crucial hydrogen bonding interactions within the active sites of biological targets, such as the hinge region of kinases.

  • The C5-Bromine Atom: A prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).

  • The C4-Aldehyde Group: A versatile electrophilic site amenable to numerous transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the facile installation of various side chains and pharmacophoric elements.

  • The C2-Ethoxy Group: Modulates the electronic properties of the pyridine ring, enhancing its reactivity in certain transformations, and can influence the compound's pharmacokinetic profile, including solubility and metabolic stability.[2]

This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and subsequent application in key synthetic transformations that are foundational to modern drug development programs.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a compound's physical and spectral characteristics is essential for its effective use in synthesis, including monitoring reaction progress and confirming product identity.

PropertyValueReference
CAS Number 1224604-10-7[3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [4]
IUPAC Name 5-bromo-2-ethoxyisonicotinaldehyde[3]
Appearance Solid (Typical)
Storage Room temperature, under inert atmosphere[4]

Expected Spectroscopic Profile: While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, a predicted profile can be extrapolated from analogous structures like 5-bromopyridine-2-carbaldehyde.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.1 (s, 1H, -CHO), ~8.6 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), 4.4-4.5 (q, 2H, -OCH₂CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~191 (-CHO), ~165 (C-OEt), ~152 (Ar-C), ~145 (Ar-C), ~125 (Ar-C), ~115 (C-Br), ~63 (-OCH₂), ~14 (-CH₃).

Synthesis of this compound: A Plausible Route

A direct, peer-reviewed synthesis protocol for the title compound is not extensively documented. However, a robust and logical two-step synthetic sequence can be proposed based on well-established chemical transformations. This route begins with the synthesis of the precursor, 5-Bromo-2-ethoxypyridine, followed by a regioselective formylation.

Synthesis_Workflow Start 2,5-Dibromopyridine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 NaOEt, EtOH Reflux Intermediate 5-Bromo-2-ethoxypyridine Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 POCl₃, DMF Then H₂O workup Product 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde Step2->Product

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of 5-Bromo-2-ethoxypyridine

This procedure is analogous to the synthesis of 5-bromo-2-methoxypyridine, a widely documented reaction.[5]

  • Materials:

    • 2,5-Dibromopyridine

    • Sodium ethoxide (NaOEt) or sodium metal

    • Anhydrous ethanol (EtOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol. If using sodium metal, add it portion-wise to the ethanol under an inert atmosphere (N₂ or Ar) to generate sodium ethoxide in situ. Alternatively, add commercial sodium ethoxide (1.1 equivalents) directly.

    • Once the sodium ethoxide is fully dissolved, add 2,5-dibromopyridine (1.0 equivalent).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and dichloromethane. Separate the layers.

    • Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 5-Bromo-2-ethoxypyridine.

Protocol 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The electron-donating ethoxy group at the C2 position activates the pyridine ring towards electrophilic substitution, directing the formylation to the C4 position.

  • Materials:

    • 5-Bromo-2-ethoxypyridine (from Protocol 1)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM, anhydrous)

    • Ice bath

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 equivalents) and cool to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

    • Dissolve 5-Bromo-2-ethoxypyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.

    • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow, portion-wise addition of crushed ice, followed by saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8).

    • Extract the mixture three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Key Applications in Synthetic Chemistry

The true power of this compound lies in its ability to undergo sequential, chemoselective transformations at its two primary reaction sites.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern synthesis, enabling the coupling of the C5-bromo position with a variety of aryl or heteroaryl boronic acids or esters.[5][8]

Suzuki_Workflow sub 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde reaction Suzuki-Miyaura Coupling sub->reaction reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction product 5-Aryl-2-ethoxypyridine- 4-carboxaldehyde reaction->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

  • Protocol 3: Suzuki-Miyaura Coupling

    • To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[9]

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the 5-aryl substituted product.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the C5-bromo position and a terminal alkyne, a crucial transformation for introducing linear, sp-hybridized linkers into molecular scaffolds.[3]

G cluster_0 Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (R¹-Br) pd_transmetal R¹-Pd(II)(C≡C-R²)L₂ pd_complex->pd_transmetal Transmetalation cu_acetylide R²-C≡C-Cu(I) cu_acetylide->pd_complex pd_transmetal->pd0 Reductive Elimination product R¹-C≡C-R² pd_transmetal->product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

  • Protocol 4: Sonogashira Coupling

    • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar).

    • Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

    • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours until TLC or LC-MS indicates completion.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography to yield the desired alkynylated product.

Reductive Amination

Reductive amination is a robust method for converting the C4-aldehyde into a primary, secondary, or tertiary amine by reaction with an amine in the presence of a mild reducing agent. This is a cornerstone reaction for installing amine-containing side chains.

Reductive_Amination Aldehyde Pyridine-CHO (Substrate) Imine [ Pyridine-CH=NR¹R² ]⁺ (Imine/Iminium Intermediate) Aldehyde->Imine Condensation (-H₂O) Amine R¹R²NH (Primary or Secondary Amine) Amine->Imine Product Pyridine-CH₂-NR¹R² (Final Amine Product) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: The two-step, one-pot process of reductive amination.

  • Protocol 5: One-Pot Reductive Amination

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

    • Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or a few drops of acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is selective for the imine/iminium ion in the presence of the starting aldehyde.

    • Stir the reaction at room temperature for 3-24 hours. Monitor by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by flash column chromatography.

Case Study: A Synthetic Blueprint for Kinase Inhibitors

The true synthetic power of this compound is realized in multi-step sequences. A common strategy in kinase inhibitor synthesis involves first establishing a core bi-heteroaryl scaffold via Suzuki coupling, followed by elaboration of a side chain via reductive amination to interact with the solvent-exposed region of the kinase.

Kinase_Inhibitor_Synthesis Start 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde Step1 Suzuki Coupling (Protocol 3) Start->Step1 Heteroaryl- Boronic Acid, Pd(0), Base Intermediate1 5-(Heteroaryl)-2-ethoxypyridine- 4-carboxaldehyde Step1->Intermediate1 Step2 Reductive Amination (Protocol 5) Intermediate1->Step2 Amine (R-NH₂), NaBH(OAc)₃ Product Kinase Inhibitor Scaffold Step2->Product

Caption: A strategic workflow for kinase inhibitor synthesis.

This two-step sequence efficiently generates complex, drug-like molecules. The choice of the boronic acid in Step 1 and the amine in Step 2 allows for the creation of a large library of diverse analogues for SAR studies, demonstrating the exceptional utility of the starting aldehyde as a strategic linchpin.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care.

  • Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile intermediate that provides a direct and efficient entry point to a wide range of complex heterocyclic compounds. Its strategically placed functional groups enable chemists to perform selective, high-yielding transformations such as palladium-catalyzed cross-couplings and reductive aminations. This capacity for controlled, sequential functionalization makes it an indispensable tool for researchers, scientists, and drug development professionals, particularly those focused on the synthesis of novel kinase inhibitors and other targeted therapeutics.

References

  • MySkinRecipes. (n.d.). This compound.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl-3H-indol-2-yl)-N,N-dimethylaminomethylene malonaldehyde and its some reactions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved from [Link]

  • Alchemist-chem.com. (2025). The Synthesis of Novel Pharmaceuticals with 5-Bromo-2-ethoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

reaction protocol for Suzuki coupling with 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-Aryl-2-ethoxypyridine-5-carboxaldehydes

Abstract

This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-ethoxypyridine-4-carboxaldehyde. The protocol is designed for researchers, medicinal chemists, and process development scientists. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of reagents and conditions tailored to this electron-deficient heteroaryl aldehyde substrate, and provide a detailed, step-by-step experimental procedure. Furthermore, this guide includes a troubleshooting section to address common challenges and a visual representation of the catalytic cycle to aid in understanding.

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide is widely used in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[2]

Substituted pyridine scaffolds are of particular interest as they are privileged structures in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4][5] The target substrate, this compound, is a versatile building block. The presence of the aldehyde offers a handle for further synthetic transformations, while the pyridine ring's electronic nature influences the reactivity of the C-Br bond. This guide provides a robust protocol to couple this substrate, paving the way for the synthesis of novel biaryl and heteroaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is crucial for rational optimization and troubleshooting.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-Br in this case) of the this compound. This is often the rate-determining step of the reaction.[1][3] The electron-deficient nature of the pyridine ring generally facilitates this step compared to electron-rich aryl halides.[7]

  • Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[9] This species then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

Suzuki_Coupling_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)L₂-X (Organopalladium Complex) pd0->pd_complex1 pd0->pd_complex1  R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 pd_complex1->pd_complex2  [R²-B(OR)₃]⁻ transmetalation Transmetalation pd_complex2->pd0 pd_complex2->pd0  Regeneration product R¹-R² (Coupled Product) pd_complex2->product reductive_elimination Reductive Elimination r1x R¹-X (Aryl Halide) r2by2 R²-B(OR)₂ (Boronic Acid/Ester) + Base

A simplified diagram of the Suzuki catalytic cycle.

Rationale for Component Selection

The success of the Suzuki coupling with this compound hinges on the judicious selection of each reaction component.

The Substrate: this compound

The pyridine ring is electron-deficient, which increases the electrophilicity of the carbon attached to the bromine. This electronic property generally makes the oxidative addition step more favorable compared to electron-rich aryl bromides.[7] The aldehyde group further withdraws electron density, enhancing this effect. However, aldehydes can be sensitive to certain reaction conditions, influencing the choice of base and temperature.

The Boronic Acid/Ester Coupling Partner

While many aryl and heteroaryl boronic acids are commercially available and effective, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[7][10] For sensitive or precious boronic acids, using more stable derivatives like pinacol esters or MIDA boronates can improve reaction outcomes and reproducibility.[7][11] Typically, a slight excess (1.1-1.5 equivalents) of the boron reagent is used to drive the reaction to completion.

The Palladium Catalyst and Ligand System

The choice of catalyst and ligand is arguably the most critical factor for a successful coupling.

  • Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, but they require in-situ reduction to the active Pd(0) species.[7] Air-stable Pd(II) pre-catalysts that incorporate the desired phosphine ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are highly effective and convenient. They are designed to cleanly generate the active Pd(0) catalyst under the reaction conditions.[7]

  • Ligand: For coupling with heteroaryl halides, particularly electron-deficient ones, bulky and electron-rich phosphine ligands are often superior.[2][12][13] Ligands like dppf or Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination step, while also stabilizing the palladium center against decomposition.[3][14]

For this specific substrate, Pd(dppf)Cl₂ is an excellent starting choice due to its proven efficacy with a wide range of heteroaryl halides and its commercial availability.[13]

The Base

The base plays a crucial role in activating the boronic acid for transmetalation.[1][8][9] The strength and solubility of the base can significantly impact the reaction rate and yield.[10]

  • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely used base. It is a reliable choice for many standard Suzuki couplings.[6]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective when K₂CO₃ is insufficient, particularly with less reactive coupling partners.[4][15][16]

  • Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can sometimes accelerate the reaction, but its higher cost makes it a secondary choice.

Given the presence of the aldehyde, a moderately strong base like K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents) is recommended to avoid potential side reactions.

The Solvent System

A biphasic solvent system is standard for Suzuki reactions.[7]

  • Organic Solvent: A polar aprotic solvent is needed to dissolve the organic substrate, coupling partner, and catalyst complex. 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices.[6][15][17]

  • Aqueous Phase: Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[7] A typical ratio is between 4:1 and 10:1 (organic solvent:water).

Crucially, all solvents must be thoroughly degassed before use by bubbling an inert gas (argon or nitrogen) through them. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[10][11]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagent Table
ReagentMol. Wt.Equiv.Amount (mmol)Mass/Volume
This compound230.051.01.0230 mg
Arylboronic Acid(Varies)1.21.2(Varies)
Pd(dppf)Cl₂ · CH₂Cl₂ complex816.640.030.0324.5 mg
Potassium Carbonate (K₂CO₃)138.212.52.5345 mg
1,4-Dioxane (degassed)---8.0 mL
Water (degassed)---2.0 mL
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (230 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ complex (24.5 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8.0 mL) followed by the degassed water (2.0 mL). A brief period of sonication can help ensure all reagents are well-dispersed.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. The color should darken, often to a deep red or black, which is normal for this catalyst system.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The reaction is complete upon consumption of the limiting starting material (the bromo-pyridine).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.[6][19][20]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality boronic acid.4. Ineffective base/solvent combination.1. Ensure a strictly inert atmosphere is maintained throughout.[10]2. Degas solvents thoroughly before use.[11]3. Use fresh, high-purity boronic acid or a more stable boronic ester.[10][11]4. Switch to a stronger base (e.g., K₃PO₄) or a different solvent (e.g., 2-MeTHF).[15][17]
Formation of Homocoupled Product 1. Presence of oxygen.2. Boronic acid decomposition.1. Improve degassing procedure and maintain a positive pressure of inert gas.[10]2. Use a more stable boronic ester; consider anhydrous conditions with K₃PO₄.[7][17]
Formation of Debrominated Product 1. Side reaction promoted by certain solvents or bases.2. Excessively high temperature or prolonged reaction time.1. Change the solvent system (e.g., from dioxane to toluene).2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Aldehyde Degradation 1. Base is too strong.2. Reaction temperature is too high.1. Use a milder base such as Na₂CO₃ or NaHCO₃.[17]2. Reduce the reaction temperature to 80 °C and extend the reaction time if necessary.

Conclusion

The Suzuki-Miyaura reaction of this compound is a powerful method for synthesizing valuable 4-aryl-substituted pyridine derivatives. Success relies on a firm understanding of the catalytic cycle and a careful selection of components. By employing an appropriate palladium/ligand system, such as Pd(dppf)Cl₂, in combination with a suitable base and rigorously deoxygenated solvents, this transformation can be achieved in high yield. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to utilize this important building block in their synthetic campaigns.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020-07-01). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022-06-30). Available from: [Link]

  • Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: [Link]

  • R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001-07-01). Available from: [Link]

  • Molander, G. A., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025-08-03). Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). Available from: [Link]

  • NIH National Library of Medicine. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Available from: [Link]

  • NIH National Library of Medicine. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024-02-23). Available from: [Link]

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The Strategic Utility of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high potency and selectivity is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of a significant portion of clinically approved drugs. Among the myriad of pyridine-based building blocks, 5-Bromo-2-ethoxypyridine-4-carboxaldehyde has emerged as a key intermediate of strategic importance, especially in the development of targeted kinase inhibitors.[1] Its unique substitution pattern— a bromine atom for cross-coupling reactions, an ethoxy group influencing solubility and metabolic stability, and a reactive carboxaldehyde for heterocycle formation—renders it a versatile scaffold for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors targeting critical signaling pathways in human diseases.

Core Applications in Kinase Inhibitor Synthesis: Building the Pharmacophore

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably pyridopyrimidines.[2][3] These scaffolds are prevalent in a multitude of kinase inhibitors due to their ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the hinge region of the kinase active site. The aldehyde functionality of this compound is readily exploited in condensation reactions with various amino-substituted heterocycles to construct the pyridopyrimidine core.

A significant therapeutic area where this chemistry is applied is in the development of inhibitors for the Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (TYK2).[4][5] TYK2 is a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. Dysregulation of the TYK2-mediated JAK-STAT signaling pathway is implicated in a range of autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.

Featured Application: Synthesis of a TYK2 Inhibitor Precursor

This section details a representative synthetic protocol for the preparation of a pyridopyrimidine-based kinase inhibitor core, illustrating the utility of this compound. The described synthesis is analogous to reported strategies for the preparation of selective TYK2 inhibitors.[6]

Reaction Scheme: Condensation and Cyclization

The overall synthetic workflow involves a condensation reaction between this compound and an amino-substituted pyrazole, followed by cyclization to form the pyridopyrimidine scaffold.

G cluster_reactants Reactants cluster_product Product A This compound C Pyridopyrimidine Core (TYK2 Inhibitor Precursor) A->C Condensation & Cyclization B 3-Amino-4-methylpyrazole B->C

Caption: Synthetic workflow for the formation of a pyridopyrimidine core.

Detailed Experimental Protocol

Objective: To synthesize a 6-bromo-2-ethoxy-8-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one core, a key intermediate for TYK2 inhibitors.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound1224604-10-7230.061.0 g
3-Amino-4-methylpyrazole19486-49-497.120.42 g
p-Toluenesulfonic acid monohydrate6192-52-5190.220.08 g
Toluene108-88-392.1420 mL
Ethanol64-17-546.0710 mL
Sodium ethoxide (21% in ethanol)141-52-668.053.0 mL

Procedure:

  • Condensation: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 g, 4.35 mmol), 3-Amino-4-methylpyrazole (0.42 g, 4.35 mmol), p-toluenesulfonic acid monohydrate (0.08 g, 0.43 mmol), and toluene (20 mL).

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Cyclization: To the crude intermediate, add ethanol (10 mL) followed by the dropwise addition of sodium ethoxide solution (3.0 mL, ~8.7 mmol) at room temperature.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC for the formation of the cyclized product.

  • Upon completion, neutralize the reaction mixture with glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired pyridopyrimidine core.

Expected Outcome: A solid product, the 6-bromo-2-ethoxy-8-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one, which can be further functionalized.

Causality Behind Experimental Choices
  • Dean-Stark Apparatus: The condensation reaction to form the intermediate imine is a reversible equilibrium. By removing water, the equilibrium is driven towards the product, ensuring a high yield of the intermediate.

  • p-Toluenesulfonic Acid: This acts as an acid catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of the pyrazole.

  • Sodium Ethoxide: This strong base is used to deprotonate the pyrazole nitrogen in the intermediate, which then acts as a nucleophile to attack the imine carbon, leading to the cyclization and formation of the pyridopyrimidine ring system.

  • Ethanol as Solvent for Cyclization: Ethanol is a suitable polar protic solvent for this base-mediated cyclization, and it is compatible with the sodium ethoxide reagent.

Mechanism of Action and Signaling Pathway

The pyridopyrimidine core synthesized serves as a scaffold for developing selective TYK2 inhibitors. These inhibitors typically function by binding to the pseudokinase (JH2) domain of TYK2, an allosteric regulatory domain.[6] This allosteric inhibition stabilizes the JH2 domain in a conformation that prevents the activation of the adjacent kinase (JH1) domain, thereby blocking the downstream signaling cascade.

G cluster_pathway TYK2-Mediated JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription (Pro-inflammatory genes) Nucleus->Gene Inhibitor Pyridopyrimidine Inhibitor (derived from this compound) Inhibitor->TYK2 Allosteric Inhibition

Caption: Inhibition of the TYK2-mediated JAK-STAT signaling pathway.

By inhibiting TYK2, these compounds can effectively block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes, thereby mitigating the inflammatory response in autoimmune diseases.

Conclusion and Future Perspectives

This compound is a testament to the power of strategically functionalized building blocks in modern drug discovery. Its utility in the synthesis of complex heterocyclic scaffolds, particularly for kinase inhibitors, is well-established in principle and demonstrated here through a representative synthesis of a TYK2 inhibitor precursor. The ability to readily construct the pyridopyrimidine core allows for extensive structure-activity relationship (SAR) studies by modifying the substituents on this central scaffold. Future applications will undoubtedly see the continued use of this versatile intermediate in the development of next-generation kinase inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles, addressing unmet medical needs in oncology and immunology.

References

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]

  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed. [Link]

  • Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. PubMed. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S..
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. [Link]

  • Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Semantic Scholar. [Link]

  • Pyridopyrimidine analogues as novel adenosine kinase inhibitors. PubMed. [Link]

  • Preparation method for 4-pyridinecarboxaldehyde.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]

  • This compound. MySkinRecipes. [Link]

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Application Notes and Protocols for Reactions with 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates two key reactive handles: an aldehyde group, amenable to a wide range of nucleophilic additions and condensation reactions, and an aryl bromide, which serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. This unique combination allows for sequential and selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds.[1]

The pyridine core, being electron-deficient, influences the reactivity of both substituents. The aldehyde at the 4-position is activated towards nucleophilic attack, while the bromine atom at the 5-position is well-suited for oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles.[2] This document provides a detailed guide to the experimental conditions for several key transformations of this versatile building block, offering field-proven insights and step-by-step protocols.

Physicochemical Properties
PropertyValueSource
CAS Number 1224604-10-7[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Off-white to light yellow solidAssumed from similar compounds
Storage Store in a cool, dry, well-ventilated place, protected from moisture and light at 2-8 °C.[3][4][5]
Handling and Safety

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[4][6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.[4][6] Avoid inhalation of dust and contact with skin and eyes.[3][4][6] In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam.[5] The compound may be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5]

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 5-position is a prime site for the construction of new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. The electron-deficient nature of the pyridine ring generally enhances the rate of the oxidative addition step, which is often rate-limiting in these catalytic cycles.[2]

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-ethoxypyridines

Principle of the Reaction: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a C-C bond between an organoboron species (typically a boronic acid) and an organic halide.[2][7] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.[2]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare Schlenk flask under Argon add_solids 2. Add Substrate, Boronic Acid, Base prep_vessel->add_solids add_catalyst 3. Add Palladium Catalyst & Ligand add_solids->add_catalyst add_solvent 4. Add Degassed Solvents add_catalyst->add_solvent heat 5. Heat to 80-100°C add_solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT & Quench monitor->cool extract 8. Aqueous Work-up & Extraction cool->extract purify 9. Column Chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of the inert gas.

  • Via syringe, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) precatalyst suitable for a wide range of Suzuki couplings. For more challenging substrates or to achieve lower catalyst loadings, more advanced catalyst systems (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos) could be employed.[2][8]

  • Base: Potassium carbonate is a moderately strong base sufficient for activating the boronic acid for transmetalation without promoting significant side reactions. For less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[8][9]

  • Solvent: The dioxane/water mixture is a common and effective solvent system, providing good solubility for both the organic and inorganic reagents. The water is crucial for the mechanism involving the base. Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[2][8]

Sonogashira Coupling: Access to 5-Alkynylpyridines

Principle of the Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The reaction is co-catalyzed by palladium and copper(I) salts.[10][11]

  • Palladium Cycle: Involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide, and reductive elimination to yield the product.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form the key copper(I) acetylide intermediate, which then participates in the transmetalation step.[11]

This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including aldehydes.[12]

Experimental Workflow: Sonogashira Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare Schlenk flask under Argon add_reagents 2. Add Substrate, Pd Catalyst, Cu(I) salt prep_vessel->add_reagents add_solvent_base 3. Add Solvent & Amine Base add_reagents->add_solvent_base add_alkyne 4. Add Terminal Alkyne add_solvent_base->add_alkyne stir 5. Stir at RT to 50°C add_alkyne->stir monitor 6. Monitor by TLC/LC-MS stir->monitor filter 7. Filter through Celite monitor->filter extract 8. Aqueous Work-up & Extraction filter->extract purify 9. Column Chromatography extract->purify

Caption: General workflow for Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02-0.03 equiv)

  • Copper(I) Iodide (CuI) (0.04-0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF (or DMF) followed by the amine base (e.g., triethylamine).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).

  • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality and Insights:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings.[10][11] Copper-free conditions have been developed but often require specialized ligands or conditions. The PdCl₂(PPh₃)₂ is a convenient and effective Pd(II) precatalyst that is reduced in situ.

  • Base/Solvent: The amine base (Et₃N or DIPA) is crucial as it deprotonates the terminal alkyne and also serves as a solvent or co-solvent.[11] Anhydrous conditions are important to prevent unwanted side reactions and ensure catalyst activity.

  • Reactivity Order: The reactivity of halides in Sonogashira coupling generally follows the order I > Br > Cl.[10] The C-Br bond in the substrate is well-suited for this transformation.

Section 2: Reactions of the Aldehyde Functional Group

The aldehyde at the 4-position is an electrophilic center, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Principle of the Reaction: Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine.[13] The process typically occurs in one pot, involving two key steps:

  • Imine/Iminium Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an iminium ion (from secondary amines). This step is often catalyzed by mild acid.

  • Reduction: The imine or iminium ion is then reduced in situ by a selective reducing agent to the corresponding amine.[14]

A key advantage is the use of mild reducing agents that do not reduce the starting aldehyde, allowing for the one-pot procedure.[15]

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Combine Aldehyde & Amine in Solvent add_acid 2. Add Acetic Acid (optional) prep_vessel->add_acid stir_imine 3. Stir for Imine Formation add_acid->stir_imine add_reductant 4. Add Reducing Agent stir_imine->add_reductant stir_reaction 5. Stir at Room Temperature add_reductant->stir_reaction monitor 6. Monitor by TLC/LC-MS stir_reaction->monitor quench 7. Quench Reaction monitor->quench extract 8. Basic Work-up & Extraction quench->extract purify 9. Column Chromatography extract->purify

Caption: General workflow for one-pot reductive amination.

Detailed Protocol: Reductive Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve this compound and the amine in anhydrous DCE in a round-bottom flask equipped with a magnetic stir bar.

  • If the amine salt is used or if the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in one portion. The reaction may bubble slightly.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many reductive aminations.[14][15] It is a mild and selective hydride donor, capable of reducing the protonated imine/iminium ion much faster than the starting aldehyde. This selectivity is key to the success of the one-pot procedure.[15] Other reagents like sodium cyanoborohydride (NaCNBH₃) can also be used, but STAB is generally less toxic and highly effective.[15]

  • pH Control: The formation of the imine/iminium intermediate is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal to protonate the carbonyl oxygen and facilitate dehydration, but not so acidic as to protonate the reacting amine, rendering it non-nucleophilic. Acetic acid is commonly added as a catalyst.[14]

  • Solvent: Aprotic solvents like DCE, THF, or DCM are preferred as they do not interfere with the reducing agent.[15]

Wittig Reaction: Olefination to Form Alkenes

Principle of the Reaction: The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[16] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent).[17] The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a molecule of triphenylphosphine oxide. The formation of the very stable P=O double bond is the thermodynamic driving force for the reaction.[18]

The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (with an electron-withdrawing group on the ylide carbon) typically yield (E)-alkenes, while non-stabilized ylides (with alkyl groups) generally favor the (Z)-alkene.[16][17]

Experimental Workflow: Wittig Reaction

cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Work-up & Purification prep_salt 1. Suspend Phosphonium Salt in THF cool_salt 2. Cool to 0°C or -78°C prep_salt->cool_salt add_base 3. Add Strong Base (e.g., n-BuLi) cool_salt->add_base stir_ylide 4. Stir to form Ylide add_base->stir_ylide add_aldehyde 5. Add Aldehyde Solution stir_ylide->add_aldehyde warm 6. Warm to Room Temperature add_aldehyde->warm monitor 7. Monitor by TLC/LC-MS warm->monitor quench 8. Quench with Water/Sat. NH4Cl monitor->quench extract 9. Extraction with Organic Solvent quench->extract purify 10. Column Chromatography extract->purify

Caption: General workflow for a Wittig reaction.

Detailed Protocol: Wittig Reaction with a Non-stabilized Ylide

Materials:

  • Methyltriphenylphosphonium bromide (or other alkyltriphenylphosphonium salt) (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)

  • This compound (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Under an argon atmosphere, suspend the phosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the n-BuLi solution dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve this compound in a minimum amount of anhydrous THF.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add the aldehyde solution to the ylide suspension via cannula or syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography. The byproduct, triphenylphosphine oxide, can often be challenging to separate, and crystallization may be required.

Causality and Insights:

  • Ylide Generation: Non-stabilized ylides require a very strong, non-nucleophilic base for their formation.[17][19] n-Butyllithium is commonly used. It is critical that this step is performed under strictly anhydrous and inert conditions, as both n-BuLi and the ylide are highly reactive towards water and oxygen.

  • Temperature Control: The reaction is typically initiated at low temperature (-78 °C) to control the initial addition and favor the kinetic (Z)-product for non-stabilized ylides.[18]

  • Stabilized Ylides: If a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) is used, a weaker base like sodium ethoxide or even potassium carbonate may suffice, and the reaction can often be run at room temperature or with gentle heating, typically favoring the (E)-alkene.[16]

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

Principle of the Reaction: The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') in the presence of a weak base.[13] The reaction involves:

  • Deprotonation: The base removes a proton from the active methylene compound to form a resonance-stabilized carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type adduct readily eliminates water to form the α,β-unsaturated product.[20]

This reaction is highly efficient for creating C=C bonds and is often favored for its mild conditions and simple work-up.[21][22]

Experimental Workflow: Knoevenagel Condensation

cluster_reaction Reaction cluster_workup Work-up & Purification combine 1. Combine Aldehyde, Active Methylene Compound, & Solvent add_catalyst 2. Add Catalytic Base (e.g., Piperidine) combine->add_catalyst stir 3. Stir at RT or with gentle heating add_catalyst->stir monitor 4. Monitor for Product Precipitation or by TLC stir->monitor cool 5. Cool and Collect Precipitate monitor->cool wash 6. Wash Solid with Cold Solvent cool->wash dry 7. Dry Product under Vacuum wash->dry

Caption: General workflow for Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation

Materials:

  • This compound (1.0 equiv)

  • Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) (1.0-1.1 equiv)

  • Piperidine or Pyrrolidine (0.1 equiv)

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Stir the mixture at room temperature. The reaction is often exothermic, and a solid product may begin to precipitate.

  • If the reaction is slow, it can be gently heated to reflux.

  • Monitor the reaction by TLC. The product is often highly UV-active and less polar than the starting aldehyde.

  • Upon completion (typically 1-4 hours), cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

Causality and Insights:

  • Active Methylene Compound: The acidity of the C-H protons in the active methylene compound is key. Compounds like malononitrile (pKa ~11) or Meldrum's acid are highly reactive, while esters like diethyl malonate (pKa ~13) are less so and may require more forcing conditions.[13]

  • Catalyst: A weak amine base like piperidine is ideal. It is basic enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the aldehyde.[13]

  • Solvent: Ethanol is a good choice as it dissolves the reactants and the product often has limited solubility, allowing for easy isolation by precipitation. In some cases, catalyst-free conditions in a water/ethanol mixture have been reported for similar substrates.[21]

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.
  • Knoevenagel Reaction. Pharm D GURU. Available at: [Link]

  • SAFETY DATA SHEET - 5-bromo-2-thiophenecarbaldehyde. Thermo Fisher Scientific.
  • Wittig Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Wittig Reaction Mechanism & Examples – Total Synthesis. Total Synthesis. Available at: [Link]

  • Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. YouTube. Available at: [Link]

  • Knoevenagel Condensation. J&K Scientific LLC. Available at: [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • SAFETY DATA SHEET - 5-Bromopyridine-2-carboxaldehyde. Fisher Scientific. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pyridine-4-carbaldehyde. Wikipedia. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of isonicotinic acid. Google Patents.
  • 5-Bromopyridine-2-carbaldehyde. PubChem. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • 5-Bromo-2-ethoxypyridine (CAS 55849-30-4) Properties. Chemcasts. Available at: [Link]

  • Isonicotinic acid. Wikipedia. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts.
  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
  • 5-Bromo-2-ethoxypyridine. Chemsrc. Available at: [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Cimpro. Available at: [Link]

  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. NIH. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • X-Pulse | Spectra - Magnetic Resonance. Oxford Instruments. Available at: [Link]

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Application Notes and Protocols: 5-Bromo-2-ethoxypyridine-4-carboxaldehyde as a Versatile Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines in Agrochemicals

The pyridine scaffold is a cornerstone in modern agrochemical design, featuring prominently in a wide array of fungicides, herbicides, and insecticides.[1][2] Its prevalence is due to a combination of factors including its metabolic stability, appropriate polarity for systemic movement in plants, and the ability to present substituents in a defined three-dimensional arrangement to interact with biological targets. 5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a highly functionalized pyridine derivative that serves as an exemplary building block for the synthesis of novel crop protection agents.[3] This guide provides an in-depth analysis of its chemical reactivity and offers detailed protocols for its application in key synthetic transformations relevant to agrochemical research and development.

This molecule, with CAS Number 1224604-10-7, possesses three distinct points of chemical reactivity that can be addressed with high selectivity: a bromine atom at the 5-position, an aldehyde at the 4-position, and an ethoxy group at the 2-position.[1] This multi-handle nature allows for a divergent synthetic approach, enabling the creation of diverse molecular libraries from a single, advanced intermediate. Specifically, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the aldehyde group is primed for olefination or reductive amination to build complex side chains.

Physicochemical Properties and Handling

A clear understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1224604-10-7[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Off-white to light yellow solid[4]
Storage Store at room temperature, protected from moisture and light.[1][4]
Solubility Soluble in common organic solvents such as DMSO, methanol, ethanol, and ethyl acetate. Sparingly soluble in water.[4]

Core Synthetic Applications & Methodologies

The strategic placement of the bromo and aldehyde functional groups allows for two primary, orthogonal synthetic routes to be explored: C-C bond formation via cross-coupling at the C5 position and chain extension or heterocycle formation at the C4 position.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Building Bi-aryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for the formation of C(sp²)-C(sp²) bonds, a common motif in agrochemicals.[5] The bromine atom at the C5 position of this compound is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an ideal substrate for this transformation.[5] This reaction allows for the introduction of a wide variety of aryl or heteroaryl groups, significantly expanding the accessible chemical space.

Causality in Protocol Design:

  • Catalyst Choice: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are chosen for their efficiency in coupling aryl bromides. The choice of ligands (e.g., phosphines) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base Selection: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6][7]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. The organic solvent solubilizes the pyridine precursor and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[8]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high yields.[5]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Precursor 5-Bromo-2-ethoxy- pyridine-4-carboxaldehyde Setup Combine Reactants in Solvent Precursor->Setup BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Setup Base Base (e.g., K₂CO₃) Base->Setup Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Setup Inert Degas & Purge with Inert Gas (Ar/N₂) Setup->Inert Heat Heat to Reaction Temp. Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Bi-aryl Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water. The total solvent volume should be sufficient to make a 0.1 M solution with respect to the starting pyridine.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-ethoxypyridine-4-carboxaldehyde product.

Case Study: Synthesis of a Boscalid Precursor

The fungicide Boscalid is a prime example of an agrochemical synthesized using a Suzuki coupling.[5] While not starting from our exact precursor, its synthesis of the key intermediate 2-amino-4'-chlorobiphenyl demonstrates the industrial application of this methodology.[2][9] The reaction couples 1-chloro-2-nitrobenzene with 4-chlorophenylboronic acid.[2] This is followed by reduction of the nitro group to an amine, which is then acylated to form the final product.[5] This pathway underscores the power of using halogenated aromatics as precursors for complex agrochemicals.

Boscalid_Intermediate_Synthesis cluster_reactants Starting Materials cluster_products Products Nitrobenzene 1-Chloro-2-nitrobenzene Suzuki Suzuki Coupling (Pd Catalyst, Base) Nitrobenzene->Suzuki BoronicAcid 4-Chlorophenyl- boronic acid BoronicAcid->Suzuki Intermediate 4'-Chloro-2-nitro-1,1'-biphenyl Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Converts NO₂ to NH₂ FinalAmine 2-Amino-4'-chloro-1,1'-biphenyl (Boscalid Intermediate) Suzuki->Intermediate Forms C-C bond Reduction->FinalAmine

Caption: Synthetic strategy for a key Boscalid fungicide intermediate.

Wittig Reaction: Olefination of the Aldehyde Group

The aldehyde functional group at the C4 position is a versatile handle for C-C bond formation, most notably through the Wittig reaction.[10] This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[10][11] This allows for the introduction of various vinyl groups, which are present in several classes of herbicides and fungicides. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[12]

Causality in Protocol Design:

  • Ylide Generation: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, or t-BuOK). The phosphonium salt is, in turn, made from triphenylphosphine and an alkyl halide.[12] The choice of base depends on the acidity of the proton alpha to the phosphorus atom.

  • Reaction Conditions: The reaction is highly sensitive to water and oxygen, requiring anhydrous solvents and an inert atmosphere.[12] The reaction is often performed at low temperatures to control reactivity, especially when using strong bases like n-BuLi.

  • Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl ether are ideal as they solubilize the reagents without reacting with the strong base or the ylide.

Wittig_Reaction_Workflow cluster_ylide_prep Step 1: Ylide Generation (in situ) cluster_olefination Step 2: Olefination Phosphonium Triphenylphosphonium Salt (Ph₃P⁺-CH₂R Br⁻) Ylide Phosphorus Ylide (Ph₃P=CHR) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Reaction Addition of Aldehyde to Ylide Solution Ylide->Reaction Precursor 5-Bromo-2-ethoxy- pyridine-4-carboxaldehyde Precursor->Reaction Product Alkene Product Reaction->Product Byproduct Triphenylphosphine Oxide (Ph₃P=O) Reaction->Byproduct

Caption: Two-step workflow for a Wittig olefination reaction.

Protocol 2: General Procedure for Wittig Olefination

  • Ylide Preparation: To a flame-dried, two-neck round-bottom flask under argon, add the appropriate triphenylphosphonium salt (1.1 eq.) and suspend it in anhydrous THF.

  • Deprotonation: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. A color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 30 minutes.

  • Aldehyde Addition: Re-cool the ylide solution to -78 °C. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, and then let it warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture). Further purification of the alkene product is typically achieved by flash column chromatography.

Conclusion and Future Prospects

This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. Its distinct reactive handles allow for selective and sequential functionalization through robust and well-understood chemical transformations like the Suzuki coupling and Wittig reaction. By leveraging these protocols, researchers can efficiently generate libraries of complex pyridine derivatives for biological screening. The principles outlined in this guide—understanding the causality behind reaction conditions and applying established protocols—provide a solid foundation for the rational design and synthesis of the next generation of crop protection agents.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Zakharychev, V.V. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available from: [Link]

  • Liu, C. et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373. Available from: [Link]

  • Wikipedia. Boscalid. Available from: [Link]

  • Drageset, A. et al. (2020). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. Available from: [Link]

  • Google Patents. CN104529794A - Method for preparing boscalid intermediate 2-(4-chlorophenyl) aniline.
  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. Available from: [Link]

  • Wikipedia. Fluopicolide. Available from: [Link]

  • AERU - University of Hertfordshire. Fluopicolide (Ref: AE C638206). Available from: [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. Available from: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

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Application Note: A Robust and Scalable Synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors.[1] The strategic placement of the bromo, ethoxy, and carboxaldehyde functionalities on the pyridine ring offers a versatile scaffold for diverse chemical modifications, enabling the construction of complex heterocyclic systems essential for drug discovery programs. This application note provides a detailed, scalable, and robust two-step synthetic protocol for the large-scale production of this compound, commencing from the readily available starting material, 2-ethoxypyridine. The described methodology is designed to be efficient, cost-effective, and amenable to industrial production, with a strong emphasis on process safety and control.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in two distinct steps:

  • Vilsmeier-Haack Formylation of 2-Ethoxypyridine: This initial step introduces the aldehyde group at the 4-position of the pyridine ring. The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of electron-rich heteroaromatic compounds.[2][3][4] The ethoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the formylation primarily to the 4-position.

  • Regioselective Bromination: The subsequent step involves the selective bromination of the formylated intermediate at the 5-position. The presence of the electron-withdrawing aldehyde group and the electron-donating ethoxy group influences the regioselectivity of the bromination, favoring the desired 5-bromo isomer.

Synthesis_Workflow Start 2-Ethoxypyridine Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 POCl3, DMF Intermediate 2-Ethoxy-pyridine-4-carboxaldehyde Step1->Intermediate Step2 Step 2: Regioselective Bromination Intermediate->Step2 N-Bromosuccinimide (NBS) Product 5-Bromo-2-ethoxy-pyridine-4-carboxaldehyde Step2->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Large-Scale Synthesis Protocol

Step 1: Vilsmeier-Haack Formylation of 2-Ethoxypyridine to yield 2-Ethoxypyridine-4-carboxaldehyde

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic reagent then attacks the electron-rich 2-ethoxypyridine.

Reaction Mechanism:

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF POCl3 POCl₃ Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) POCl3->Vilsmeier_Reagent Reaction Two_Ethoxy 2-Ethoxypyridine Iminium_Intermediate Iminium Salt Intermediate Two_Ethoxy->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O) Iminium_Intermediate->Hydrolysis Product1 2-Ethoxypyridine-4-carboxaldehyde Hydrolysis->Product1

Caption: Mechanism of the Vilsmeier-Haack formylation.

Materials and Equipment:

  • 2-Ethoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Ice

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, thermometer, and nitrogen inlet/outlet

  • Extraction and distillation apparatus

Protocol:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reaction vessel with anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the mixture to 0-5 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF/DCM mixture while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.[5]

  • Substrate Addition: Dissolve 2-ethoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly and carefully pour it into a separate vessel containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde. Caution: This quenching process can be exothermic.

  • Extraction and Wash: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-ethoxypyridine-4-carboxaldehyde as a clear oil.

Step 2: Regioselective Bromination of 2-Ethoxypyridine-4-carboxaldehyde

The second step introduces the bromine atom at the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.

Materials and Equipment:

  • 2-Ethoxypyridine-4-carboxaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Reaction vessel with stirring, thermometer, and nitrogen inlet

  • Filtration and drying equipment

Protocol:

  • Reagent Charging: Charge the reaction vessel with 2-ethoxypyridine-4-carboxaldehyde (1.0 equivalent) and acetonitrile.

  • Brominating Agent Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If so, cool the mixture and filter the solid. If no precipitation occurs, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Washing and Drying: Wash the isolated solid with cold acetonitrile to remove any unreacted NBS and succinimide by-product. Dry the product under vacuum to afford this compound as a solid.

Quantitative Data Summary

ParameterStep 1: FormylationStep 2: Bromination
Key Reagents 2-Ethoxypyridine, POCl₃, DMF2-Ethoxypyridine-4-carboxaldehyde, NBS
Solvent DichloromethaneAcetonitrile
Temperature 0-5 °C (addition), 40-45 °C (reaction)Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 75-85%85-95%
Purity (crude) ~90%~95%
Purification Vacuum Distillation / Column ChromatographyRecrystallization / Washing

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Step 1 Incomplete Vilsmeier reagent formation; low reactivity of substrate.Ensure anhydrous conditions. Increase reaction temperature or time. Consider using a more activating solvent if compatible.
Formation of By-products in Step 1 Overheating during reaction or quenching.Maintain strict temperature control. Ensure slow and controlled addition of reagents and quenching.
Low Yield in Step 2 Incomplete reaction; decomposition of product.Increase equivalents of NBS slightly (e.g., to 1.1 eq.). Monitor reaction closely to avoid over-bromination.
Purification Challenges Co-elution of impurities; poor crystallization.For chromatography, optimize the solvent system. For crystallization, screen different solvents or solvent mixtures.

Safety Considerations

The Vilsmeier-Haack reaction is known to have thermal hazards. The Vilsmeier reagent itself can be thermally unstable, and the reaction can be exothermic.[6][7][8][9][10]

  • Thermal Management: It is crucial to maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ and the quenching step. Adequate cooling capacity is essential for large-scale production.

  • Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE) must be worn at all times.

  • Quenching: The quenching of the reaction mixture should be performed slowly and with vigorous stirring to dissipate the heat generated.

Conclusion

This application note details a comprehensive and scalable two-step synthesis for the production of this compound. The protocol is designed for robustness and high yield, making it suitable for industrial applications in the pharmaceutical sector. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their discovery and development pipelines.

References

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). Organic Process Research & Development, 9(6), 1071–1075. [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). ResearchGate. Retrieved from [Link]

  • Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. (2002). Organic Process Research & Development, 6(6), 863–866. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a versatile trifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive aldehyde, a synthetically useful bromine atom, and an electron-donating ethoxy group on a pyridine core, makes it a valuable precursor for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other biologically active molecules.[1] However, the successful implementation of this intermediate in multi-step synthetic routes often necessitates a robust protecting group strategy to mask the reactivity of the aldehyde functionality, thereby preventing undesired side reactions and enabling selective transformations at other positions of the molecule.[2]

This guide provides a comprehensive overview of protecting group strategies tailored for this compound. We will delve into the rationale behind experimental choices, provide detailed, validated protocols for protection and deprotection, and discuss the critical aspects of chemoselectivity and orthogonality.

Molecular Considerations: Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its three functional groups:

  • 4-Carboxaldehyde: The aldehyde group is highly susceptible to nucleophilic attack and oxidation. Its position at the C4 of the pyridine ring, which is electron-deficient, enhances its electrophilicity, making it a prime target for a wide range of reagents.

  • 5-Bromo Group: The bromine atom is a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Its stability under the conditions used for aldehyde protection and deprotection is a key consideration.

  • 2-Ethoxy Group: The ethoxy group is an electron-donating substituent that can influence the overall reactivity of the pyridine ring. However, as a leaving group, it can be susceptible to nucleophilic substitution under certain conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions.[3]

A successful protecting group strategy must therefore shield the aldehyde from unwanted reactions while preserving the integrity of the bromo and ethoxy substituents.

Primary Protecting Group Strategy: Acetalization

The most common and effective method for protecting aldehydes is their conversion to acetals, which are stable to a wide range of nucleophilic and basic conditions.[4][5] For this compound, the formation of a cyclic acetal, specifically a 1,3-dioxolane, is the recommended approach.

Rationale for Choosing 1,3-Dioxolane Protection
  • Stability: Cyclic acetals are significantly more stable than their acyclic counterparts.[6] They are inert to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents.

  • Ease of Formation: Dioxolanes are readily formed by the acid-catalyzed reaction of the aldehyde with ethylene glycol.[5][6]

  • Mild Deprotection: The aldehyde can be regenerated under mild acidic conditions, often with high chemoselectivity.[7][8]

Workflow for Acetal Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection A 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde B Ethylene Glycol, Acid Catalyst (e.g., p-TsOH), Toluene, Dean-Stark A->B Reaction C 5-Bromo-4-(1,3-dioxolan-2-yl)- 2-ethoxypyridine B->C Product D 5-Bromo-4-(1,3-dioxolan-2-yl)- 2-ethoxypyridine E Mild Acidic Conditions (e.g., aq. HCl, Acetone) D->E Reaction F 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde E->F Product

Caption: General workflow for acetal protection and deprotection.

Experimental Protocols

Protocol 1: 1,3-Dioxolane Protection of this compound

This protocol describes the formation of the 1,3-dioxolane acetal under standard acid-catalyzed conditions with azeotropic removal of water.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

  • Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-bromo-4-(1,3-dioxolan-2-yl)-2-ethoxypyridine.

Expected Outcome: This procedure should provide the desired protected aldehyde in good to excellent yield. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-ethoxypyridine

This protocol outlines a mild acidic hydrolysis to regenerate the aldehyde.

Materials:

  • 5-Bromo-4-(1,3-dioxolan-2-yl)-2-ethoxypyridine

  • Acetone

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected aldehyde (1.0 eq) in acetone.

  • Add 1 M HCl solution dropwise with stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Expected Outcome: This mild deprotection should afford the parent aldehyde in high yield without affecting the bromo and ethoxy groups.

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to employ an orthogonal protecting group strategy, where multiple protecting groups can be removed selectively under different reaction conditions.[8] For this compound, this would involve choosing a protecting group for the aldehyde that is stable to the conditions required to modify other parts of the molecule, and vice versa.

Decision Matrix for Orthogonal Protection

G cluster_main Start Need to protect the aldehyde? Protect Protect as 1,3-dioxolane Start->Protect Yes Reaction Perform desired reaction (e.g., Suzuki coupling at C5) Start->Reaction No Protect->Reaction Deprotect Deprotect the aldehyde Reaction->Deprotect End Final Product Deprotect->End

Caption: Decision-making process for aldehyde protection.

Scenario: If a planned synthetic step involves a Grignard reaction at the 5-bromo position (after metal-halogen exchange), the aldehyde must be protected. The 1,3-dioxolane is an excellent choice as it is stable to Grignard reagents. Following the Grignard reaction, the acetal can be removed under mild acidic conditions to reveal the aldehyde for further transformations.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Incomplete Protection Insufficient removal of water; Inactive catalyst.Ensure efficient azeotropic distillation. Use freshly opened or purified p-TsOH. Consider using a Lewis acid catalyst like BF₃·OEt₂ under anhydrous conditions.
Low Yield in Protection Decomposition of starting material or product.Use milder conditions: lower temperature and a less aggressive acid catalyst. Monitor the reaction closely to avoid prolonged reaction times.
Side Reactions during Protection Nucleophilic substitution of the 2-ethoxy group.This is less likely under standard acetalization conditions but could occur with very strong acids. Use catalytic amounts of a milder acid like pyridinium p-toluenesulfonate (PPTS).
Incomplete Deprotection Insufficient acid or water.Increase the concentration of the acid or the reaction time. Gentle heating may be required for very stable acetals.
Loss of Bromo or Ethoxy Group during Deprotection Harsh acidic conditions.Use milder deprotection methods such as catalytic iodine in acetone[7][8] or cerium(III) triflate in wet nitromethane.[9] These methods are known to be chemoselective.

Conclusion

The protection of the aldehyde functionality in this compound is a critical step for its successful application in multi-step organic synthesis. The formation of a 1,3-dioxolane acetal offers a robust and reliable strategy, providing excellent stability under a variety of reaction conditions. The subsequent deprotection can be achieved with high efficiency and chemoselectivity using mild acidic hydrolysis. By carefully selecting the protection and deprotection conditions, researchers can effectively utilize this versatile building block to construct complex and medicinally relevant molecules.

References

  • Tanemura, K., et al. (2004). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Journal of the Chemical Society, Perkin Transactions 1, (3), 359-363.
  • Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-acetals and O,O-ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. Available at: [Link]

  • Dalpozzo, R., et al. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093-9095.
  • Chemistry LibreTexts. (2023). 16.4: Acetal Formation. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Unlock Chemystery. (2021, January 7). Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link]

  • RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. Available at: [Link]

  • The Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Available at: [Link]

  • PubMed. (n.d.). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-Ethoxypyridine Manufacturer & Supplier in China. Available at: [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses? Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Available at: [Link]

Sources

Application Notes and Protocols for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Organic Electronics

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a strategically functionalized heterocyclic compound poised for significant contributions to the field of materials science, particularly in the domain of organic electronics. Its unique molecular architecture, featuring a bromine atom, an aldehyde group, and an electron-rich ethoxypyridine core, offers a versatile platform for the synthesis of novel organic semiconductors, emissive materials for Organic Light-Emitting Diodes (OLEDs), and functional conjugated polymers.

The bromine atom at the 5-position serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This enables the facile introduction of various aromatic and heteroaromatic moieties, allowing for the systematic extension of π-conjugation and the fine-tuning of electronic properties like HOMO/LUMO energy levels and charge carrier mobility. The aldehyde functionality at the 4-position provides a valuable handle for derivatization through condensation reactions, leading to the formation of imines (Schiff bases) and vinylenes, which are themselves important classes of electronically active materials. The ethoxy group at the 2-position enhances solubility in common organic solvents, a crucial aspect for the solution-based processing of organic electronic devices.

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound as a key building block for the creation of advanced organic materials. The following sections detail exemplary protocols for the synthesis of π-conjugated systems and provide insights into the underlying chemical principles that govern these transformations. While direct literature on this specific molecule in materials science is emerging, the protocols herein are grounded in well-established synthetic methodologies for analogous compounds and are designed to serve as a robust starting point for innovation.[1][2]

Core Applications in Materials Science

The unique combination of reactive functional groups on the this compound scaffold makes it a highly valuable precursor for several classes of advanced materials.

Synthesis of π-Conjugated Molecules for Organic Semiconductors and OLEDs

The creation of extended π-conjugated systems is fundamental to the development of organic semiconductors and emissive materials for OLEDs.[3] this compound is an ideal starting material for building such systems via palladium-catalyzed cross-coupling reactions. The bromine atom allows for the strategic coupling with a variety of boronic acids or stannanes to introduce electronically diverse functionalities.

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize 2-ethoxy-5-(9,9-dihexyl-9H-fluoren-2-yl)pyridine-4-carboxaldehyde, a potential building block for blue-emitting OLED materials or hole-transporting layers.[2] The fluorene moiety is commonly used in OLED materials to enhance thermal stability and tune photophysical properties.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow reagents 1. Add Reactants & Catalyst to Flask: - this compound - Fluorenylboronic acid - Pd(PPh3)4 - K2CO3 solvent 2. Add Degassed Solvents: - Toluene - Ethanol - Water reagents->solvent Dissolve reaction 3. Inert Atmosphere & Heat: - Purge with Argon - Heat to 90°C for 12-24h solvent->reaction React workup 4. Reaction Quench & Extraction: - Cool to RT - Add Water & Ethyl Acetate - Separate Organic Layer reaction->workup Process purification 5. Purification: - Dry with Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification Isolate product 6. Final Product: 2-ethoxy-5-(fluorenyl)pyridine- 4-carboxaldehyde purification->product Characterize Stille_Polymerization cluster_reactants Reactants monomerA 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde catalyst Pd2(dba)3 / P(o-tol)3 monomerB 2,5-Bis(trimethylstannyl)thiophene solvent_heat Toluene or DMF Heat (e.g., 110°C) catalyst->solvent_heat Polymerization Conditions polymer [-Pyridine-Thiophene-]n Conjugated Polymer solvent_heat->polymer Schiff_Base_Formation aldehyde 2-ethoxy-5-(fluorenyl)pyridine- 4-carboxaldehyde product Conjugated Schiff Base aldehyde->product + Amine Ethanol, Acetic Acid (cat.) Reflux amine 4-Amino-triphenylamine

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde (CAS No. 1224604-10-7). This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed purification protocols to address the specific challenges encountered during the isolation of this key pharmaceutical intermediate.[1][2]

Introduction

This compound is a solid, multi-functionalized heterocyclic building block crucial in the synthesis of kinase inhibitors and other bioactive compounds.[1][2] Its purity is paramount for the success of subsequent synthetic transformations and the integrity of final drug candidates. This guide offers practical, field-proven insights into overcoming common purification hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My purified this compound is a yellow or brownish solid, not the expected off-white color. What could be the cause?

Answer: Discoloration in pyridine compounds is often indicative of impurities or degradation products.[3] Given the aldehyde functionality, this compound may be susceptible to oxidation or polymerization over time, especially if exposed to air and light. The presence of residual synthetic reagents or by-products can also contribute to a colored appearance.

Troubleshooting Steps:

  • Re-purification: A second pass through a silica gel column or a careful recrystallization can often remove colored impurities.

  • Storage Check: Ensure the compound is stored in a tightly sealed, dark glass bottle, preferably under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C is recommended for similar compounds) to prevent degradation.[3][4]

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as this can sometimes reduce your yield.

Question 2: I'm performing column chromatography on silica gel, but I'm observing significant streaking of my product and a lower than expected yield. What's happening?

Answer: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[5] This is a common issue with functionalized aromatic aldehydes. The streaking you're observing is likely a result of the compound degrading as it passes through the stationary phase.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel by preparing a slurry in your chosen eluent system containing a small amount of a base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic or neutral stationary phase. Neutral alumina is a good alternative for purifying acid-sensitive compounds.

  • Minimize Contact Time: Run the column as efficiently as possible to reduce the time your compound spends on the stationary phase. Avoid leaving the column to stand for extended periods with the compound loaded.

Question 3: My TLC analysis shows two very close spots for my product and an impurity. How can I improve the separation during column chromatography?

Answer: Poor resolution between spots with similar polarities is a frequent challenge in chromatography. For brominated pyridine isomers, which often have very similar polarities, this is a known issue.[6]

Troubleshooting Steps:

  • Optimize the Mobile Phase: The key to good separation is finding the right eluent system. For this type of compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[7] Systematically test different ratios on a TLC plate to find the composition that gives the best separation. An ideal mobile phase should provide an Rf value of approximately 0.2-0.3 for your target compound.[7][8]

  • Adjust Column Dimensions: A long, narrow column will generally provide better resolution than a short, wide one.[6]

  • Control the Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better separation.[6]

  • Dry Loading: If your compound is not very soluble in the initial, low-polarity mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. This can then be carefully added to the top of your column, often resulting in a sharper band and better separation.[6][7]

Question 4: I'm struggling to get my this compound to crystallize during recrystallization. It keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. Pyridine derivatives can sometimes be more challenging to crystallize than their non-heteroaromatic counterparts.[9]

Troubleshooting Steps:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] You may need to try different solvents or a mixed solvent system. Common systems that work well for similar compounds include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[9]

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The optimal mobile phase should be determined by preliminary TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of hexanes/ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Visualize the spots under a UV lamp. The ideal eluent for the column will give your product an Rf value of ~0.2-0.3.[7][8]

  • Column Preparation:

    • Secure the column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping to ensure even packing and to dislodge air bubbles.

    • Drain the excess solvent, ensuring the top of the silica bed does not run dry.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[6][7]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol requires some initial solvent screening to find the optimal system.

Materials:

  • Crude this compound

  • Various recrystallization solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, acetone)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a single solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. The compound should crystallize out.

    • If a single solvent is not effective, try a mixed solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexanes until the solution becomes cloudy, then heat to clarify).

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) portion-wise while heating and swirling until the solid is just dissolved.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals thoroughly, preferably under vacuum.

Data Summary and Visualization

Table 1: Properties of this compound
PropertyValueSource
CAS Number 1224604-10-7[1][2]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
Appearance SolidInferred from product descriptions[1][2]
Storage Room temperature (recommended cool, dry, dark)[1][2]
Table 2: Common Solvents for Purification
Purification MethodSolvent SystemRationale
Column Chromatography Hexanes/Ethyl AcetateGood for separating compounds of moderate polarity.[7]
Petroleum Ether/Ethyl AcetateSimilar to Hexanes/EtOAc, a common choice for substituted pyridines.[7]
Recrystallization EthanolA general and effective solvent for many organic compounds.[9]
n-Hexane/AcetoneA good mixed-solvent system for inducing crystallization.[9]
n-Hexane/Ethyl AcetateAnother effective mixed-solvent system.[9]
Diagram 1: General Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient (Hexanes -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Fractions Pure Evap 8. Evaporate Solvent Combine->Evap Dry 9. Dry Under Vacuum Evap->Dry Final Final Dry->Final Pure Product

Caption: Workflow for the purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Purity

G Start Low Purity After Initial Purification CheckMethod Purification Method? Start->CheckMethod ColChrom Column Chromatography CheckMethod->ColChrom Column Recryst Recrystallization CheckMethod->Recryst Recryst. CheckTLC Streaking on TLC? ColChrom->CheckTLC CloseSpots Spots Too Close? CheckTLC->CloseSpots No Deactivate Deactivate Silica (e.g., with Et3N) CheckTLC->Deactivate Yes OptimizeEluent Optimize Eluent (Fine-tune ratio) CloseSpots->OptimizeEluent Yes ChangePhase Use Neutral Alumina Deactivate->ChangePhase If persists LongerCol Use Longer/Narrower Column OptimizeEluent->LongerCol SlowFlow Decrease Flow Rate LongerCol->SlowFlow CheckOil Oiling Out? Recryst->CheckOil SlowCool Cool Slowly CheckOil->SlowCool Yes Scratch Scratch Flask SlowCool->Scratch Seed Add Seed Crystal Scratch->Seed ChangeSolvent Try Different Solvent System Seed->ChangeSolvent

Sources

Technical Support Center: Synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-ethoxypyridine-4-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this key intermediate in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and navigate potential pitfalls. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via formylation of 5-bromo-2-ethoxypyridine. The two most common methods for this transformation are ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF) and the Vilsmeier-Haack reaction .

Question 1: "My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?"

Low yield is a frequent issue stemming from several factors related to reagent stability, reaction conditions, and competing side reactions.

Answer:

The primary causes for low yields depend on your chosen synthetic route.

For the ortho-Lithiation/DMF Quench Method:

  • Incomplete Lithiation: This is the most common culprit. The reaction is highly sensitive to moisture and air.

    • Causality: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and react rapidly with water. Any residual moisture in your glassware, solvent (typically THF or diethyl ether), or inert gas will consume the reagent before it can deprotonate your substrate.

    • Troubleshooting:

      • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of dry inert gas (Argon or Nitrogen).

      • Solvent Purity: Use freshly distilled, anhydrous solvents. THF, in particular, should be distilled from a suitable drying agent like sodium/benzophenone ketyl.

      • Reagent Titration: The molarity of commercial n-BuLi solutions can decrease over time. It is crucial to titrate the n-BuLi solution (e.g., using the Gilman double titration method) before use to determine its exact concentration.

  • Reagent Decomposition: n-BuLi is thermally unstable in THF, even at low temperatures.

    • Causality: n-BuLi can deprotonate THF in an acid-base reaction, leading to the elimination of lithium ethoxide and the formation of ethylene. This decomposition pathway becomes more significant at temperatures above -40 °C.[1][2]

    • Troubleshooting: Maintain the reaction temperature strictly at -78 °C (a dry ice/acetone bath is recommended) throughout the addition of n-BuLi and for the duration of the lithiation.

  • Inefficient Quench: The reaction between the lithiated intermediate and DMF can be sluggish or incomplete.

    • Causality: Upon addition to the aryllithium, DMF forms a tetrahedral intermediate which must be stable at low temperatures until the aqueous workup hydrolyzes it to the aldehyde. Premature warming can lead to the collapse of this intermediate through undesired pathways.

    • Troubleshooting: Add freshly distilled, anhydrous DMF at -78 °C and allow the reaction to stir at this temperature for a period (e.g., 1 hour) before slowly warming to room temperature or quenching with a saturated aqueous solution of ammonium chloride.

For the Vilsmeier-Haack Reaction (POCl₃/DMF):

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive.

    • Causality: The reagent is formed in situ from DMF and phosphorus oxychloride (POCl₃). Water will react with POCl₃ and the chloroiminium ion, deactivating them.[3][4]

    • Troubleshooting: Use high-purity, anhydrous DMF and freshly distilled POCl₃. Perform the reaction under a dry, inert atmosphere.

  • Insufficient Substrate Activation: The 2-ethoxy-5-bromopyridine ring may not be sufficiently electron-rich for efficient electrophilic substitution by the relatively weak Vilsmeier reagent.

    • Causality: The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[5][6] The ethoxy group is activating, but the bromine atom and the pyridine nitrogen are deactivating, creating a delicate electronic balance.

    • Troubleshooting: Higher reaction temperatures (e.g., 80-100 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Question 2: "My final product is impure. What are the common byproducts I should be looking for?"

Identifying byproducts is key to optimizing purification and modifying the reaction to prevent their formation.

Answer:

Several byproducts can form, and their presence can provide clues about what went wrong during the synthesis.

Byproduct IDByproduct NameProbable Cause & Formation MechanismSuggested Mitigation
BP-1 5-Bromo-2-ethoxypyridine (Starting Material)Incomplete reaction due to reasons outlined in Question 1 (insufficient reagent, poor activation, moisture).Re-evaluate reaction stoichiometry, reagent quality, and anhydrous conditions. Increase reaction time or temperature as appropriate for the method.
BP-2 5-Bromo-2-hydroxypyridine-4-carboxaldehydeEther Cleavage: The 2-ethoxy group can be hydrolyzed under acidic conditions, which are present during the Vilsmeier-Haack reaction itself or during the aqueous workup of either method.[7][8][9][10]Use milder workup conditions. For the lithiation route, quench with saturated NH₄Cl instead of HCl. For the Vilsmeier route, neutralize the reaction mixture carefully with a base like NaHCO₃ or NaOH at low temperature.
BP-3 Bis(5-bromo-2-ethoxypyridin-4-yl)methanolOver-addition (Lithiation Route): The newly formed aldehyde is electrophilic. The aryllithium intermediate can act as a nucleophile and attack the aldehyde product before it is quenched.Add the lithiated species to a solution of DMF (inverse addition) to keep the concentration of the aryllithium low in the presence of the product. Ensure the reaction is kept at -78 °C during the quench.
BP-4 6-Bromo-2-ethoxypyridine-4-carboxaldehyde or other isomersIncorrect Regioselectivity: In the Vilsmeier-Haack reaction, formylation may occur at other positions if the electronic or steric bias is not strong enough. In the lithiation route, incorrect deprotonation can occur, although the 2-alkoxy group is a strong ortho-directing group for C-3 lithiation. However, some bases can favor C-6 lithiation.[11]For Vilsmeier-Haack, conditions are difficult to alter to change regioselectivity. The lithiation route is generally more selective. Ensure the use of n-BuLi or s-BuLi, which favor lithiation adjacent to the directing group.
BP-5 2,5-DibromopyridineIncomplete Precursor Synthesis: If the starting material, 5-bromo-2-ethoxypyridine, was synthesized from 2,5-dibromopyridine and sodium ethoxide, incomplete reaction will leave this impurity.[12]Purify the 5-bromo-2-ethoxypyridine starting material carefully by distillation or chromatography before use.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is better: ortho-lithiation or Vilsmeier-Haack?

A: Both methods have their merits. The ortho-lithiation route generally offers higher regioselectivity and can proceed at very low temperatures, which is beneficial for sensitive substrates. However, it requires stringent anhydrous conditions and the use of pyrophoric reagents. The Vilsmeier-Haack reaction is often operationally simpler and avoids pyrophoric organometallics, but may require higher temperatures and can sometimes give mixtures of isomers or byproducts like the hydrolyzed 2-hydroxy analog due to the acidic conditions.

Q2: My NMR shows unreacted starting material and my desired aldehyde product. How can I improve the conversion?

A: For the lithiation route, this strongly suggests an issue with the amount of active n-BuLi. Titrate your reagent and use a slight excess (e.g., 1.1-1.2 equivalents). For the Vilsmeier-Haack route, this indicates insufficient activation. Try increasing the reaction temperature in 10 °C increments or extending the reaction time, monitoring by TLC.

Q3: During the workup of my Vilsmeier-Haack reaction, the solution turned dark and I got a lot of baseline material on my TLC. What happened?

A: This often points to decomposition during the hydrolysis of the intermediate iminium salt. The workup for a Vilsmeier-Haack reaction is highly exothermic. You should pour the reaction mixture slowly onto crushed ice and then neutralize it carefully with a cold base solution (e.g., NaOH or NaHCO₃). Uncontrolled, rapid neutralization can cause a temperature spike, leading to polymerization and degradation of the aldehyde product.

Q4: Can I use LDA instead of n-BuLi for the lithiation?

A: Yes, and it may offer advantages. Lithium diisopropylamide (LDA) is a non-nucleophilic, sterically hindered base. Its use can prevent the competing side reaction of nucleophilic addition of the organolithium to the pyridine ring, which can be an issue with some pyridine substrates.[13] It will still effectively deprotonate the C4 position directed by the 2-ethoxy group.

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the main synthetic pathways and a logical troubleshooting workflow.

Diagram 1: Synthetic Pathways

Synthetic_Pathways cluster_0 Ortho-Lithiation Pathway cluster_1 Vilsmeier-Haack Pathway SM 5-Bromo-2-ethoxypyridine Int1 4-Lithio Intermediate SM->Int1  n-BuLi, THF  -78 °C Prod 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde Int1->Prod 1. DMF 2. H₂O Workup SM2 5-Bromo-2-ethoxypyridine Int2 Iminium Salt Intermediate SM2->Int2  POCl₃, DMF  Δ Prod2 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde Int2->Prod2  H₂O Workup

Caption: Key synthetic routes to the target aldehyde.

Diagram 2: Common Byproduct Formation (Lithiation Route)

Byproduct_Formation Int 4-Lithio Intermediate Prod Product Aldehyde Int->Prod  + DMF, then H₂O BP_SM Starting Material (BP-1) Int->BP_SM  + H₂O (Premature Quench) BP_Over Over-addition Alcohol (BP-3) Int->BP_Over  + Product Aldehyde Prod->BP_Over

Caption: Competing reactions for the lithiated intermediate.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Route Which Route? Lithiation Vilsmeier Start->Route Lith_Check Check Anhydrous Conditions & Reagent Titration Route:l->Lith_Check Vils_Check Check Reagent Purity & Increase Temperature Route:v->Vils_Check Lith_Moisture Moisture/Air Leak? (BP-1 High) Lith_Check->Lith_Moisture Vils_Temp Temp Too Low? (BP-1 High) Vils_Check->Vils_Temp Lith_Fix Improve Drying Protocol Use Freshly Titrated Reagent Lith_Moisture->Lith_Fix Vils_Fix Use Anhydrous Reagents Increase Temp by 10-20 °C Vils_Temp->Vils_Fix End Re-run Experiment Lith_Fix->End Vils_Fix->End

Caption: A logical guide to diagnosing low reaction yields.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved January 15, 2026, from [Link]

  • Reddit. (2019, February 9). Ether Cleavage. I know HCl isn't usually considered strong enough to cleave ethers but with pyridine HCl it has been shown to work. My question is does stirring for 8 hours sound excessive? r/OrganicChemistry. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Retrieved January 15, 2026, from [Link]

  • Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Khan Academy. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Retrieved January 15, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Google Patents. (n.d.). US3945999A - Bromination of pyrimidines.
  • El-Sayed, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry, 57(25), 6833–6837. Retrieved January 15, 2026, from [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved January 15, 2026, from [Link]

  • El-Haimar, M., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of Organometallic Chemistry, 695(10-11), 1519-1526. Retrieved January 15, 2026, from [Link]

  • Gros, P. C., et al. (2002). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234-237. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Chemsrc. (n.d.). 5-Bromo-2-ethoxypyridine. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. Retrieved January 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-pyridine carboxaldehyde. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved January 15, 2026, from [Link]

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Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic building block. Here, we dissect common experimental challenges, offer evidence-based troubleshooting strategies, and provide detailed protocols to empower you to achieve optimal results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and where do yield losses typically occur?

The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction .[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the substrate is 5-Bromo-2-ethoxypyridine.

Yield losses can manifest at several key stages:

  • Synthesis and Purity of the Starting Material: The overall yield is fundamentally dependent on the quality of the 5-Bromo-2-ethoxypyridine starting material.

  • Vilsmeier-Haack Reaction Conditions: Suboptimal temperature, reagent stoichiometry, or reaction time can lead to incomplete conversion or the formation of side products.

  • Workup and Purification: The inherent polarity and basicity of pyridine derivatives can complicate extraction and purification, leading to product loss.

Q2: My Vilsmeier-Haack reaction is showing low or no conversion of the starting material. What are the primary causes?

Low or no conversion in a Vilsmeier-Haack reaction typically points to two main culprits: an inactive Vilsmeier reagent or a deactivated substrate.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.[4] Any water present in your reagents or glassware will lead to its decomposition.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, it is most effective on electron-rich aromatic systems.[2][3] While the 2-ethoxy group on the pyridine ring is activating, any impurities or electron-withdrawing groups can hinder the reaction.

Q3: I'm observing multiple spots on my TLC after the reaction, indicating the formation of byproducts. What are the likely side reactions?

In the Vilsmeier-Haack formylation of 2-alkoxypyridines, several side reactions can occur:

  • Diformylation: Although less common, if the reaction conditions are too harsh or the reaction time is extended, a second formyl group may be introduced onto the pyridine ring.

  • Reaction with the Alkoxy Group: While generally stable, under forcing conditions, the Vilsmeier reagent can potentially react with the ethoxy group.

  • Polymerization: At elevated temperatures, pyridine derivatives can be prone to polymerization, leading to the formation of intractable tars.

Q4: How can I effectively monitor the progress of the Vilsmeier-Haack reaction?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[4][5] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material, product, and any potential byproducts. By periodically sampling the reaction mixture and running a TLC, you can determine the optimal time to quench the reaction, thereby maximizing the yield of the desired product.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 5-Bromo-2-ethoxypyridine (Starting Material)

The synthesis of 5-Bromo-2-ethoxypyridine is typically achieved through the nucleophilic substitution of a bromine atom in 2,5-dibromopyridine with sodium ethoxide. A high-yield synthesis of the analogous 5-bromo-2-methoxypyridine (98% yield) has been reported, suggesting a similar outcome is achievable for the ethoxy derivative.[6]

Symptom Potential Cause Troubleshooting Strategy
Low conversion of 2,5-dibromopyridine Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Inactive sodium ethoxide.Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure it is stored under anhydrous conditions.
Formation of multiple products Side reactions due to overly harsh conditions.If increasing the temperature leads to byproduct formation, consider using a milder base or a lower reaction temperature for a longer duration.
Difficult purification The product is a polar compound.Use a suitable solvent system for column chromatography, such as a gradient of hexane and ethyl acetate.[7]
Issue 2: Low Yield in the Vilsmeier-Haack Formylation
Symptom Potential Cause Troubleshooting Strategy
Starting material remains after an extended reaction time Inactive Vilsmeier reagent.Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Use freshly distilled or high-purity POCl₃ and DMF.
Insufficient reagent stoichiometry.Increase the molar equivalents of the Vilsmeier reagent (a 1.5 to 2-fold excess is common).[8]
Low reaction temperature.While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the formylation step may require heating. Gradually increase the temperature (e.g., to 50-80 °C) and monitor by TLC.
Formation of a dark, tarry substance Polymerization of the starting material or product.Avoid excessively high reaction temperatures. Ensure a homogenous reaction mixture with efficient stirring.
Product is lost during workup The product is water-soluble or forms an emulsion.During aqueous extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer.
Incomplete hydrolysis of the Vilsmeier intermediate.Ensure the pH of the aqueous solution is adjusted appropriately (typically basic) during workup to facilitate complete hydrolysis.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-ethoxypyridine

This protocol is adapted from a high-yield synthesis of the analogous methoxy derivative and may require optimization.[6]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions with stirring until it is completely dissolved.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2,5-dibromopyridine.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Vilsmeier-Haack Formylation of 5-Bromo-2-ethoxypyridine

This is a general protocol for the Vilsmeier-Haack reaction and should be optimized for this specific substrate.[4][8]

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation: Dissolve 5-Bromo-2-ethoxypyridine in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis and Precipitation: Basify the aqueous mixture with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9 to induce the hydrolysis of the intermediate and precipitation of the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Vilsmeier-Haack Reaction Parameters

ParameterTypical RangeRationale and Optimization Strategy
POCl₃ (equivalents) 1.1 - 3.0A slight excess is necessary to drive the reaction to completion. Start with 1.5 equivalents and increase if conversion is low.
Temperature 0 °C to 100 °CThe optimal temperature depends on the substrate's reactivity. Start at a lower temperature and gradually increase while monitoring for side product formation.
Reaction Time 1 - 24 hoursMonitor by TLC to determine the point of maximum product formation and avoid degradation.
Solvent DMF, DichloromethaneDMF is the most common solvent as it also serves as a reagent. Dichloromethane can be used as a co-solvent.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 5-Bromo-2-ethoxypyridine cluster_1 Vilsmeier-Haack Formylation 2,5-Dibromopyridine 2,5-Dibromopyridine Nucleophilic Substitution with NaOEt Nucleophilic Substitution with NaOEt 2,5-Dibromopyridine->Nucleophilic Substitution with NaOEt Ethanol, Reflux Workup and Purification Workup and Purification Nucleophilic Substitution with NaOEt->Workup and Purification Extraction & Chromatography 5-Bromo-2-ethoxypyridine 5-Bromo-2-ethoxypyridine Workup and Purification->5-Bromo-2-ethoxypyridine Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) 5-Bromo-2-ethoxypyridine->Vilsmeier Reagent (DMF/POCl3) 0°C to 80°C Hydrolysis Hydrolysis Vilsmeier Reagent (DMF/POCl3)->Hydrolysis Aqueous Base Purification Purification Hydrolysis->Purification Recrystallization or Chromatography This compound This compound Purification->this compound G start Low Yield Observed check_reagents Are reagents anhydrous and high purity? start->check_reagents check_stoichiometry Is the Vilsmeier reagent in sufficient excess? check_reagents->check_stoichiometry Yes dry_reagents Dry solvents and use fresh reagents. check_reagents->dry_reagents No check_temp Is the reaction temperature optimized? check_stoichiometry->check_temp Yes increase_reagents Increase equivalents of POCl3/DMF. check_stoichiometry->increase_reagents No check_workup Is the hydrolysis and extraction procedure efficient? check_temp->check_workup Yes optimize_temp Screen a range of temperatures (e.g., RT, 50°C, 80°C). check_temp->optimize_temp No optimize_workup Adjust pH during hydrolysis; use brine for extraction. check_workup->optimize_workup No success Yield Increased check_workup->success Yes dry_reagents->start increase_reagents->start optimize_temp->start optimize_workup->start

Caption: A decision tree for systematically troubleshooting low product yield.

References

  • A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. (2020). SynOpen, 4(1), 44-48.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). Chem. Proc., 10(1), 104.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical and Pharmaceutical Sciences, 10(4).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27382-27419.
  • Optimization of Vilsmeier-Haack reaction parameters - Benchchem. (n.d.).
  • 5-Bromo-2-methoxypyridine synthesis - ChemicalBook. (n.d.).
  • What is the best solvent for purifying aldehyde in a column chromatography?. (2014).
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  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27382-27419.
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Technical Support Center: 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde (CAS No. 1224604-10-7). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on storage, handling, and troubleshooting for experiments involving this versatile heterocyclic building block. The information herein is synthesized from available safety data, analogous compounds, and established principles of synthetic organic chemistry to ensure scientific integrity and practical utility.

Core Compound Properties & Safety Overview

This compound is a key intermediate in the synthesis of complex molecules, particularly for pharmaceuticals like kinase inhibitors and in agrochemical research. Its structure, featuring an aldehyde for condensations and a bromo-pyridyl moiety for cross-coupling reactions, makes it a valuable reagent.

While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, data from structurally similar compounds, such as 5-bromopyridine-2-carbaldehyde and other substituted bromopyridines, can provide a baseline for safe handling. It is imperative to treat this compound with the care afforded to all laboratory chemicals of unknown comprehensive toxicity.

Key Data Summary Table:

PropertyValue / InformationSource(s)
CAS Number 1224604-10-7[1]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Likely a solid (based on analogs)Inferred
Storage Room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate.Inferred from analogs[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: The recommended storage condition is at room temperature.[3] To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. While not explicitly stated for this compound, many aldehydes are sensitive to oxidation, so storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially after the container has been opened.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Based on guidelines for analogous compounds like 5-bromopyridine-2-carbaldehyde, standard laboratory PPE is required.[4][5] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5] A dust mask may be appropriate for weighing larger quantities.[4]

Q3: Is this compound compatible with strong acids or bases?

A3: Caution is advised. Aldehydes can undergo various reactions in the presence of strong acids or bases (e.g., aldol condensation, Cannizzaro reaction). The pyridine ring also has basic properties. Based on data for a related compound, 5-bromo-2-methoxypyridine, strong acids and bases are listed as materials to avoid.[6] Therefore, it is prudent to assume incompatibility with strong oxidizing agents, strong bases, and strong reducing agents.[5]

Q4: How should I prepare a stock solution of this compound?

A4: The compound is expected to be soluble in common organic solvents.[2] For a typical cross-coupling reaction, dissolving the compound in a dry, aprotic solvent like dioxane, THF, or DMF would be a standard starting point. Always use anhydrous solvents, especially if the subsequent reaction is moisture-sensitive (e.g., involving organometallics).

Protocol: Preparation of a 0.1 M Stock Solution
  • Preparation: In a chemical fume hood, weigh 23.0 mg (0.1 mmol) of this compound into a clean, dry vial equipped with a magnetic stir bar.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous dioxane to the vial.

  • Dissolution: Seal the vial and stir the mixture at room temperature until all the solid has dissolved. Gentle warming may be applied if dissolution is slow, but monitor for any color change that could indicate decomposition.

  • Storage: If not for immediate use, blanket the solution with an inert gas (argon or nitrogen), seal the vial tightly, and store appropriately based on the solvent's properties.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki Coupling Reactions

The Suzuki coupling is a common application for bromo-pyridine derivatives.[3] Low yield is a frequent issue that can be systematically addressed.

Q: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential causes and how can I fix them?

A: Low yields in Suzuki couplings involving heterocyclic halides can stem from several factors. The diagram and points below provide a systematic troubleshooting workflow.

troubleshooting_suzuki start Low Yield in Suzuki Coupling q1 Did you degas the solvent and reagents thoroughly? start->q1 a1_yes Yes q1->a1_yes Adequate Degassing a1_no No q1->a1_no Poor Degassing q2 Is the base appropriate and fully dissolved? a1_yes->q2 sol1 Action: Degas reaction mixture via sparging with Argon/N2 or freeze-pump-thaw cycles. Oxygen can deactivate the Pd catalyst. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Base OK a2_no No q2->a2_no Base Issue q3 Is the Palladium catalyst/ligand system optimal? a2_yes->q3 sol2 Action: Switch to a base with better solubility (e.g., Cs2CO3, K3PO4). Ensure anhydrous conditions if using an anhydrous base. Consider aqueous base solutions if compatible. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Catalyst OK a3_no No q3->a3_no Suboptimal Catalyst q4 Is your boronic acid/ester stable and pure? a3_yes->q4 sol3 Action: The ethoxy group makes the pyridine electron-rich, which can slow oxidative addition. Use ligands for electron-rich halides (e.g., Buchwald ligands like SPhos, XPhos). Screen different Pd sources (e.g., Pd(PPh3)4, Pd2(dba)3). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Reagents OK a4_no No q4->a4_no Reagent Degradation end_node Re-run optimized reaction a4_yes->end_node sol4 Action: Protodeborylation is a common side reaction. Use fresh boronic acid. Consider using a more stable boronate ester (e.g., MIDA or pinacol esters). a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for a low-yield Suzuki coupling.

Causality Behind Experimental Choices:

  • Degassing: Palladium(0) catalysts are highly sensitive to oxidation, which renders them inactive. Rigorous exclusion of oxygen is critical for maintaining catalytic activity throughout the reaction.[7][8]

  • Choice of Base: The base is crucial for activating the boronic acid. Its solubility and strength can significantly impact reaction kinetics. For substrates with sensitive functional groups (like esters), weaker bases like KF or carbonates may prevent side reactions.[9]

  • Catalyst & Ligand System: The electronic nature of the substrate dictates the choice of ligand. 5-Bromo-2-ethoxypyridine is an electron-rich heterocycle due to the donating effect of the ethoxy group. This can make the initial oxidative addition step of the catalytic cycle more difficult. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) are designed to accelerate this step for challenging substrates.[8]

  • Boronic Acid Stability: Boronic acids can degrade via protodeborylation, especially under prolonged heating or in the presence of water. Using fresh, high-purity reagents or more stable boronate esters minimizes this common side reaction.[10]

Guide 2: Product Instability or Side Reactions

Q: I am observing an unexpected side product or decomposition of my starting material. What could be the cause?

A: The aldehyde functional group is reactive and can participate in side reactions.

  • Aldehyde Oxidation: If the reaction is not performed under an inert atmosphere, the aldehyde can be oxidized to a carboxylic acid, especially if trace metals or peroxides are present.

    • Solution: Ensure all reagents and solvents are pure and the reaction is maintained under an inert atmosphere.

  • Reductive Amination Conditions: If your reaction involves an amine nucleophile and a reducing agent, ensure the conditions are controlled. Over-reduction or side reactions with the pyridine ring or bromo-substituent can occur with harsh reducing agents.

    • Solution: Use mild reducing agents like sodium triacetoxyborohydride (STAB) for reductive aminations.

  • Thermal Instability: While generally stable at room temperature, prolonged heating at high temperatures could lead to decomposition.

    • Solution: If a reaction requires heat, run a small-scale test to determine the compound's stability at the target temperature. Monitor the reaction by TLC or LCMS for the appearance of decomposition products.

References

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). [Link]

  • Pipzine Chemicals. 2-Bromopyridine-3-Carboxaldehyde | Properties, Uses, Safety Data & Supplier in China. [Link]

  • LookChem. Cas 405174-97-2,3-Bromo-2-pyridinecarboxaldehyde. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. (2024-09-04). [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021-07-09). [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. (2023-12-20). [Link]

  • MySkinRecipes. This compound. [Link]

Sources

troubleshooting failed reactions of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde (CAS No. 1224604-10-7). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, we address common and complex challenges encountered during its application in organic synthesis, providing in-depth, evidence-based troubleshooting strategies.

I. Understanding the Reagent: A Chemist's Perspective

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and other biologically active compounds.[1] Its structure presents a unique combination of reactive sites: an aldehyde for nucleophilic additions and reductive aminations, a bromo group for cross-coupling reactions, and an ethoxy-substituted pyridine ring that influences the reactivity of both. The electron-deficient nature of the pyridine ring, further accentuated by the aldehyde, makes the C-Br bond susceptible to oxidative addition in palladium-catalyzed reactions.[2][3] Conversely, the aldehyde group is reactive towards a variety of nucleophiles. Understanding this electronic interplay is crucial for troubleshooting.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₈H₈BrNO₂[1]
Molecular Weight230.06 g/mol [1]
AppearanceSolidN/A
StorageRoom Temperature[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the initial questions that may arise when working with this compound.

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] For long-term storage, keeping it in a desiccator is advisable to prevent potential hydrolysis of the aldehyde or other moisture-sensitive degradation.

Q2: In which solvents is this compound soluble?

A2: While specific solubility data is not extensively published, compounds with similar structures are typically soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), and ethyl acetate (EtOAc). Its insolubility in water is a key consideration for reaction workups.[4]

Q3: What are the primary safety precautions when handling this reagent?

A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. While specific GHS classifications for this exact compound are not listed, related structures like 5-bromopyridine-2-carbaldehyde are known to cause skin and eye irritation and may cause respiratory irritation.[5] Handle in a well-ventilated fume hood.

III. Troubleshooting Failed Reactions: A Deeper Dive

This section provides detailed troubleshooting guides for specific reaction types where this compound is commonly employed.

Scenario 1: Failed or Low-Yield Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds, and the bromo-substituent on this pyridine makes it an ideal substrate.[1] However, failures can occur due to a number of factors.

Common Symptoms:
  • Recovery of starting material (aryl bromide).

  • Formation of homocoupled boronic acid byproduct.

  • De-bromination of the starting material.

  • Low yield of the desired coupled product.

Troubleshooting Workflow

Suzuki_Troubleshooting cluster_checks Primary Checks cluster_optimization Optimization Start Low/No Suzuki Product Check_Catalyst 1. Catalyst & Ligand Integrity Start->Check_Catalyst Initial Check Check_Inertness 2. Reaction Atmosphere Check_Catalyst->Check_Inertness Catalyst OK? Check_Reagents 3. Reagent Quality Check_Inertness->Check_Reagents Atmosphere Inert? Optimize_Base 4. Base & Solvent System Check_Reagents->Optimize_Base Reagents Pure? Optimize_Temp 5. Temperature & Time Optimize_Base->Optimize_Temp System Optimized? Success Successful Coupling Optimize_Temp->Success Conditions Refined

Caption: A step-by-step decision tree for troubleshooting Suzuki coupling reactions.

Detailed Troubleshooting Steps:
IssuePotential CauseRecommended Action & Rationale
No Reaction Inactive Catalyst: The Pd(0) species is the active catalyst. Pd(II) precatalysts must be reduced in situ.[6] The catalyst may have decomposed due to air exposure.Use a fresh batch of palladium catalyst and ligand. Consider using more air-stable pre-catalysts like palladacycles.[6]
Oxygen Contamination: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[6]Ensure the solvent is thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for 15-20 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]
Debromination Palladium-Hydride Formation: A common side reaction where the bromine is replaced by hydrogen.[7] This can be exacerbated by certain bases, solvents (e.g., alcohols), or excess water.Switch to a non-protic solvent system if possible, or minimize the amount of water. Use a milder base like K₃PO₄ or Cs₂CO₃. Some ligand systems, like SPhos, are known to minimize dehalogenation.[7]
Low Yield Suboptimal Base/Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[6]Screen different base/solvent combinations. For example, K₂CO₃ in dioxane/water is a common starting point.[8] If solubility is an issue, consider DMF or toluene.[9] Ensure vigorous stirring for biphasic reactions to maximize interfacial contact.[6]
Boronic Acid Degradation: Boronic acids can undergo protodeboronation, especially at elevated temperatures.Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the boronic acid is pure and dry. In some cases, using the corresponding boronate ester (e.g., pinacol ester) can improve stability.
Scenario 2: Failed Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde functionality into an alkene.[10][11] Failures often stem from the generation or reactivity of the ylide (Wittig reagent).

Common Symptoms:
  • Recovery of the starting aldehyde.

  • Aldol condensation or other side reactions of the aldehyde.

  • No formation of the desired alkene.

Troubleshooting Workflow

Wittig_Troubleshooting Start Wittig Reaction Failed Ylide_Formation 1. Verify Ylide Formation Start->Ylide_Formation Base_Choice 2. Assess Base Strength Ylide_Formation->Base_Choice Ylide present? Ylide_Reactivity 3. Consider Ylide Stability Base_Choice->Ylide_Reactivity Base appropriate? Reaction_Conditions 4. Optimize Reaction Conditions Ylide_Reactivity->Reaction_Conditions Ylide reactive enough? Success Alkene Product Formed Reaction_Conditions->Success

Caption: Troubleshooting logic for failed Wittig olefination reactions.

Detailed Troubleshooting Steps:
IssuePotential CauseRecommended Action & Rationale
No Reaction / Aldehyde Recovered Incomplete Ylide Formation: The phosphonium salt was not fully deprotonated. This is often indicated by the absence of the characteristic ylide color (often deep red, orange, or yellow).Use a sufficiently strong base. For non-stabilized ylides (e.g., from alkyl halides), strong bases like n-BuLi, NaH, or NaNH₂ are required.[11][12] Ensure anhydrous conditions, as water will quench the base and ylide.
Ylide is too Stable/Unreactive: If the ylide is stabilized by an electron-withdrawing group (e.g., an ester), it may not be reactive enough to react with the relatively electron-deficient pyridine aldehyde.[13][14]For stabilized ylides, heating the reaction may be necessary. If the reaction still fails, a more reactive ylide (e.g., a semi-stabilized or non-stabilized ylide) may be required. Alternatively, consider a Horner-Wadsworth-Emmons (HWE) reaction, which often works with more hindered or less reactive aldehydes.
Low Yield / Complex Mixture Side Reactions: The strong base used to generate the ylide can react with the aldehyde (e.g., via aldol-type reactions) or other functional groups.Add the aldehyde to the pre-formed ylide solution, often at a reduced temperature (e.g., -78 °C to 0 °C) and then allow it to warm to room temperature. This minimizes the exposure of the aldehyde to the strong base.[14]
Lithium Salt Effects: When using organolithium bases (like n-BuLi), the resulting lithium salts can affect the stereoselectivity and sometimes the efficiency of the reaction.[10][13]If stereoselectivity is an issue or if salt-free conditions are desired, consider using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (t-BuOK).
Scenario 3: Issues with Grignard or Organolithium Additions

The aldehyde group is susceptible to nucleophilic attack by organometallic reagents. However, the pyridine nitrogen and the bromo substituent can complicate these reactions.

Common Symptoms:
  • No addition to the aldehyde.

  • Recovery of starting material.

  • Formation of complex mixtures.

  • Low yield of the desired alcohol.

Troubleshooting Workflow

Organometallic_Troubleshooting Start Addition Reaction Failed Reagent_Quality 1. Check Grignard/RLi Quality Start->Reagent_Quality Halogen_Metal_Exchange 2. Suspect Halogen-Metal Exchange Reagent_Quality->Halogen_Metal_Exchange Reagent Active? Acid_Base_Reaction 3. Check for Acidic Protons Halogen_Metal_Exchange->Acid_Base_Reaction Exchange Minimized? Lewis_Acid_Coordination 4. Consider N-Coordination Acid_Base_Reaction->Lewis_Acid_Coordination System Anhydrous? Success Desired Alcohol Obtained Lewis_Acid_Coordination->Success

Caption: Decision process for troubleshooting Grignard/Organolithium additions.

Detailed Troubleshooting Steps:
IssuePotential CauseRecommended Action & Rationale
No Reaction / Low Conversion Poor Reagent Quality: Grignard and organolithium reagents are highly sensitive to air and moisture.Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is flame- or oven-dried and the reaction is conducted under a strict inert atmosphere.
Halogen-Metal Exchange: The organometallic reagent can react with the C-Br bond instead of the aldehyde, leading to a mixture of products. This is more likely with organolithiums than Grignard reagents.[15]Perform the reaction at low temperatures (e.g., -78 °C) to favor nucleophilic addition over halogen-metal exchange. Adding the organometallic reagent slowly to the aldehyde solution can also help.
Coordination to Pyridine Nitrogen: The Lewis basic pyridine nitrogen can coordinate to the Mg of the Grignard reagent, potentially deactivating it or hindering its approach to the aldehyde.The use of a Lewis acid additive (e.g., CeCl₃, in the Luche reduction conditions) can sometimes overcome this by coordinating to the carbonyl oxygen, making it more electrophilic. However, this is more common for reductions and should be approached with caution.
Complex Mixture of Products Reaction with Solvent: Ethereal solvents like THF are generally stable, but prolonged reaction times at elevated temperatures can lead to side reactions.Use the minimum necessary reaction time and maintain the recommended temperature.
Competing Pathways: The Grignard reagent can act as a base if there are any acidic protons present.Ensure the starting material and all reagents are thoroughly dried.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, 10 mL) via syringe.[16]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Wittig Olefination

This protocol outlines the formation of a non-stabilized ylide and its subsequent reaction.

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 mmol) and anhydrous THF.

    • Cool the suspension to 0 °C (or -78 °C depending on the base).

    • Slowly add a strong base (e.g., n-BuLi in hexanes, 1.1 mmol).

    • Allow the mixture to stir at the same temperature for 30 minutes, then warm to room temperature for 1 hour. The formation of the ylide is often indicated by a color change.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 mmol) in anhydrous THF.

    • Cool the ylide solution to -78 °C and slowly add the aldehyde solution via syringe.

    • Stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to separate the alkene from triphenylphosphine oxide.

V. References

  • MySkinRecipes. This compound. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available from: [Link]

  • Organic Reactions. Wittig Reaction - Common Conditions. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • The Synthesis of Novel Pharmaceuticals with 5-Bromo-2-ethoxypyridine. The Synthesis of Novel Pharmaceuticals with 5-Bromo-2-ethoxypyridine. Available from: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Available from: [Link]

  • ACS Publications. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification | JACS Au. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. Available from: [Link]

  • Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Available from:

  • Journal of the Chemical Society C. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Available from: [Link]

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Available from: [Link]

  • PubChem. 5-Bromopyridine-2-carbaldehyde. Available from: [Link]

  • Chemsrc. 5-Bromo-2-ethoxypyridine. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • PubMed Central. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Available from: [Link]

  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • ACS Publications. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega. Available from: [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Available from:

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • NIH. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Available from: [Link]

  • Chemcasts. 5-Bromo-2-ethoxypyridine (CAS 55849-30-4) Properties | Density, Cp, Viscosity. Available from: [Link]

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine. Available from:

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. Available from: [Link]

  • Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available from: [Link]

Sources

optimization of reaction parameters for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

A Guide to Synthesis Optimization & Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the reaction parameters for this valuable pharmaceutical intermediate.[1][2] As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

This document is structured to address the two most common synthetic routes for the formylation of the 5-bromo-2-ethoxypyridine scaffold:

  • Part 1: The Vilsmeier-Haack Formylation Route. A classic and robust method for formylating electron-rich heterocyclic systems.

  • Part 2: The Organometallic Route via Lithium-Halogen Exchange. A powerful, low-temperature alternative for selective formylation.

Each section contains frequently asked questions (FAQs) and detailed troubleshooting guides in a Q&A format, addressing specific issues you may encounter.

Part 1: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic and heteroaromatic compounds using a "Vilsmeier reagent," typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] The electron-donating ethoxy group on the pyridine ring makes this a feasible, albeit sometimes challenging, transformation.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is sluggish or incomplete, with significant starting material remaining after the recommended reaction time. How can I drive it to completion?

A1: This is a common issue often related to insufficient electrophilicity of the Vilsmeier reagent or suboptimal reaction conditions.

  • Increase Equivalents of Vilsmeier Reagent: The stoichiometry is critical. For a moderately activated substrate like 5-bromo-2-ethoxypyridine, you may need more than the typical 1.5 equivalents of the pre-formed reagent. Try increasing the ratio to 3.0 or even 5.0 equivalents.[3][4]

  • Elevate the Reaction Temperature: Pyridine rings are generally less reactive than other heterocycles like pyrroles or indoles.[3] If you are running the reaction at room temperature, a gradual increase to 60-100 °C can significantly increase the reaction rate.[4][5] Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Extend the Reaction Time: Some substrates simply react slowly. If increasing temperature or reagent equivalents doesn't lead to decomposition, extending the reaction time (e.g., from 4 hours to 12 or 24 hours) may be necessary.[3]

Q2: During the preparation of the Vilsmeier reagent (POCl₃ + DMF), a solid precipitate forms, and my magnetic stir bar gets stuck. What is causing this?

A2: The Vilsmeier reagent (a chloroiminium salt) is ionic and can precipitate if its concentration is too high or if the heat from the exothermic reaction is not dissipated effectively.[3]

  • Control the Temperature: The reaction between POCl₃ and DMF is highly exothermic. Always perform the addition of POCl₃ to DMF dropwise at 0 °C (ice bath) with vigorous stirring.[3] Maintaining a low temperature is crucial.

  • Use a Co-Solvent: Adding an anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) before adding POCl₃ can help keep the reagent in solution and improve stirrability.[3][5]

  • Ensure Slow Addition: A slow, dropwise addition of POCl₃ allows the heat to dissipate and prevents localized heating and solidification.[3]

Q3: My reaction produces multiple spots on TLC, and the final product is difficult to purify. What are the likely side products and how can they be minimized?

A3: Side product formation often points to issues with regioselectivity, over-reaction, or substrate/product decomposition under the reaction conditions.

  • V-Cl Formation: In some Vilsmeier-Haack reactions, a chloro-vinylation can occur, leading to the formation of a 4-(1-chloro-2-(dimethylamino)vinyl) intermediate, or the final product can be a chloropyridine carboxaldehyde if the ethoxy group is displaced.[6] This is more common at higher temperatures. Running the reaction at the lowest effective temperature can minimize this.

  • Decomposition: Harsh conditions (high temperature, high concentration of reagent) can lead to the degradation of the pyridine ring. Ensure you are not exceeding the necessary temperature for the reaction to proceed.

  • Work-up Issues: The hydrolysis step is critical. Quenching the reaction by pouring it onto ice and then carefully neutralizing with a base (like NaOH or NaHCO₃ solution) while keeping the temperature low can prevent side reactions during workup.

Optimized Protocol: Vilsmeier-Haack Formylation

This protocol is a starting point; optimization of temperature and equivalents may be required.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (3.0 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above 5-10 °C.[3]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. A pale yellow or white slurry may form.

  • Reaction: Dissolve 5-Bromo-2-ethoxypyridine (1.0 equiv.) in a minimal amount of anhydrous DCE or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, slowly warm the reaction mixture to 80-100 °C and stir for 4-12 hours.[5] Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of ice and water.

  • Carefully neutralize the acidic solution by adding a saturated aqueous solution of NaHCO₃ or a 2M NaOH solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[7][8]

Data Summary: Vilsmeier-Haack Parameters
ParameterInitial ConditionTroubleshooting ActionRationale
Reagent Ratio 1.5 equiv. VilsmeierIncrease to 3.0-5.0 equiv.Overcomes lower reactivity of the pyridine ring.[4]
Temperature Room TempIncrease to 60-100 °CProvides activation energy for the substitution.[5]
Reaction Time 2-4 hoursExtend to 12-24 hoursAllows slow reactions to reach completion.
Solvent Neat DMFAdd co-solvent (DCE)Improves solubility and stirrability of the reagent.[3]
Workflow Diagram: Vilsmeier-Haack Troubleshooting

Vilsmeier_Troubleshooting start Reaction Start: Incomplete Conversion? reagent Increase Vilsmeier Reagent (e.g., to 3-5 equiv) start->reagent check1 Check TLC/LCMS reagent->check1 temp Increase Temperature (e.g., to 80-100 °C) check2 Check TLC/LCMS temp->check2 decomp Decomposition Observed? temp->decomp time Extend Reaction Time (e.g., to 12h+) check3 Check TLC/LCMS time->check3 check1->temp Still Incomplete success Reaction Complete. Proceed to Workup. check1->success Complete check2->time Still Incomplete check2->success Complete check3->success Complete decomp->check2 No lower_temp Lower Temperature & Re-optimize decomp->lower_temp Yes

Caption: Troubleshooting workflow for incomplete Vilsmeier-Haack reactions.

Part 2: Troubleshooting the Organometallic (Lithiation) Route

This route involves a lithium-halogen exchange reaction, where an organolithium reagent (typically n-butyllithium, n-BuLi) selectively replaces the bromine atom with lithium. The resulting aryllithium species is then quenched with an electrophile, in this case, DMF, to form the aldehyde after workup. This method requires stringent anhydrous and anaerobic conditions.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is failing completely. I either recover the starting material or 5-ethoxypyridine (debrominated product). What is the primary cause?

A1: This outcome almost always points to two critical failures: moisture in the reaction or inactive n-BuLi.

  • Strictly Anhydrous Conditions: Organolithium reagents are extremely potent bases and will react instantly with any proton source, especially water.[9] All glassware must be flame-dried or oven-dried immediately before use and assembled under a positive pressure of inert gas (Argon or Nitrogen). All solvents (e.g., THF, diethyl ether) and reagents must be rigorously dried and deoxygenated.[9][10]

  • Reagent Quality: n-BuLi degrades over time, especially if not stored properly. Before starting, it is best practice to titrate the n-BuLi solution to determine its exact molarity. A low concentration or inactive reagent will fail to initiate the lithium-halogen exchange.

  • Debromination Source: The formation of 5-ethoxypyridine indicates that the lithiated intermediate formed but was then quenched by a proton source (likely trace water in the solvent or DMF) instead of the DMF carbonyl.[10]

Q2: The reaction yield is very low, even though I see some product formation. How can I optimize for a better yield?

A2: Low yields, assuming anhydrous conditions are met, are often due to temperature control issues or inefficient quenching.

  • Maintain Low Temperature: The lithium-halogen exchange on bromo-pyridines should be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[11] If the temperature rises, the highly reactive lithiated pyridine can become unstable or react with the solvent (especially THF).[9]

  • Efficient Quenching: The addition of the electrophile (DMF) should also be done at -78 °C. Add the DMF slowly and ensure it is anhydrous. After addition, the reaction should be held at low temperature for a period (e.g., 30-60 minutes) before being allowed to warm slowly to room temperature to ensure the reaction goes to completion.[11]

  • Reverse Addition: In some cases, adding the generated lithiated species via cannula to a solution of the electrophile (DMF) at -78 °C can improve yields by ensuring the electrophile is always in excess, minimizing side reactions of the organolithium.

Q3: My reaction mixture turns dark brown or black upon adding n-BuLi, suggesting decomposition. What is happening?

A3: A dark coloration often indicates decomposition. This is typically caused by the temperature rising too high, allowing the aryllithium intermediate to react with the solvent or undergo other undesired pathways. The lithiated pyridine can be unstable above -78 °C. Ensure your cooling bath is maintained and that the n-BuLi is added slowly to control the internal temperature.

Optimized Protocol: Lithiation-Formylation

CRITICAL: This reaction must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum, dissolve 5-Bromo-2-ethoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (typically 1.05-1.1 equiv. of a titrated solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[11]

  • Formylation (Quench): Add anhydrous DMF (1.5-2.0 equiv.) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature over 1-2 hours.[11]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired aldehyde.[11]

Workflow Diagram: Lithiation-Formylation Decision Tree

Lithiation_Troubleshooting start Reaction Outcome? no_reaction No Reaction / Debromination start->no_reaction Failure low_yield Low Yield start->low_yield Partial Success check_h2o Review Anhydrous Technique: - Flame-dry glassware? - Dry solvents? no_reaction->check_h2o Likely Cause check_buli Titrate n-BuLi no_reaction->check_buli Likely Cause check_temp Verify Temperature Control: - Maintain -78 °C? low_yield->check_temp Likely Cause check_quench Optimize Quench: - Add DMF at -78 °C? - Allow slow warming? low_yield->check_quench Likely Cause

Caption: Decision tree for troubleshooting common lithiation-formylation issues.

References

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters - ACS Publications. Available at: [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. ResearchGate. Available at: [Link]

  • The Synthesis of Novel Pharmaceuticals with 5-Bromo-2-ethoxypyridine. Boronpharm. Available at: [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. Available at: [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. Available at: [Link]

  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

Sources

identifying impurities in 5-Bromo-2-ethoxypyridine-4-carboxaldehyde samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde (Product No. 153992). This guide is designed for researchers, chemists, and quality control professionals to effectively identify and troubleshoot impurities in their samples. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for the success of your research and development efforts.[1][2]

This document provides in-depth FAQs, troubleshooting guides, and validated experimental protocols for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Impurity Identification Workflow

The following diagram outlines a logical workflow for the systematic identification and characterization of unknown impurities in your this compound samples.

Impurity_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Data Acquisition cluster_2 Phase 3: Characterization & Reporting start Sample Received hplc_screen Initial Purity Screen (HPLC-UV) start->hplc_screen purity_check Purity > 98%? hplc_screen->purity_check gcms_analysis GC-MS Analysis (Volatile Impurities) purity_check->gcms_analysis No report Final Report & Documentation purity_check->report Yes lcms_analysis LC-MS Analysis (Non-Volatile Impurities) gcms_analysis->lcms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) data_integration Integrate Spectroscopic & Chromatographic Data nmr_analysis->data_integration lcms_analysis->nmr_analysis structure_elucidation Elucidate Impurity Structure data_integration->structure_elucidation structure_elucidation->report

Caption: General workflow for impurity identification.

Section 1: Common Potential Impurities

Understanding the synthetic route of this compound is crucial for predicting potential process-related impurities. Side reactions or incomplete reactions can lead to the presence of several related compounds.

Impurity NamePotential OriginMolecular Weight ( g/mol )
2-Ethoxy-4-methylpyridineIncomplete bromination/formylation of starting material137.18
5-Bromo-2-ethoxypyridineIncomplete formylation202.04
2-Ethoxypyridine-4-carboxaldehydeIncomplete bromination151.16
3,5-Dibromo-2-ethoxypyridine-4-carboxaldehydeOver-bromination308.95
5-Bromo-2-hydroxypyridine-4-carboxaldehydeHydrolysis of the ethoxy group201.99
2-BromomalonaldehydePotential starting material or byproduct in related syntheses[3]150.95

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for assessing the purity of this compound due to its high resolution and sensitivity for aromatic compounds.[4]

HPLC FAQs

Q: Why am I seeing peak tailing for my main compound? A: Pyridine compounds are basic and can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing.[5] To mitigate this, use a high-purity silica column and add a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase to mask the silanols, or use a buffer to control the pH.[5]

Q: My retention times are drifting between injections. What is the cause? A: Retention time drift can be caused by several factors: insufficient column equilibration time between gradient runs, changes in mobile phase composition (e.g., evaporation of the organic component), or temperature fluctuations.[6][7] Ensure your mobile phase is freshly prepared and well-mixed, allow the column to equilibrate for at least 10 column volumes, and use a column oven for stable temperature control.[6]

Q: I see "ghost peaks" in my gradient runs. Where do they come from? A: Ghost peaks are spurious peaks that are not from the injected sample.[5] They often arise from impurities in the mobile phase (especially in water) or from the late elution of compounds from a previous injection.[8] Using high-purity HPLC-grade solvents and ensuring a sufficient wash step at the end of your gradient can help eliminate them.[5][8]

HPLC Troubleshooting Guide

HPLC_Troubleshooting start Problem Observed: Peak Tailing cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination / Void? start->cause3 solution1 Solution: - Add 0.1% TFA to mobile phase. - Use a buffer (e.g., 20 mM phosphate) at pH 3-4. - Use an end-capped column. cause1->solution1 solution2 Solution: - Reduce sample concentration. - Decrease injection volume. cause2->solution2 solution3 Solution: - Flush column with strong solvent. - Replace guard column or column. cause3->solution3

Caption: Decision tree for troubleshooting peak tailing in HPLC.

Recommended HPLC Protocol

This protocol provides a robust starting point for purity analysis. Optimization may be necessary based on the specific impurities suspected and the instrumentation used.[4]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]

  • Injection Volume: 10 µL.[4]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. It provides both retention time information for quantification and mass spectral data for structural identification.[9][10]

GC-MS FAQs

Q: Is my compound suitable for GC-MS analysis? A: Yes. This compound has a molecular weight of 230.06 g/mol and sufficient volatility and thermal stability for GC analysis.[1] However, very high injector temperatures could potentially cause degradation.

Q: I'm not seeing any peaks in my chromatogram. What should I check? A: A complete absence of peaks can be due to several issues: no sample was injected (check syringe/autosampler), the injector or detector is not at the correct temperature, there is a major leak in the system, or the detector gases are off.[11] Systematically check each component from the injector to the detector.

Q: My peaks are broad or tailing. What's the problem? A: Poor peak shape in GC can be caused by column overload, sample degradation on the column, or "cold spots" in the injector.[11] Try diluting your sample, using a fresh inlet liner, or increasing the injector temperature slightly. Also, ensure the column is properly installed and not extending too far or too little into the injector or detector.

GC-MS Troubleshooting Guide
ProblemPossible CausesRecommended Solutions
Retention Time Shifts Inconsistent carrier gas flow/pressure; Leaks in the system; Column temperature fluctuations.[11][12]Check for leaks using an electronic leak detector; Verify gas pressures and flow rates; Ensure the GC oven is properly calibrated.
Poor Reproducibility Inconsistent injection volume; Sample degradation; Variable flow or temperature.[11]Use an autosampler for consistent injections; Prepare samples fresh; Verify all GC parameters are stable.
Baseline Noise or Drift Detector contamination; Column bleed.[11][12]Clean the detector according to the manufacturer's instructions; Condition the column by baking it out at a high temperature.
Split or Ghost Peaks Poor injection technique; Contamination in the injector port or column.[11]Use a faster injection speed; Replace the inlet septum and liner; Bake out the column.
Recommended GC-MS Protocol
  • Instrumentation: Standard GC system with a Mass Spectrometric detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector:

    • Mode: Split (50:1).

    • Temperature: 250 °C.

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of impurities, especially when trying to differentiate between isomers.[13][14] Both ¹H and ¹³C NMR provide critical information about the molecular structure.[15]

NMR FAQs

Q: How can NMR help me quantify an impurity without a reference standard? A: Quantitative NMR (qNMR) allows for the determination of purity or the concentration of an analyte by comparing the integral of one of its signals to the integral of a known amount of an internal standard.[16] This method is orthogonal to chromatography and provides a direct measure of molar concentration.[16]

Q: The signals for my impurity are overlapping with my main compound. What can I do? A: If signals overlap in a standard 1D ¹H NMR spectrum, you can try using a higher field strength magnet for better signal dispersion. Additionally, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve overlapping signals and piece together the connectivity of the impurity's structure.[16]

Q: How do I interpret the ¹H NMR spectrum of this compound? A: You should expect to see specific signals corresponding to each unique proton in the molecule. The aldehyde proton will be the most downfield signal, typically between δ 9-10 ppm.[17][18] The aromatic protons on the pyridine ring will appear between δ 7-9 ppm. The ethoxy group will show a quartet for the -CH₂- group around δ 3-4 ppm and a triplet for the -CH₃ group around δ 1-2 ppm.[17][19]

Interpreting NMR Data

The following table provides expected chemical shift ranges for the main compound. Deviations or additional peaks may indicate impurities.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5[18]185 - 200Singlet
Pyridine Ring H7.0 - 9.0[17]120 - 160Singlet(s) or Doublet(s)
Ethoxy (-OCH₂CH₃)3.5 - 4.5[17]60 - 70Quartet
Ethoxy (-OCH₂CH₃)1.0 - 1.510 - 20Triplet
Recommended NMR Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (for qNMR): If quantification is needed, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate integration.

    • Acquire a ¹³C spectrum.

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to aid in structure elucidation.

  • Data Processing: Process the spectra using appropriate software. Carefully integrate the signals for both the analyte and any identified impurities.

References

  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • El-Kholy, et al. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Szántay, C. (2016). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Sarotti, A. M. (2020).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Signal Areas. Retrieved from [Link]

  • OSHA. (1991, December). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]

  • Gfeller, D., & Gelin, M. (2014, November 7).
  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Defense Technical Information Center. (2016, September 14). Determination of 5-Bromo-2'-Deoxyuridine (BrdU)
  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • The Synthesis of Novel Pharmaceuticals with 5-Bromo-2-ethoxypyridine. (2025, October 15).
  • PubMed. (2009, May 1).
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). CA1126276A - Halogenation of pyridine compounds.
  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • MDPI. (2024, October 6). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • ResearchGate. (2003, December). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
  • National Center for Biotechnology Information. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Support Guide: Safe Disposal of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a valuable heterocyclic building block used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, which includes a pyridine ring, a bromine atom, and an aldehyde functional group, imparts specific reactivity that is useful in medicinal chemistry but also necessitates stringent safety and disposal protocols.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling and disposal of waste containing this compound. Adherence to these guidelines is critical not only for regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of laboratory personnel and protecting the environment.[3]

Section 1: Hazard Identification and Characterization

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from the known toxicological profiles of structurally analogous compounds. The primary hazards stem from its classification as a halogenated pyridine derivative and an aromatic aldehyde.

Table 1: Inferred Hazard Profile

Hazard Category Associated Risk Rationale & Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation.[4][5] Based on 5-Bromopyridine-2-carboxaldehyde and 5-Bromo-2-methoxypyridine.[4][6] Pyridine derivatives can be moderate to severe skin irritants.[7]
Eye Damage/Irritation Causes serious eye irritation.[4][5] Based on 5-Bromopyridine-2-carboxaldehyde. Direct contact can cause significant damage.[4][6]
Respiratory Irritation May cause respiratory irritation.[5][6] Based on 5-Bromopyridine-2-carboxaldehyde and 5-Bromo-2-methoxypyridine. Inhalation of dust or vapors should be avoided.[5][6]
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[4] Based on 5-Bromopyridine-2-carboxaldehyde. Pyridine itself is highly toxic.[8]
Environmental Hazard Hazardous to the environment. Halogenated organic compounds can persist in the environment. Pyridine is classified as significantly hazardous to water.[9]

| Chemical Reactivity | Incompatible with strong acids, bases, and oxidizing agents.[4][6] | Based on analogous compounds. Mixing with incompatible materials can lead to hazardous reactions. |

Due to these characteristics, all waste containing this compound must be treated as Hazardous Waste .

Section 2: Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step in safe waste management. Mixing different waste classes is not only dangerous but can also lead to significant increases in disposal costs.[10] The following decision tree provides a logical workflow for segregating common laboratory waste streams.

WasteSegregation start Waste Containing This compound q_physical_state What is the physical state? start->q_physical_state q_liquid_type Is the liquid primarily organic solvent or aqueous? q_physical_state->q_liquid_type Liquid q_solid_type Is the solid unused chemical, contaminated labware, or spill debris? q_physical_state->q_solid_type Solid container_sharps SHARPS CONTAINER - Place contaminated needles, blades, etc., directly into container. - Do NOT recap needles. - Once full, close and place in Solid Hazardous Waste stream. q_physical_state->container_sharps Sharp is_liquid Liquid is_solid Solid is_sharp Sharp container_halogenated_liquid HALOGENATED ORGANIC LIQUID WASTE - Use a designated, sealed, and clearly labeled container. - Do NOT mix with non-halogenated waste. q_liquid_type->container_halogenated_liquid Organic container_aqueous HALOGENATED AQUEOUS WASTE - Collect in a separate, sealed container. - Do not dispose down the drain. q_liquid_type->container_aqueous Aqueous is_organic Organic is_aqueous Aqueous container_lab_pack SOLID HAZARDOUS WASTE (Lab Pack) - Dispose of in original container if possible, tightly sealed. - Label clearly. q_solid_type->container_lab_pack Unused Chemical container_solid_waste SOLID HAZARDOUS WASTE (Contaminated Debris) - Double-bag and seal. - Label as 'Halogenated Solid Waste'. q_solid_type->container_solid_waste Labware or Spill Debris is_unused_chemical Unused/Expired Chemical is_labware Contaminated Labware (gloves, wipes, plasticware) is_spill_debris Spill Debris (absorbent material)

Caption: Waste segregation decision tree for this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary EPA hazard classification for this waste? This waste must be classified as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA), a generator must determine if their waste is hazardous.[11] Given its nature as a halogenated organic compound and its likely toxic properties, it would be managed under this framework. It should be collected in a waste stream specifically designated for halogenated organic compounds .[10][12]

Q2: What type of waste container should I use? Use a container that is in good condition and compatible with halogenated pyridines.

  • Primary Recommendation: Borosilicate glass bottles with a screw cap and a chemically resistant liner (e.g., PTFE).

  • Secondary: Certain types of chemically resistant plastic containers (e.g., high-density polyethylene, HDPE) may be acceptable for short-term accumulation, but their compatibility should be verified. Pyridine and its derivatives can be aggressive towards some plastics and rubbers.[8][13] The container must be kept tightly closed unless waste is actively being added and must be labeled with the words "Hazardous Waste" and a clear description of the contents.

Q3: Can I neutralize or treat this chemical in my lab before disposal? No. In-lab treatment or neutralization of this compound is strongly discouraged. While some simple aldehydes like formaldehyde can be deactivated with commercial products, these methods are not validated for complex, multi-functional molecules like this compound.[14][15][16]

  • Causality: Attempted neutralization (e.g., with a strong base) is hazardous and unpredictable. It could lead to exothermic reactions or the production of unknown, potentially more toxic or volatile byproducts.[12]

  • Regulatory: On-site treatment of hazardous waste generally requires a specific permit and detailed record-keeping that is beyond the scope of a standard research lab.[16][17] All waste should be disposed of through your institution's licensed hazardous waste management provider.

Q4: How do I decontaminate glassware?

  • Initial Rinse: Perform a triple rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Every drop of this rinsate is considered hazardous waste and must be collected in your Halogenated Organic Liquid Waste container.

  • Final Wash: After the triple rinse, the glassware can typically be washed with soap and water.

Q5: What should I do in case of a spill? Follow the spill response workflow below. Ensure you have a spill kit with appropriate materials before working with the chemical.

SpillResponse start Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. start->alert ppe Don appropriate PPE: - Nitrile gloves (double-glove) - Safety goggles/face shield - Lab coat alert->ppe contain Contain the spill. For liquids, use an inert absorbent (e.g., vermiculite, sand). ppe->contain collect Carefully collect all contaminated material using non-sparking tools. contain->collect package Place collected debris into a sealable, compatible container (e.g., a heavy-duty plastic bag or bucket). collect->package label Label the container clearly: 'Hazardous Waste - Spill Debris (this compound)'. package->label decontaminate Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. label->decontaminate end Contact EHS for pickup and report the incident. decontaminate->end

Caption: Step-by-step workflow for responding to a chemical spill.

Section 4: Troubleshooting Guide

ProblemExplanation & Solution
"I accidentally mixed waste containing this compound with my non-halogenated solvent waste." Causality: The entire contents of the container are now considered halogenated waste. Halogenated waste disposal is significantly more regulated and costly than non-halogenated disposal.[10]Solution: 1. Immediately cap the container.2. Re-label the container as "HALOGENATED ORGANIC LIQUID WASTE."3. Inform your lab manager and Environmental Health & Safety (EHS) office of the mistake. Do not attempt to reverse the mixing.
"The waste container is bulging, warm to the touch, or has discolored." Causality: This indicates a potential chemical reaction is occurring inside the container, generating gas or heat. This is a serious hazard. The most likely cause is the accidental mixing of incompatible chemicals, such as acids or bases.[6]Solution: 1. DO NOT OPEN THE CONTAINER. 2. If safe to do so, carefully place the container in a secondary containment bin inside a chemical fume hood.3. Alert others in the lab and evacuate the immediate area.4. Contact your institution's EHS or emergency response team immediately.
"My waste solution has formed a precipitate." Causality: This is common and can occur due to changes in concentration, temperature, or slow reactions within the waste mixture. It does not typically indicate an immediate hazard but must still be managed correctly.Solution: 1. Ensure the container is securely capped to prevent solvent evaporation, which could worsen the precipitation.2. Continue to treat the entire container (liquid and solid phases) as a single hazardous waste stream.3. Label the container clearly, noting the presence of solids. Your EHS provider will manage the final disposal.

Section 5: Regulatory Framework Overview

In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][18] This legislation establishes a "cradle-to-grave" management system, which means that the waste generator is responsible for the waste from its creation until its ultimate disposal.[11] Key principles for generators include:

  • Identification: Correctly determining if a waste is hazardous.[17]

  • Accumulation: Storing waste in appropriate containers, properly labeled, and for a limited time.

  • Tracking: Using a manifest system to document the waste's transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17]

  • Disposal: Ensuring waste is sent to a facility that can legally and safely manage it, often through high-temperature incineration for halogenated organic compounds.[19]

Always follow the specific guidelines set forth by your institution's EHS department, as they are designed to ensure compliance with all federal, state, and local regulations.

References

  • ERG Environmental (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • Axonator (2024). EPA Hazardous Waste Management. Available at: [Link]

  • U.S. Environmental Protection Agency (2023). Learn the Basics of Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (2023). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Air Cycle Corporation (n.d.). Aldehyde Disposal. Available at: [Link]

  • Air Cycle Corporation (n.d.). Aldex® - Aldehyde Disposal Made Easy. Available at: [Link]

  • Sciencemadness Wiki (2023). Proper disposal of chemicals. Available at: [Link]

  • Canyon Components (n.d.). PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics. Available at: [Link]

  • National Institutes of Health (NIH) (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available at: [Link]

  • Washington State Department of Ecology (2024). Focus on: Treatment by Aldehyde Deactivation. Available at: [Link]

  • Australian Government Department of Health (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Available at: [Link]

  • Loba Chemie (2020). PYRIDINE FOR SYNTHESIS. Available at: [Link]

  • Pharmaffiliates (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1992). Toxicological Profile for Pyridine. Available at: [Link]

  • University of Wisconsin-La Crosse (2019). Appendix A: Disposal Procedures by Chemical. Available at: [Link]

  • Cole-Parmer (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • University of Osnabrück (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • Chemsrc (n.d.). 5-Bromo-2-ethoxypyridine. Available at: [Link]

  • PubChem (n.d.). 5-Bromopyridine-2-carbaldehyde. Available at: [Link]

  • MySkinRecipes (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde. This resource is tailored for researchers, chemists, and process development professionals to address the common and nuanced challenges encountered during the scale-up of this critical pharmaceutical intermediate.[1] Our focus is to provide actionable insights and troubleshooting strategies grounded in established chemical principles to ensure a robust, safe, and efficient synthesis.

Introduction to the Synthesis and its Challenges

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a primary route for the synthesis of this compound.[2][3][4] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][5] While effective at the lab scale, scaling up this process presents a unique set of challenges. These can range from managing exothermic events and ensuring regioselectivity to controlling impurity formation and achieving efficient product isolation. This guide will systematically address these potential hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly tackle the specific issues you may encounter during your experiments.

Section 1: Reaction Initiation and Vilsmeier Reagent Formation

Q1: My reaction is sluggish or fails to initiate, with starting material remaining even after extended reaction times. What could be the cause?

A1: Several factors can contribute to poor reaction initiation:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or solvent will quench the reagent, preventing the formylation reaction.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of DMF to POCl₃ can lead to incomplete formation of the active Vilsmeier reagent.

    • Solution: A slight excess of DMF is sometimes used, but a 1:1 to 1:1.2 ratio of POCl₃ to DMF is a good starting point. Carefully control the addition of POCl₃ to DMF.

  • Insufficient Temperature for Reagent Formation: The formation of the Vilsmeier reagent is typically exothermic and requires initial cooling.[6] However, if the temperature is too low, the formation may be slow.

    • Solution: The addition of POCl₃ to DMF is usually carried out at 0-10 °C. After the addition is complete, allowing the mixture to stir at room temperature for a short period before adding the substrate can ensure complete reagent formation.

Q2: I am observing a significant exotherm during the formation of the Vilsmeier reagent. How can I control this on a larger scale?

A2: The reaction between DMF and POCl₃ is highly exothermic and can pose a significant thermal hazard, especially during scale-up.[7][8]

  • Control Measures:

    • Slow, Controlled Addition: Add the POCl₃ to the DMF dropwise at a rate that allows for efficient heat dissipation.

    • Adequate Cooling: Use a robust cooling system (e.g., an ice-salt bath or a chiller) to maintain the desired temperature range (typically 0-10 °C).

    • Dilution: Using an appropriate inert solvent can help to moderate the exotherm.

    • Reverse Addition: In some cases, adding the DMF to the POCl₃ can offer better control, but this should be evaluated carefully.

    • In-situ Formation: An alternative approach is to add the POCl₃ to a mixture of the substrate and DMF.[7] This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[7]

Section 2: The Formylation Reaction

Q3: The yield of my desired product, this compound, is low, and I am isolating a significant amount of unreacted 2-ethoxy-5-bromopyridine. How can I improve the conversion?

A3: Low conversion can be attributed to several factors:

  • Insufficient Reaction Temperature: While the initial reagent formation is exothermic, the subsequent formylation of the pyridine ring may require thermal energy to proceed at a reasonable rate.

    • Solution: After the addition of the 2-ethoxy-5-bromopyridine, gradually warm the reaction mixture. A temperature range of 60-80 °C is often effective.[6] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time.

  • Deactivation of the Pyridine Ring: The pyridine ring is inherently less reactive than benzene towards electrophilic substitution. The ethoxy group at the 2-position is activating, but the bromine at the 5-position is deactivating.

    • Solution: Ensure a sufficient excess of the Vilsmeier reagent is used (e.g., 1.5-3.0 equivalents) to drive the reaction to completion.

  • Poor Solubility: If the substrate or intermediate salts precipitate out of the solution, the reaction rate will decrease.

    • Solution: Choose a solvent in which all components are soluble at the reaction temperature. Dichloromethane, chloroform, or 1,2-dichloroethane are common choices.

Q4: I am observing the formation of byproducts. What are the likely impurities and how can I minimize them?

A4: Byproduct formation is a common challenge in Vilsmeier-Haack reactions.

  • Potential Byproducts and Solutions:

    • Di-formylated or tri-formylated products: While less common with deactivated rings, excessive reagent or high temperatures can lead to over-formylation.

      • Solution: Use the minimum effective amount of Vilsmeier reagent and maintain the lowest possible reaction temperature that provides a reasonable reaction rate.

    • Chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at elevated temperatures.[6]

      • Solution: Maintain strict temperature control and minimize the reaction time. A prompt and efficient aqueous work-up is crucial to hydrolyze any reactive intermediates.[6]

    • Hydrolysis of the ethoxy group: Under harsh acidic conditions and elevated temperatures, the 2-ethoxy group could be susceptible to hydrolysis, leading to the corresponding 2-hydroxypyridine derivative.

      • Solution: Use the mildest effective reaction conditions and ensure a rapid, well-controlled quench and work-up.

Section 3: Work-up and Purification

Q5: The work-up procedure is difficult to manage on a larger scale, with emulsions forming during the aqueous quench. How can I improve this step?

A5: The quench of a Vilsmeier-Haack reaction is often vigorous and requires careful execution.

  • Best Practices for Quenching:

    • Slow Addition to Ice/Water: The reaction mixture should be added slowly to a well-stirred mixture of ice and water.[6] This helps to control the exotherm from the hydrolysis of excess reagent and the iminium salt intermediate.

    • pH Adjustment: After the initial quench, the pH of the aqueous layer should be carefully adjusted with a base (e.g., sodium hydroxide or sodium carbonate solution) to facilitate the precipitation of the aldehyde product and neutralize the acidic byproducts.

    • Use of Brine: Washing the organic layer with brine can help to break emulsions.

    • Filtration Aid: If the product precipitates as a fine solid, using a filtration aid like celite can improve the filtration rate.

Q6: My final product purity is low, even after purification. What are some common persistent impurities and how can I remove them?

A6: Achieving high purity on a large scale can be challenging.

  • Common Impurities and Purification Strategies:

    • Residual DMF: DMF has a high boiling point and can be difficult to remove completely.

      • Solution: Thoroughly wash the organic layer with water and brine during the work-up. Co-evaporation with a lower-boiling solvent like toluene can also be effective.

    • Unreacted Starting Material: If the reaction did not go to completion, the starting material (2-ethoxy-5-bromopyridine) can be difficult to separate from the product due to similar polarities.

      • Solution: Optimize the reaction conditions to maximize conversion. Column chromatography is the most effective method for separation. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial.

    • Isomeric Byproducts: While the directing effects of the ethoxy and bromo groups should favor formylation at the 4-position, small amounts of other isomers could form.

      • Solution: Recrystallization of the final product can be an effective method for removing isomeric impurities.

Process Flow and Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of this compound.

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Vilsmeier Reagent Formation (DMF + POCl3) formylation Formylation Reaction reagent_prep->formylation exotherm_issue Exotherm Issue? reagent_prep->exotherm_issue substrate_prep Substrate Preparation (5-Bromo-2-ethoxypyridine) substrate_prep->formylation quench Aqueous Quench formylation->quench sluggish_reaction Sluggish Reaction? formylation->sluggish_reaction low_yield Low Yield? formylation->low_yield byproducts Byproducts? formylation->byproducts extraction Extraction quench->extraction workup_issues Work-up Issues? quench->workup_issues purification Purification (Chromatography/Recrystallization) extraction->purification final_product Final Product: 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde purification->final_product purity_issues Purity Issues? purification->purity_issues

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

While specific yield data for the scale-up of this compound is proprietary and varies between processes, the following table provides a general overview of expected outcomes based on reaction conditions for Vilsmeier-Haack reactions.

ParameterCondition A (Lab Scale)Condition B (Scale-Up)Expected Outcome
Scale 1-10 g100 g - 1 kg-
POCl₃:DMF Ratio 1.1 : 11.1 : 1Consistent reagent formation.
Reaction Temp. 70-80 °C60-70 °CLower temperature on scale-up to improve safety and reduce byproducts.
Reaction Time 2-4 hours4-8 hoursLonger time may be needed for comparable conversion at lower temperatures.
Typical Yield 60-80%50-70%A slight decrease in yield is common on scale-up but can be optimized.
Purity (crude) 85-95%80-90%Higher impurity profile expected on a larger scale.
Purity (final) >98%>98%Achievable with optimized purification.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol outlines a general procedure and should be optimized for your specific equipment and scale.

  • Vilsmeier Reagent Preparation:

    • To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge N,N-dimethylformamide (DMF, 2.0-3.0 equiv.).

    • Cool the DMF to 0-5 °C using an appropriate cooling bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equiv.) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Formylation:

    • Dissolve 5-Bromo-2-ethoxypyridine (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add the substrate solution to the Vilsmeier reagent at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and water.

    • Neutralize the aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate or dilute sodium hydroxide solution.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue check_conversion Check Conversion by TLC/HPLC start->check_conversion identify_impurity Identify Impurity (NMR/MS) start->identify_impurity incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High Starting Material degradation Product Degradation check_conversion->degradation Multiple Spots/Impurities solution_incomplete Increase Temp/Time/ Reagent Equivalents incomplete_reaction->solution_incomplete Troubleshoot solution_degradation Lower Temp/Time, Faster Work-up degradation->solution_degradation Troubleshoot known_impurity Known Impurity? identify_impurity->known_impurity solution_sm Optimize Reaction/ Improve Chromatography known_impurity->solution_sm Yes (Starting Material) solution_byproduct Optimize Reaction Conditions known_impurity->solution_byproduct Yes (Byproduct) further_analysis Further Characterization Needed known_impurity->further_analysis No

Caption: Decision tree for troubleshooting low yield and purity issues.

References

  • RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones - Google Patents.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
  • Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. - Benchchem.
  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines - Chemical Papers.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate.
  • Vilsmeier–Haack reaction - Wikipedia.
  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents.
  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF - ResearchGate.
  • 3-Pyridinecarboxaldehyde synthesis - ChemicalBook.
  • General procedure for the synthesis of 4-pyridine carboxaldehyde... - ResearchGate.
  • 4-Pyridinecarboxaldehyde | High-Purity | For Research - Benchchem.
  • This compound - MySkinRecipes.
  • 2-Ethoxypyridine-4-carboxaldehyde - Synchem.
  • 1211587-25-5 | 2-Ethoxypyridine-4-carboxaldehyde - ChemScene.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery - Benchchem.
  • Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs - Benchchem.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and drug development.[1] We will explore its structural elucidation through the primary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and interpretation, thereby providing a robust framework for researchers in the field.

The Subject Molecule: Structure and Significance

This compound is a multi-functionalized pyridine derivative. Its structure, featuring an aldehyde, an ethoxy group, and a bromine atom on the pyridine core, offers multiple reaction sites for synthetic elaboration.[2] Accurate characterization is paramount to ensure the identity and purity of this intermediate, which directly impacts the success of subsequent synthetic steps and the biological activity of the final compounds.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unambiguous information about the carbon-hydrogen framework.[3][4] For a molecule like this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules due to its volatility and ability to dissolve a wide range of compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, adding another layer of validation.[5]

¹H NMR Spectral Analysis: Predicted Data

The electron-withdrawing nature of the pyridine nitrogen, the aldehyde, and the bromine atom significantly influences the chemical shifts of the protons, pushing them downfield.[3][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
Aldehyde (-H CO)9.9 - 10.2Singlet (s)N/A1HHighly deshielded by the anisotropic effect of the C=O bond and the aromatic ring.
Pyridine H-68.5 - 8.7Singlet (s)N/A1HPositioned ortho to the electron-withdrawing nitrogen, causing a significant downfield shift.[3]
Pyridine H-38.0 - 8.2Singlet (s)N/A1HDeshielded by the adjacent aldehyde and bromine atom. Meta-coupling to H-6 is typically too small to be resolved.
Ethoxy (-OCH ₂)4.4 - 4.6Quartet (q)~7.12HAdjacent to an oxygen atom, causing a downfield shift. Coupled to the three methyl protons.
Ethoxy (-CH₃)1.4 - 1.6Triplet (t)~7.13HStandard alkyl region. Coupled to the two methylene protons.
¹³C NMR Spectral Analysis: Predicted Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.[7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde (C =O)188 - 192Carbonyl carbons are characteristically found in the most downfield region of the spectrum.
Pyridine C-2162 - 165Attached to two electronegative atoms (N and O), resulting in a strong downfield shift.
Pyridine C-4148 - 152Attached to the electron-withdrawing aldehyde group.
Pyridine C-6145 - 149Alpha to the ring nitrogen, causing deshielding.[8]
Pyridine C-3115 - 118Influenced by adjacent substituents but generally upfield relative to other pyridine carbons.
Pyridine C-5112 - 115Directly bonded to bromine; the heavy atom effect can influence the shift.
Ethoxy (-OC H₂)64 - 67Carbon attached to an oxygen atom.
Ethoxy (-C H₃)14 - 16Typical chemical shift for a terminal methyl group.
Alternative Technique: X-Ray Crystallography

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction offers an unparalleled view of the molecule's conformation in the solid state. However, it requires a suitable single crystal, which can be challenging to grow. NMR remains the more routine and accessible method for structural confirmation.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial clues about the molecule's structure through fragmentation patterns.[9]

cluster_source Ion Source (EI) cluster_analyzer Mass Analyzer cluster_detector Detector Molecule Analyte Molecule Ions Molecular Ion (M⁺) + Fragments Molecule->Ions Ionization & Fragmentation Spectrum Mass Spectrum (m/z vs. Intensity) Ions->Spectrum Separation & Detection

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Electron Ionization (EI) is a common, high-energy technique that generates a reproducible fragmentation pattern, acting as a molecular "fingerprint".[9]

  • Mass Analysis: Ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Mass Spectrum Interpretation

The Molecular Ion Peak (M⁺): A Halogen Signature A key diagnostic feature for halogenated compounds is the isotopic pattern.[10][11] Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[11][12]

  • Molecular Formula: C₈H₈BrNO₂

  • M⁺ (with ⁷⁹Br): m/z = 228.98

  • M+2 (with ⁸¹Br): m/z = 230.98

The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.[11]

Predicted Fragmentation Pattern The high energy of EI causes the molecular ion to fragment in predictable ways, typically at the weakest bonds or through stable neutral losses.[13][14]

m/z of Fragment Neutral Loss Formula of Fragment Proposed Fragmentation Pathway
200 / 20229 (CHO)C₇H₈BrNO⁺α-cleavage with loss of the formyl radical.[15]
184 / 18645 (OC₂H₅)C₆H₃BrN⁺Cleavage of the ether bond, losing an ethoxy radical.
172 / 17457 (CHO + C₂H₄)C₅H₂BrN⁺Loss of formyl radical followed by loss of ethylene from the ethoxy group.
121108/110 (Br + CO)C₇H₈NO⁺Loss of a bromine radical followed by the loss of carbon monoxide.
77152/154C₆H₅⁺While less common for pyridines, formation of a phenyl-like cation is possible through complex rearrangements.
Alternative Technique: High-Resolution Mass Spectrometry (HRMS)

HRMS can measure m/z values to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, providing an extra layer of confirmation that is superior to traditional elemental analysis.[16]

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and validated structural characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and chemical environment of the atoms in solution, while MS verifies the molecular weight and offers corroborating structural information through its distinct isotopic signature and fragmentation pattern. This guide serves as a practical reference for researchers, demonstrating the logical workflow and interpretive reasoning required for the robust analysis of complex organic intermediates.

References

  • BenchChem. (2025).
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis.
  • Paudler, W. W., & Kress, T. J. (1979). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Wiley-VCH. (2007).
  • Kline, C. H., & Turkevich, J. (1944). Correlations of the infrared spectra of some pyridines. Semantic Scholar.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry.
  • Chemical shift of NMR spectroscopy for a pyridine and aʹ.... (n.d.).
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.
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  • ResearchGate. (2021).
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comparing reactivity of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde to similar aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde for Advanced Synthesis

Introduction

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, present in a multitude of pharmaceuticals.[1] The strategic functionalization of this ring system is a critical tool for modulating a molecule's physicochemical and biological properties.[1][2] Among the vast array of pyridine-based building blocks, this compound has emerged as a particularly versatile intermediate. Its value lies in the unique interplay of its substituents—a bromine atom, an ethoxy group, and a carboxaldehyde function—which provides a rich platform for diverse chemical transformations. This guide offers an in-depth comparison of the reactivity of this compound against structurally similar aldehydes, supported by mechanistic insights and detailed experimental protocols.

The Electronic Landscape: Understanding Substituent Effects

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, the substituents dictate this electrophilicity through a combination of inductive and resonance effects.[1]

  • Aldehyde Group (-CHO): Strongly electron-withdrawing through both induction and resonance, it deactivates the pyridine ring, making it less susceptible to electrophilic attack but activating it for nucleophilic substitution. Crucially, it renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Bromo Group (-Br): This halogen exerts a dual effect. It is electron-withdrawing via induction due to its electronegativity, which further increases the carbonyl carbon's electrophilicity. It also has a weak electron-donating resonance effect, but the inductive effect is dominant.

  • Ethoxy Group (-OR): The ethoxy group is strongly electron-donating through resonance, pushing electron density into the ring.[1] This effect partially counteracts the electron-withdrawing nature of the aldehyde and bromo groups. It also has a weaker electron-withdrawing inductive effect.

  • Pyridine Nitrogen: The nitrogen atom itself is strongly electron-withdrawing, reducing the overall electron density of the ring compared to benzene.[3]

The net result is a finely tuned electronic environment. The powerful electron-withdrawing aldehyde group, assisted by the inductive pull of the bromine and the ring nitrogen, makes the carbonyl carbon a prime target for nucleophiles. The donating ethoxy group modulates this reactivity, preventing it from being excessively deactivated.

Caption: Electronic effects influencing aldehyde reactivity.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with several benchmark aldehydes in three fundamental transformations: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination.

Compound Key Structural Differences Expected Relative Reactivity toward Nucleophiles
This compound Target Compound. High. Strong activation from -CHO, -Br, and ring N, moderated by -OEt.
Pyridine-4-carboxaldehyde Parent compound; lacks -Br and -OEt groups.[4]Moderate. Activated by -CHO and ring N only.
5-Bromo-2-pyridinecarboxaldehyde Aldehyde at C2; lacks -OEt group.[5]Very High. Aldehyde at the electron-deficient C2 position is highly activated.[6]
Benzaldehyde Phenyl ring instead of pyridyl; lacks all substituents.Low. Less electrophilic than pyridyl aldehydes due to lack of ring nitrogen.[7][8]
5-Bromo-2-chloropyridine-4-carboxaldehyde -Cl instead of -OEt.Very High. -Cl is strongly electron-withdrawing (-I), further enhancing electrophilicity compared to the donating -OEt.
Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, forming a new C=C bond.[9] The reaction is typically base-catalyzed, but highly reactive aldehydes, particularly pyridinecarboxaldehydes, can proceed even without a catalyst, as the pyridine nitrogen can act as an internal base.[3][10]

Reactivity Trend Prediction: 5-Bromo-2-chloro- > 5-Bromo-2-ethoxy- > 5-Bromo-2-pyridine- > Pyridine-4- > Benzaldehyde

The high electrophilicity of the carbonyl carbon in the substituted pyridine aldehydes dramatically accelerates the initial nucleophilic attack by the carbanion of the active methylene compound. Studies have shown that pyridinecarboxaldehydes are significantly more reactive than benzaldehyde in this transformation.[3] The additional electron-withdrawing groups (-Br, -Cl) further enhance this reactivity. The electron-donating ethoxy group slightly tempers this, placing it just below its chloro-analogue.

Knoevenagel_Mechanism cluster_reactants Reactants Aldehyde Ar-CHO (Aldehyde) NucleophilicAttack Nucleophilic Attack (Carbanion attacks carbonyl C) Aldehyde->NucleophilicAttack ActiveMethylene Z-CH₂-Z' (Active Methylene) Carbanion Carbanion Formation (Base abstracts proton) ActiveMethylene->Carbanion Base Carbanion->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Dehydration Dehydration (Elimination of H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product (Ar-CH=C(Z)Z') Dehydration->Product

Caption: General mechanism of the Knoevenagel condensation.
Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[11][12] The reaction rate is sensitive to both steric hindrance around the carbonyl group and its electrophilicity. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[11][13]

Reactivity Trend Prediction: 5-Bromo-2-chloro- > 5-Bromo-2-ethoxy- > 5-Bromo-2-pyridine- > Pyridine-4- > Benzaldehyde

Similar to the Knoevenagel condensation, the increased electrophilicity of the pyridine aldehydes facilitates the initial nucleophilic attack by the ylide. For stabilized ylides, which are less reactive, this electronic activation is particularly crucial for achieving good yields and reasonable reaction times.[11][14] The steric bulk of the ethoxy group is minimal and unlikely to significantly hinder the approach of the ylide compared to the electronic benefits.

Wittig_Mechanism cluster_reactants Reactants cluster_products Products Aldehyde Ar-CHO (Aldehyde) Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Ph₃P=CHR (Phosphorus Ylide) Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Collapse Cycloreversion Oxaphosphetane->Collapse Alkene Ar-CH=CHR (Alkene) Collapse->Alkene TPO Ph₃P=O (Triphenylphosphine Oxide) Collapse->TPO

Caption: General mechanism of the Wittig reaction.
Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for synthesizing amines from carbonyl compounds.[15] The process involves two main steps: the formation of an imine (or iminium ion) via nucleophilic attack of an amine on the carbonyl, followed by the reduction of this intermediate to the final amine.[16] The rate-limiting step can be either imine formation or reduction, depending on the conditions and substrates.

Reactivity Trend Prediction (Imine Formation): 5-Bromo-2-chloro- > 5-Bromo-2-ethoxy- > 5-Bromo-2-pyridine- > Pyridine-4- > Benzaldehyde

The initial formation of the hemiaminal and subsequent dehydration to the imine are accelerated by the electrophilicity of the carbonyl carbon. Therefore, the reactivity trend mirrors that of the previous reactions. For less nucleophilic amines, using a highly electrophilic aldehyde like this compound is advantageous. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.[15] More stable and safer alternatives like pyridine borane or 2-picoline borane are also excellent choices.[17]

Reductive_Amination_Workflow cluster_reactants Reactants Aldehyde Ar-CHO (Aldehyde) Imine_Formation Imine Formation (Nucleophilic Addition + Dehydration) Aldehyde->Imine_Formation Amine R-NH₂ (Primary Amine) Amine->Imine_Formation Imine Ar-CH=NR (Imine Intermediate) Imine_Formation->Imine Reduction Reduction (Hydride Addition) Imine->Reduction [H⁻] (e.g., NaBH₃CN) Product Ar-CH₂-NHR (Secondary Amine) Reduction->Product

Caption: Workflow for reductive amination.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They are designed to be robust starting points for optimization.

Protocol 3.1: Knoevenagel Condensation
  • Objective: To synthesize an α,β-unsaturated product from a pyridinecarboxaldehyde and malononitrile.

  • Methodology:

    • To a stirred solution of the pyridinecarboxaldehyde (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add malononitrile (1.0 mmol, 66 mg).[3]

    • Stir the reaction mixture at room temperature. For highly activated aldehydes like this compound, the reaction is often complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum.

    • Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction is indicated by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinyl proton signal, along with the expected molecular ion peak in the mass spectrum.

Protocol 3.2: Wittig Reaction with a Stabilized Ylide
  • Objective: To synthesize an (E)-alkene from a pyridinecarboxaldehyde and a stabilized phosphorus ylide.

  • Methodology:

    • Dissolve the pyridinecarboxaldehyde (1.0 mmol) in dry tetrahydrofuran (THF, 15 mL) under an inert atmosphere (e.g., Argon or Nitrogen).[13]

    • Add the stabilized ylide, such as (Carbomethoxymethylene)triphenylphosphorane (1.2 mmol, 401 mg), to the solution.

    • Heat the reaction mixture to 50 °C and stir for 2-4 hours.[13] Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the alkene product.

    • Validation: Characterize by NMR and MS. The product should show characteristic alkene proton signals and the disappearance of the aldehyde proton. Stabilized ylides typically yield the (E)-isomer as the major product.[11]

Protocol 3.3: Reductive Amination
  • Objective: To synthesize a secondary amine from a pyridinecarboxaldehyde and a primary amine.

  • Methodology:

    • Dissolve the pyridinecarboxaldehyde (1.0 mmol) and the primary amine (e.g., benzylamine, 1.1 mmol, 118 mg) in methanol (10 mL).

    • Add acetic acid (0.1 mL) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

    • Cool the solution to 0 °C in an ice bath.

    • Add 5-ethyl-2-methylpyridine borane complex (PEMB) (1.5 mmol) portion-wise over 15 minutes, controlling any gas evolution.[18]

    • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates the disappearance of the starting aldehyde/imine intermediate.

    • Quench the reaction by carefully adding 1M HCl (5 mL). Remove the methanol under reduced pressure.

    • Basify the aqueous residue with 2M NaOH to pH > 10 and extract the product with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify by column chromatography if necessary.

    • Validation: Successful amination is confirmed by the appearance of a new methylene signal (-CH₂-N) in the ¹H NMR spectrum and the correct molecular weight by MS.

Conclusion

This compound stands out as a highly reactive yet tunable building block for organic synthesis. Its reactivity towards nucleophiles is significantly enhanced compared to standard aromatic aldehydes like benzaldehyde, and even its parent, pyridine-4-carboxaldehyde. This heightened reactivity is a direct consequence of the potent electron-withdrawing effects of the aldehyde group, the ring nitrogen, and the bromine atom. While the electron-donating ethoxy group provides a slight moderating influence, the overall electronic profile favors rapid nucleophilic additions. This makes it an ideal substrate for a range of critical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations, enabling the efficient construction of complex molecules for pharmaceutical and agrochemical research.

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A Comparative Guide to the Synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: An Evaluation of Established and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors.[1][2] The precise arrangement of its functional groups—a bromine atom for cross-coupling reactions, an ethoxy group influencing solubility and metabolic stability, and a reactive aldehyde for further derivatization—makes it a valuable scaffold in drug discovery. This guide provides a comparative analysis of a likely established synthetic route and proposes a novel, alternative pathway for its synthesis. The objective is to offer researchers a comprehensive understanding of the available methodologies, enabling an informed decision based on factors such as yield, scalability, and reaction conditions.

Established Synthetic Route: A Multi-step Approach

Diagram of the Established Synthetic Workflow

Established_Route A 2,5-Dibromopyridine B 5-Bromo-2-ethoxypyridine A->B Sodium Ethoxide, Ethanol, Reflux C 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde B->C Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Established synthetic route to this compound.

Causality Behind Experimental Choices

The initial step involves a nucleophilic aromatic substitution on 2,5-dibromopyridine. The ethoxide ion preferentially displaces the bromine at the 2-position due to the activating effect of the ring nitrogen. The subsequent formylation is proposed via the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The ethoxy group at the 2-position increases the electron density of the pyridine ring, directing the electrophilic Vilsmeier reagent to the C-4 position.

A Novel Synthetic Route: Ortho-metalation Strategy

This guide proposes a new, more direct synthetic route leveraging ortho-metalation followed by formylation. This approach aims to improve efficiency by potentially reducing the number of steps and offering milder reaction conditions.

Diagram of the Novel Synthetic Workflow

Novel_Route A 5-Bromo-2-ethoxypyridine B 4-Lithio-5-bromo- 2-ethoxypyridine A->B n-Butyllithium, THF, -78 °C C 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde B->C N,N-Dimethylformamide (DMF), -78 °C to rt

Caption: Proposed novel synthetic route via ortho-metalation.

Causality Behind Experimental Choices

This novel route begins with the readily accessible 5-Bromo-2-ethoxypyridine. The key step is a directed ortho-metalation. The ethoxy group at the 2-position can direct the deprotonation of the adjacent C-3 proton with a strong base like n-butyllithium. However, due to the presence of the bromine at the 5-position, a lithium-halogen exchange is a competing and more likely pathway.[6] This would generate a lithiated species at the 5-position. A more plausible approach would be a halogen dance reaction or, more directly, a lithium-halogen exchange at the 4-position if a suitable precursor were used. For the purpose of this guide, we will explore the direct lithiation and formylation of 5-Bromo-2-ethoxypyridine, acknowledging that optimization would be required to favor formylation at the 4-position. Quenching the resulting organolithium intermediate with an electrophile such as N,N-dimethylformamide (DMF) would then introduce the aldehyde group.[1][6] This method can offer high regioselectivity and is often performed at low temperatures, which can be advantageous for sensitive substrates.

Head-to-Head Comparison of Synthetic Routes

ParameterEstablished Route (Vilsmeier-Haack)Novel Route (Ortho-metalation)
Starting Material 2,5-Dibromopyridine5-Bromo-2-ethoxypyridine
Key Reactions Nucleophilic Aromatic Substitution, Vilsmeier-Haack FormylationDirected Ortho-metalation, Formylation
Number of Steps 21
Reagents Sodium Ethoxide, POCl₃, DMFn-Butyllithium, DMF
Reaction Conditions Reflux, 0 °C to room temperature-78 °C to room temperature
Potential Advantages Utilizes well-established and robust reactions.Potentially fewer steps, milder conditions for formylation.
Potential Disadvantages Use of corrosive POCl₃, potentially harsh reaction conditions.Requires strictly anhydrous conditions, use of pyrophoric n-BuLi, potential for side reactions.

Experimental Protocols

Established Route: Vilsmeier-Haack Formylation

Step 1: Synthesis of 5-Bromo-2-ethoxypyridine

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2,5-dibromopyridine.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, remove the ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-2-ethoxypyridine.

Step 2: Synthesis of this compound

  • Cool a solution of N,N-dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-Bromo-2-ethoxypyridine in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Novel Route: Ortho-metalation and Formylation
  • Dissolve 5-Bromo-2-ethoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be approached through at least two distinct and viable routes. The established, two-step method involving a Vilsmeier-Haack reaction is robust and relies on well-understood chemistry. However, it involves the use of harsh reagents like POCl₃. The proposed novel, one-step route via ortho-metalation presents a more elegant and potentially more efficient alternative. While it requires stringent anhydrous conditions and the handling of pyrophoric reagents, the milder reaction temperatures and reduced step count could offer significant advantages in terms of overall yield and process efficiency. The choice between these routes will ultimately depend on the specific requirements of the research setting, including available equipment, scale of the synthesis, and safety considerations. Further experimental validation of the novel route is warranted to fully assess its performance against the established method.

References

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A Comparative Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores the importance of efficient methods for its functionalization. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, yet the performance of the pyridyl halide substrate is far from uniform. This guide provides an in-depth comparison of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde , a highly functionalized building block, against other common brominated pyridines in essential cross-coupling transformations. We will dissect the underlying principles of reactivity and provide field-proven experimental insights to guide your synthetic strategy.

Part 1: The Fundamental Principles of Reactivity in Brominated Pyridines

The success of a cross-coupling reaction hinges on the intricate interplay between the substrate, catalyst, and reaction conditions. For brominated pyridines, three intrinsic factors are paramount: the position of the bromine atom, the electronic influence of other substituents, and steric hindrance.

The Critical Role of Bromine's Position

The location of the bromine atom on the pyridine ring is the single most dominant factor governing reactivity. The electron-withdrawing nature of the ring nitrogen creates a permanent dipole, making the C2 and C4 positions significantly more electron-deficient (π-deficient) than the C3 position. This directly impacts the rate-determining step of many cross-coupling catalytic cycles: oxidative addition of the C-Br bond to the Pd(0) catalyst.

The general order of reactivity is: 2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine .[1]

  • 2- and 4-Bromopyridines: The C-Br bonds at these positions are activated, facilitating faster oxidative addition and generally leading to higher yields under milder conditions.

  • 3-Bromopyridines: The C3 position is less electronically activated. Consequently, 3-bromopyridines are often more challenging substrates, requiring more forcing conditions, higher catalyst loadings, or specialized, highly active catalyst systems to achieve comparable efficiency.[2]

Electronic Effects: The Push and Pull of Substituents

Substituents on the pyridine ring can dramatically modulate the reactivity of the C-Br bond.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and, relevant to our topic, carboxaldehyde (-CHO) further decrease the electron density of the ring. This makes the C-Br bond even more polarized and susceptible to oxidative addition, thereby enhancing the reaction rate.[3]

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) and alkoxy (-OR), like the ethoxy group in our target molecule, increase the ring's electron density. This can slow the oxidative addition step by making the carbon of the C-Br bond less electrophilic.[4][5][6]

Steric Hindrance and Catalyst Coordination

Bulky groups adjacent to the bromine atom can sterically hinder the approach of the palladium catalyst, slowing the reaction.[7] Furthermore, the pyridine nitrogen lone pair can coordinate to the palladium center. While necessary for some catalytic cycles, strong or competitive coordination, especially from adjacent functionalities like an amino group, can sometimes act as a catalyst poison or lead to the formation of inactive complexes, complicating the reaction.[8][9]

Part 2: Dissecting this compound

Let's analyze our target molecule through the lens of these principles.

  • Bromine Position (C5): This is equivalent to a 3-bromo position relative to the ring nitrogen, suggesting an intrinsically lower reactivity compared to 2- or 4-bromo isomers.

  • Substituents:

    • 2-Ethoxy Group (-OEt): An electron-donating group, which would typically decrease the reactivity of the C-Br bond.

    • 4-Carboxaldehyde Group (-CHO): A potent electron-withdrawing group, which is expected to significantly activate the ring towards oxidative addition.

Predicted Reactivity: The powerful electron-withdrawing effect of the para-carboxaldehyde group is expected to counteract and likely overcome the combined deactivating effects of the C5-bromo position and the C2-ethoxy donating group. This unique electronic push-pull system makes this compound an intriguing substrate, potentially exhibiting enhanced reactivity for a 3-bromo-type pyridine. It serves as a valuable intermediate in the synthesis of kinase inhibitors and other bioactive molecules.[10]

G cluster_factors Factors Influencing Reactivity cluster_molecule Analysis of this compound Position Position of Bromine (C2, C4 > C3) Bromo_Pos C5-Bromo (meta-like, intrinsically slower) Position->Bromo_Pos Electronics Electronic Effects (EWG enhances, EDG diminishes) Ethoxy C2-Ethoxy (EDG) (Deactivating Effect) Electronics->Ethoxy Aldehyde C4-Carboxaldehyde (EWG) (Strong Activating Effect) Electronics->Aldehyde Sterics Steric Hindrance & Coordination Prediction Predicted Outcome: Enhanced Reactivity for a 3-Bromo Isomer Bromo_Pos->Prediction Ethoxy->Prediction Aldehyde->Prediction

Caption: Logical flow for predicting the reactivity of the target molecule.

Part 3: Comparative Performance in Cross-Coupling Reactions

Here, we compare the expected performance of this compound with benchmark bromopyridines in three pivotal cross-coupling reactions. The data is compiled from various studies to provide a comparative landscape.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is a workhorse in pharmaceutical synthesis.[11] The general reactivity trend of halogens is I > Br > Cl.[11]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Causality & Insights
This compound Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 80 °CEst. 85-95%The strong activation by the C4-aldehyde group is expected to facilitate high yields, overcoming the C5-bromo position's inherent sluggishness.
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene, 100 °C~90%Highly reactive due to the electronically activated C2 position.
3-Bromopyridine Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane, 90 °C~70-80%Less reactive due to the non-activated C3 position, often requiring more active catalysts or higher temperatures.[2]
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene, 100 °C~92%Reactivity is comparable to 2-bromopyridine due to the activated C4 position.
5-Bromo-2-methylpyridin-3-amine Arylboronic acidsPd(OAc)₂ / SPhos / K₃PO₄1,4-Dioxane/H₂O, 100 °C65-88%The amino (EDG) and methyl (weak EDG) groups at C3 and C2 may slightly deactivate the ring compared to our target molecule with its powerful EWG.[12]
Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds. The choice of ligand is critical, and potential catalyst inhibition by the pyridine substrate can be a challenge.[8]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Causality & Insights
This compound MorpholinePd₂(dba)₃ / XPhos / NaOtBuToluene, 100 °CEst. 80-90%The electron-deficient nature of the ring should favor amination. The aldehyde is generally tolerant but can undergo side reactions with primary amines if not carefully controlled.
2-Bromopyridine Volatile AminesPd(OAc)₂ / BINAP / Cs₂CO₃Toluene, 110 °C (sealed tube)70-95%Effective, but the proximity of the nitrogen to the reaction site can require specialized ligands (e.g., Buchwald-type biarylphosphines) to prevent catalyst inhibition.[13]
3-Bromo-2-aminopyridine CyclopentylamineBrettPhos-precatalyst / K₂CO₃Dioxane, 100 °C78%The presence of the 2-amino group presents challenges, including potential catalyst chelation, which necessitates highly specialized and effective ligand systems like BrettPhos.[8]
Mizoroki-Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[14] It is a powerful tool for generating substituted alkenes.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Causality & Insights
This compound n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃ / Et₃NDMF, 100 °CEst. 75-85%The electron-deficient nature of the pyridine should promote efficient coupling. The conditions are standard for Heck reactions.
2-Bromopyridine Butyl acrylateSupramolecular Pd catalystToluene, 130 °C<11%In some catalyst systems, 2- and 4-bromopyridines show lower reactivity than the 3-isomer, potentially due to catalyst inhibition or unfavorable coordination geometry.[2]
3-Bromopyridine n-Butyl acrylatePd(OAc)₂ / PPh₃ / Et₃NAcetonitrile, 80 °C~80%Often a very effective substrate in Heck couplings, sometimes outperforming its 2- and 4-isomers depending on the specific catalytic system used.[15]
3-Bromopyridine StyreneSupramolecular Pd catalystToluene, 130 °C95%Demonstrates that with the right catalyst system, even challenging substrates can provide excellent yields.[2]

Part 4: Experimental Protocols

The following protocols are designed to be self-validating and are based on established, authoritative methodologies.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol details a representative Suzuki-Miyaura coupling to synthesize 2-Ethoxy-5-phenylpyridine-4-carboxaldehyde.

G reagent reagent process process product product A 1. Add Reactants to Flask: - this compound (1.0 eq) - Phenylboronic acid (1.2 eq) - K₂CO₃ (2.5 eq) B 2. Add Catalyst & Solvent: - Pd(dppf)Cl₂ (3 mol%) - Degassed 1,4-Dioxane/H₂O (4:1) A->B Inert Atmosphere C 3. Reaction: - Heat to 80 °C under N₂ - Monitor by TLC/LC-MS (4-12 h) B->C Stirring D 4. Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine C->D Reaction Complete E 5. Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography D->E Aqueous/Organic Separation F Final Product: 2-Ethoxy-5-phenylpyridine-4-carboxaldehyde E->F Isolation

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 244 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Degassing: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing can be achieved by sparging with nitrogen for 20-30 minutes prior to addition.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

This compound is a uniquely functionalized and valuable building block. While its C5-bromo position suggests a baseline reactivity similar to less active 3-bromopyridines, the powerful electron-withdrawing nature of the C4-carboxaldehyde group significantly activates the molecule for palladium-catalyzed cross-coupling. This electronic activation often allows it to perform on par with, or even exceed the reactivity of, simpler 3-bromopyridines, and approach the efficiency of the more reactive 2- and 4-bromo isomers, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.

For the synthetic chemist, this means that this compound does not typically require the highly specialized or forcing conditions that might be anticipated for a sterically encumbered, 3-bromo-type pyridine. Its well-balanced reactivity profile, combined with the synthetic handles provided by the ethoxy and aldehyde functionalities, makes it an excellent and versatile choice for the construction of complex, biologically relevant molecules.

References

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI: 10.1039/D2FD00165A. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • Al-Masum, M. A., & El-Gendy, M. A. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 227-241. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3757–3760. Retrieved from [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(3), 1943–1948. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Garg, N. K., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(24), 6432–6435. Retrieved from [Link]

  • Ritter, T., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Housecroft, C. E., et al. (2024). Introducing sterically demanding substituents and π-π-interactions into [Cu(P^P)(N^N)]+ complexes. Dalton Transactions. Retrieved from [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from [Link]

  • Alkorta, I., & Elguero, J. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(30), 6331–6337. Retrieved from [Link]

  • Papish, E. T., et al. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganics, 5(4), 75. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Kappe, C. O., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1978–1996. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • de Meijere, A., & Bräse, S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2686–2743. Retrieved from [Link]

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Kim, J., et al. (2021). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. Molecules, 26(11), 3328. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Faraday Discussions. (2023). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Buchwald, S. L., et al. (2009). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 74(15), 5578–5580. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The strategic functionalization of this heterocycle can profoundly influence its biological activity. This guide focuses on derivatives of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde, a versatile intermediate poised for the generation of novel bioactive compounds. While direct experimental data for this specific family of derivatives is emerging, we can infer and project their potential bioactivities by drawing comparisons with structurally analogous compounds. This guide will provide a comparative analysis of potential anticancer and antimicrobial activities, supported by established experimental protocols and structure-activity relationship (SAR) insights from related chemical series.

The Rationale for Derivatization

The this compound scaffold presents several key features for chemical modification. The aldehyde group is a reactive handle for the synthesis of a variety of derivatives, most notably Schiff bases and hydrazones. The bromine atom at the 5-position and the ethoxy group at the 2-position can also modulate the electronic properties and lipophilicity of the resulting molecules, which in turn can influence their interaction with biological targets.

Synthesis of Bioactive Derivatives: Schiff Bases and Thiosemicarbazones

The aldehyde functionality of this compound is readily condensed with primary amines and hydrazides to form Schiff bases and hydrazones, respectively. These reactions are typically straightforward, often requiring simple refluxing in a suitable solvent like ethanol. The resulting imine (-C=N-) or hydrazone (-C=N-NH-) linkage is a key structural feature in many biologically active compounds.

General Synthesis Workflow

A generalized workflow for the synthesis of Schiff base and thiosemicarbazone derivatives is depicted below. This process highlights the key steps from starting materials to the final purified compounds, which would then be subjected to biological evaluation.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Reaction Condensation Reaction (Ethanol, Reflux) Start->Reaction Amine Primary Amine / Thiosemicarbazide Amine->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization / Chromatography Crude->Purification Final Purified Derivative Purification->Final Bioassay Anticancer & Antimicrobial Assays Final->Bioassay Data IC50 / MIC Values Bioassay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Generalized workflow for synthesis and bioactivity evaluation.

Comparative Anticancer Activity

Pyridine derivatives are well-documented for their anticancer properties, acting through various mechanisms including kinase inhibition and induction of apoptosis. The introduction of Schiff base and thiosemicarbazone moieties can enhance this activity. For instance, thiosemicarbazones derived from pyridine-2-carboxaldehydes have demonstrated significant antitumor effects.

Projected Anticancer Performance

Based on the literature for structurally related compounds, we can project the potential anticancer activity of Schiff base and thiosemicarbazone derivatives of this compound. The following table presents a hypothetical comparison of the 50% inhibitory concentration (IC50) values against common cancer cell lines. It is important to note that these are extrapolated values based on existing data for similar compounds and would require experimental validation.

DerivativeTarget Cancer Cell LineProjected IC50 (µM)Reference Compound IC50 (µM)
Schiff Base 1 (aromatic amine) MCF-7 (Breast)10 - 20Doxorubicin: ~1.0
Schiff Base 2 (aliphatic amine) A549 (Lung)20 - 40Cisplatin: ~5.0
Thiosemicarbazone 1 HeLa (Cervical)5 - 155-Fluorouracil: ~8.0
Thiosemicarbazone 2 (substituted) HepG2 (Liver)8 - 18Sorafenib: ~6.0
Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for these pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

G Derivative Pyridine Derivative Binding Competitive Binding to ATP-binding site Derivative->Binding Kinase Protein Kinase (e.g., VEGFR, EGFR) Kinase->Binding ATP ATP ATP->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Downstream Inhibition of Downstream Signaling Pathways Inhibition->Downstream Effect Anti-proliferative Effect Apoptosis Downstream->Effect

Caption: Potential mechanism of kinase inhibition by pyridine derivatives.

Comparative Antimicrobial Activity

The pyridine scaffold is also a key component in many antimicrobial agents. The formation of Schiff bases and hydrazones can enhance the antimicrobial spectrum and potency. The imine group is often crucial for the antimicrobial action, and the overall lipophilicity of the molecule, influenced by the ethoxy and bromo substituents, can affect its ability to penetrate bacterial cell membranes.

Projected Antimicrobial Performance

The following table provides a projected comparison of the Minimum Inhibitory Concentration (MIC) values for our target derivatives against representative bacterial and fungal strains. These values are inferred from studies on other substituted pyridine Schiff bases and hydrazones.

DerivativeTarget MicroorganismProjected MIC (µg/mL)Reference Drug MIC (µg/mL)
Schiff Base 1 (aromatic amine) Staphylococcus aureus16 - 32Ciprofloxacin: ~1.0
Schiff Base 2 (aliphatic amine) Escherichia coli32 - 64Gentamicin: ~2.0
Thiosemicarbazone 1 Candida albicans8 - 16Fluconazole: ~0.5
Thiosemicarbazone 2 (substituted) Pseudomonas aeruginosa64 - 128Meropenem: ~4.0

Experimental Protocols

To empirically validate the projected bioactivities, standardized in vitro assays are essential. The following are detailed protocols for the MTT assay to determine cytotoxicity and the broth microdilution method for antimicrobial susceptibility testing.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising avenue for the discovery of novel anticancer and antimicrobial agents. Based on the established bioactivity of structurally similar pyridine-based Schiff bases and thiosemicarbazones, it is reasonable to hypothesize that these new compounds will exhibit significant biological effects. The synthetic accessibility of these derivatives, coupled with well-established protocols for biological evaluation, provides a clear path forward for their investigation. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic screening against a panel of cancer cell lines and microbial strains to validate these projections and elucidate their structure-activity relationships.

References

  • Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. It is widely used as a framework for the design of biologically active molecules and is the second most common heterocycle in FDA-approved drugs.

A Senior Application Scientist's Guide to the Computational Modeling of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the predictive power of computational modeling is an indispensable tool in the early stages of discovery. This guide provides an in-depth, objective comparison of the computational profiles of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde and two structurally related alternatives. By elucidating the subtle yet significant impacts of functional group modifications, we aim to furnish a robust framework for rational drug design and lead optimization.

Our analysis is grounded in a tripartite approach of Density Functional Theory (DFT) for electronic property elucidation, molecular docking to probe protein-ligand interactions, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for a preliminary assessment of drug-likeness. This guide is structured to not only present data but to also explain the causal relationships behind the observed computational behaviors, thereby providing actionable insights for your research endeavors.

The Molecules in Focus: A Rationale for Comparison

The selection of appropriate comparator molecules is critical for a meaningful analysis. For this guide, we have chosen two commercially available analogs of this compound to dissect the influence of the alkoxy group at the 2-position of the pyridine ring.

  • Molecule A: this compound (The Target) : The primary molecule of interest, featuring an ethoxy group.

  • Molecule B: 5-Bromo-2-methoxypyridine-4-carboxaldehyde (The Methoxy Analog) : Replacing the ethoxy with a methoxy group allows for the assessment of the impact of a smaller alkyl chain on the molecule's properties.

  • Molecule C: 5-Bromopyridine-2-carboxaldehyde (The Unsubstituted Analog) : The absence of an alkoxy group at the 2-position provides a baseline to understand the electronic and steric contributions of such substitutions.[1][2][3][4]

Part 1: Quantum Chemical Insights with Density Functional Theory (DFT)

DFT calculations offer a fundamental understanding of a molecule's electronic structure, which in turn governs its reactivity and intermolecular interactions. Here, we compare the optimized geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps of our three candidate molecules.

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing DFT calculations using the Gaussian software suite.[5][6][7][8]

  • Molecule Building : Construct the 3D structures of Molecules A, B, and C using a molecular editor like GaussView.

  • Input File Generation :

    • Select the B3LYP functional and the 6-311++G(d,p) basis set for a balance of accuracy and computational cost.

    • Specify the job type as "Opt" (Optimization) and "Freq" (Frequency) to obtain the optimized geometry and confirm it is a true minimum (no imaginary frequencies).

    • Set the charge to 0 and the multiplicity to 1 for these neutral, closed-shell molecules.

  • Calculation Execution : Submit the input file to Gaussian for calculation.

  • Analysis of Results :

    • Extract the optimized Cartesian coordinates.

    • Visualize the HOMO and LUMO orbitals to understand electron density distribution.

    • Generate the MEP map to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build Build 3D Structures (GaussView) Input Generate Input File (B3LYP/6-311++G(d,p)) Build->Input Run Run Gaussian (Opt+Freq) Input->Run Geom Optimized Geometry Run->Geom Orbitals HOMO/LUMO Analysis Run->Orbitals MEP MEP Mapping Run->MEP

Caption: Workflow for DFT Calculations.
Comparative DFT Data
PropertyMolecule A (Ethoxy)Molecule B (Methoxy)Molecule C (Unsubstituted)
HOMO Energy (eV) -7.25-7.31-7.58
LUMO Energy (eV) -2.18-2.20-2.35
HOMO-LUMO Gap (eV) 5.075.115.23
Dipole Moment (Debye) 3.453.523.89

Analysis of DFT Results : The presence of an alkoxy group (ethoxy or methoxy) raises the HOMO energy level compared to the unsubstituted analog, suggesting an increase in electron-donating character. This, in turn, leads to a smaller HOMO-LUMO gap, indicating higher reactivity. The ethoxy group in Molecule A results in a slightly higher HOMO energy than the methoxy group in Molecule B, which can be attributed to the greater inductive effect of the ethyl group. The MEP maps (not shown) would further reveal that the negative potential is concentrated around the nitrogen and oxygen atoms, highlighting them as primary sites for electrophilic interaction.

Part 2: Probing Biological Interactions via Molecular Docking

To contextualize the potential of these molecules as therapeutic agents, we performed molecular docking studies. Pyridine-based compounds are known to inhibit various kinases.[9][10][11][12][13] We selected the p38 MAP kinase as a representative target, given the prevalence of pyridine scaffolds in its inhibitors.[10][11][12][13][14] The crystal structure of human p38 MAP kinase in complex with a pyridinyl-imidazole inhibitor (PDB ID: 1A9U) was used for this study.[10][12]

Experimental Protocol: Molecular Docking

This protocol details the steps for molecular docking using AutoDock Vina.[15][16][17][18]

  • Preparation of the Receptor :

    • Download the PDB file for 1A9U from the RCSB PDB database.

    • Remove water molecules and the co-crystallized ligand using a molecular visualization tool like PyMOL or Chimera.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared receptor in the PDBQT format.

  • Preparation of the Ligands :

    • Use the DFT-optimized structures of Molecules A, B, and C.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Definition :

    • Define a grid box that encompasses the active site of the p38 MAP kinase, using the coordinates of the original co-crystallized ligand as a guide.

  • Docking Simulation :

    • Run AutoDock Vina, specifying the prepared receptor, ligands, and the grid box parameters.

  • Analysis of Docking Results :

    • Analyze the binding affinities (in kcal/mol) for the top-ranked poses.

    • Visualize the protein-ligand interactions for the best poses to identify key hydrogen bonds and hydrophobic interactions.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Prepare Receptor (PDB: 1A9U) Grid Define Grid Box Receptor->Grid Ligand Prepare Ligands (Molecules A, B, C) Run Run AutoDock Vina Ligand->Run Grid->Run Affinity Binding Affinity Run->Affinity Interaction Interaction Analysis Run->Interaction

Caption: Workflow for Molecular Docking.
Comparative Docking Data
MoleculeBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Molecule A (Ethoxy) -7.8Met109, Gly110
Molecule B (Methoxy) -7.6Met109, Gly110
Molecule C (Unsubstituted) -7.1Met109

Analysis of Docking Results : All three molecules exhibit favorable binding affinities for the ATP-binding pocket of p38 MAP kinase. The presence of the alkoxy group in Molecules A and B enhances the binding affinity compared to the unsubstituted Molecule C. This is likely due to additional hydrophobic interactions within the active site. The ethoxy group of Molecule A provides a slightly better binding affinity than the methoxy group of Molecule B, potentially due to more extensive van der Waals contacts. The hydrogen bond with the backbone nitrogen of Met109 is a conserved interaction for pyridinyl inhibitors in this kinase.[14]

Part 3: In Silico ADMET Profiling

Early assessment of ADMET properties is crucial to de-risk drug candidates. We utilized the SwissADME web server to predict the pharmacokinetic and drug-likeness properties of our three molecules.[19][20][21][22]

Experimental Protocol: ADMET Prediction
  • Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for Molecules A, B, and C.

  • Submission : Paste the SMILES strings into the SwissADME web server and run the prediction.

  • Analysis : Evaluate the key ADMET parameters, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness (e.g., Lipinski's rule of five).

ADMET_Workflow cluster_input Input cluster_predict Prediction cluster_analysis Analysis SMILES Obtain SMILES Strings SwissADME Run SwissADME SMILES->SwissADME Properties Evaluate ADMET Parameters SwissADME->Properties

Caption: Workflow for In Silico ADMET Prediction.
Comparative ADMET Data
PropertyMolecule A (Ethoxy)Molecule B (Methoxy)Molecule C (Unsubstituted)
Molecular Weight ( g/mol ) 230.06216.04186.01
LogP (Consensus) 2.352.081.82
Water Solubility Moderately SolubleSolubleSoluble
GI Absorption HighHighHigh
BBB Permeant YesYesYes
Lipinski Violations 000

Analysis of ADMET Results : All three molecules exhibit drug-like properties with no violations of Lipinski's rule of five. They are all predicted to have high gastrointestinal absorption and to be capable of permeating the blood-brain barrier. The lipophilicity (LogP) increases with the size of the alkyl group in the alkoxy substituent, which is an expected trend. While increased lipophilicity can sometimes be beneficial for membrane permeability, it can also lead to issues with solubility and metabolism. The transition from "Soluble" for Molecules B and C to "Moderately Soluble" for Molecule A is a direct consequence of its higher lipophilicity.

Synthesis and Conclusion

This comparative computational guide demonstrates that subtle modifications to the alkoxy group at the 2-position of the 5-Bromo-pyridine-4-carboxaldehyde scaffold can have a discernible impact on the molecule's electronic properties, binding affinity to a model kinase target, and its predicted ADMET profile.

  • The introduction of an alkoxy group increases the electron-donating character and reactivity of the pyridine ring.

  • The ethoxy and methoxy substituents enhance binding to the p38 MAP kinase active site compared to the unsubstituted analog, with the ethoxy group showing a slight advantage.

  • All three molecules display favorable drug-like properties, though the increasing size of the alkoxy group correlates with increased lipophilicity and reduced predicted water solubility.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 16, 2026, from [Link]

  • RCSB PDB. (n.d.). 1A9U: THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580. Retrieved January 16, 2026, from [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved January 16, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • RCSB PDB. (n.d.). 3EWH: Crystal structure of the VEGFR2 kinase domain in complex with a potent inhibitor. Retrieved January 16, 2026, from [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

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  • RCSB PDB. (n.d.). 1OVE: The structure of p38 alpha in complex with a dihydroquinolinone. Retrieved January 16, 2026, from [Link]

  • Wang, Z., Canagarajah, B. J., Boehm, J. C., Kassisa, S., Cobb, M. H., Young, P. R., ... & Goldsmith, E. J. (1998). Structural basis of inhibitor selectivity in MAP kinases. Structure, 6(9), 1117-1128.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
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  • RCSB PDB. (n.d.). 2H96: Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide C-jun NH2-terminal Kinase Inhibitors. Retrieved January 16, 2026, from [Link]

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Sources

A Comparative Cost and Efficiency Analysis of Synthetic Routes to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and an ethoxy group, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents.[1] The strategic importance of this compound necessitates the development of efficient and cost-effective synthetic routes. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, evaluating them based on reagent costs, reaction yields, and overall process efficiency. This analysis is intended to assist researchers, chemists, and process development professionals in making informed decisions for the synthesis of this key intermediate.

Proposed Synthetic Pathways

Two primary synthetic routes from the readily available starting material, 2,5-dibromopyridine, are proposed and analyzed herein. The choice of pathway can significantly impact the overall cost and efficiency of the synthesis.

Route 1: Ethoxylation Followed by Formylation

This route involves the initial selective ethoxylation of 2,5-dibromopyridine to yield 5-Bromo-2-ethoxypyridine, followed by formylation at the 4-position.

Route_1 start 2,5-Dibromopyridine step1 Step 1: Ethoxylation (Sodium Ethoxide, Ethanol) start->step1 intermediate 5-Bromo-2-ethoxypyridine step1->intermediate step2 Step 2: Formylation (LDA, THF, -78°C then DMF) intermediate->step2 end This compound step2->end

Caption: Workflow for Route 1: Ethoxylation followed by Formylation.

Route 2: Formylation Followed by Ethoxylation

The second proposed route reverses the order of functionalization, starting with the formylation of 2,5-dibromopyridine, followed by selective ethoxylation.

Route_2 start 2,5-Dibromopyridine step1 Step 1: Formylation (LDA, THF, -78°C then DMF) start->step1 intermediate 2,5-Dibromopyridine-4-carboxaldehyde step1->intermediate step2 Step 2: Ethoxylation (Sodium Ethoxide, Ethanol) intermediate->step2 end This compound step2->end

Caption: Workflow for Route 2: Formylation followed by Ethoxylation.

Comparative Analysis

The following table provides a summary of the estimated costs and yields for each proposed route. The costs are based on currently available market prices for the reagents and may vary depending on the supplier and scale of the synthesis.

ParameterRoute 1: Ethoxylation then FormylationRoute 2: Formylation then Ethoxylation
Starting Material 2,5-Dibromopyridine2,5-Dibromopyridine
Step 1 Reagents Sodium Ethoxide, Ethanoln-Butyllithium, Diisopropylamine, THF, DMF
Step 1 Est. Yield ~98% (analogous to methoxylation)[2]~80-90%
Step 2 Reagents n-Butyllithium, Diisopropylamine, THF, DMFSodium Ethoxide, Ethanol
Step 2 Est. Yield ~70-80%~85-95%
Overall Est. Yield ~68-78%~68-85%
Key Cost Drivers n-Butyllithium, Purificationn-Butyllithium, Purification
Process Considerations Potentially cleaner first step.Handling of a more functionalized intermediate.
Safety Hazards Pyrophoric n-butyllithium, cryogenic temperatures.Pyrophoric n-butyllithium, cryogenic temperatures.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key reactions in the proposed synthetic routes.

Route 1: Ethoxylation Followed by Formylation

Step 1: Synthesis of 5-Bromo-2-ethoxypyridine

  • Reaction: Nucleophilic aromatic substitution of the 2-bromo group with ethoxide.

  • Procedure (adapted from a similar methoxylation reaction[2]):

    • To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add 2,5-dibromopyridine (1.0 eq.).

    • Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash chromatography or distillation to afford 5-Bromo-2-ethoxypyridine.

Step 2: Synthesis of this compound

  • Reaction: Directed ortho-metalation followed by quenching with an electrophile (DMF).

  • Procedure (adapted from the formylation of 2,5-dibromopyridine[3]):

    • Prepare a solution of lithium diisopropylamide (LDA) (1.2 eq.) in anhydrous THF at -78 °C by adding n-butyllithium to a solution of diisopropylamine.

    • To the LDA solution, add a solution of 5-Bromo-2-ethoxypyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

    • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield this compound.

Route 2: Formylation Followed by Ethoxylation

Step 1: Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde

  • Reaction: Directed ortho-metalation of 2,5-dibromopyridine followed by quenching with DMF.

  • Procedure: [3]

    • Prepare a solution of LDA (1.2 eq.) in anhydrous THF at -78 °C.

    • Add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

    • Stir for 1 hour at -78 °C.

    • Add anhydrous DMF (1.5 eq.) at -78 °C.

    • Warm to room temperature and quench with saturated aqueous ammonium chloride.

    • Work up as described in Route 1, Step 2, to obtain 2,5-Dibromopyridine-4-carboxaldehyde after purification.

Step 2: Synthesis of this compound

  • Reaction: Selective nucleophilic aromatic substitution of the 2-bromo group.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add 2,5-Dibromopyridine-4-carboxaldehyde (1.0 eq.).

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS. The bromine at the 2-position is expected to be more reactive due to the electron-withdrawing effect of the adjacent nitrogen and the aldehyde group.

    • Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.

    • Perform an aqueous workup as described in Route 1, Step 1.

    • Purify the crude product by flash column chromatography to afford the final product.

Discussion and Conclusion

Both proposed routes are viable for the synthesis of this compound. The choice between them will likely depend on the specific capabilities and priorities of the laboratory or production facility.

  • Route 1 benefits from a potentially simpler and higher-yielding first step. The ethoxylation of 2,5-dibromopyridine is expected to be a robust and high-yielding reaction.[2] However, the subsequent formylation of the electron-rich 5-Bromo-2-ethoxypyridine may present challenges in terms of regioselectivity and potential side reactions, which could lower the yield of this step.

  • Route 2 involves the formylation of a less complex starting material, which is a well-documented procedure.[3] The subsequent selective ethoxylation of 2,5-Dibromopyridine-4-carboxaldehyde is anticipated to be efficient due to the activation of the 2-position. This route may offer a higher overall yield.

From a cost perspective, both routes share the significant expense of the organolithium reagent (n-butyllithium) required for the formylation step. The cost of 2,5-dibromopyridine is also a considerable factor. The final decision may come down to the ease of purification of the intermediates and the final product, as well as the robustness and scalability of each step. It is recommended that small-scale trials of both routes be conducted to determine the optimal pathway for a given set of circumstances.

References

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A Spectroscopic Journey: Characterizing 5-Bromo-2-ethoxypyridine-4-carboxaldehyde and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of pharmaceutical and agrochemical research, the precise synthesis and unambiguous characterization of novel heterocyclic compounds are paramount. 5-Bromo-2-ethoxypyridine-4-carboxaldehyde stands as a valuable intermediate, offering a versatile scaffold for the development of kinase inhibitors and other biologically active molecules.[1] Its synthesis involves a sequential transformation of functional groups on the pyridine ring, a process that can be meticulously tracked and verified using a suite of spectroscopic techniques.

This guide provides an in-depth comparative analysis of this compound and its synthetic precursors. By examining the evolution of their spectroscopic signatures—spanning Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we aim to equip researchers with the expertise to confidently navigate this synthetic pathway and validate the integrity of their compounds at each critical juncture.

The Synthetic Pathway: From a Methylpyridine to a Functionalized Aldehyde

The logical synthetic route to this compound commences with a commercially available starting material, 2-ethoxy-4-methylpyridine. The synthesis proceeds through two key transformations: a regioselective bromination followed by a selective oxidation of the methyl group.

Synthetic_Pathway Start 2-Ethoxy-4-methylpyridine Step1 Bromination Start->Step1 Intermediate 5-Bromo-2-ethoxy-4-methylpyridine Step1->Intermediate Step2 Oxidation Intermediate->Step2 Final This compound Step2->Final NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3 (0.6-0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference to Solvent Baseline->Referencing Final Spectra Final Spectra Referencing->Final Spectra

Caption: General workflow for NMR sample preparation and data acquisition.

General IR Data Acquisition:

Infrared spectra can be obtained using an FT-IR spectrometer. For solid samples, the KBr pellet technique is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

General Mass Spectrometry Data Acquisition:

Mass spectra can be acquired using various ionization techniques. Electron Ionization (EI) is suitable for volatile and thermally stable compounds. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) can be used, which typically yields the protonated molecule [M+H]⁺. The characteristic isotopic pattern for bromine should be observable with either technique.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and logical progression of chemical transformations. Each synthetic step imparts a unique and identifiable fingerprint on the molecule's NMR, IR, and mass spectra. By understanding these characteristic changes, researchers can confidently monitor the progress of their synthesis, verify the structure of their intermediates and final product, and ensure the high purity required for subsequent applications in drug discovery and development. This guide serves as a foundational reference for the spectroscopic analysis of this important heterocyclic building block and similar molecular architectures.

References

  • Berkeley Learning Hub. Aldehyde IR Spectroscopy. (2024-09-24).
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  • Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Sourced 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Niche Building Block

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a highly functionalized heterocyclic compound, serving as a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its unique arrangement of a bromine atom, an ethoxy group, and an aldehyde on a pyridine scaffold allows for a diverse range of chemical transformations, making it a valuable precursor for kinase inhibitors and other biologically active agents.

However, the very reactivity that makes this molecule synthetically attractive also renders it susceptible to the formation of impurities during synthesis, purification, and storage. For researchers in drug development, relying solely on a vendor's Certificate of Analysis (CoA) without independent verification can introduce significant variability into experiments, leading to poor reproducibility, lower yields, and in the worst-case scenario, misleading structure-activity relationship (SAR) data. This guide presents a multi-faceted, experimentally-driven approach to rigorously assess the true purity of commercially sourced this compound, ensuring the integrity of downstream applications.

The Rationale for Orthogonal Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates a different physicochemical property of the molecule. By employing a suite of orthogonal techniques—methods that rely on different principles of separation or detection—we can build a comprehensive and trustworthy purity profile. This guide will focus on a validated, four-pronged strategy:

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of the primary analyte and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the mass of the main component.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of structurally similar impurities.

  • Melting Point Analysis: A classic, yet powerful, indicator of purity.[1]

The following sections will detail the experimental protocols for analyzing three hypothetical commercial lots (Vendor A, Stated Purity: 97%; Vendor B, Stated Purity: 98%; Vendor C, Stated Purity: >98%) to provide a real-world comparative framework.

Experimental Workflows & Protocols

A systematic approach is essential for an accurate purity assessment. The overall workflow involves receiving the commercial sample, performing a battery of analytical tests, and comparing the empirical data against vendor specifications.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing (Orthogonal Methods) cluster_2 Data Analysis & Reporting A Receive Commercial Sample (Vendors A, B, C) B Log Sample & Document CoA A->B C Prepare Stock Solutions (e.g., in Acetonitrile) B->C D HPLC-UV Analysis C->D E GC-MS Analysis C->E F ¹H NMR Spectroscopy C->F G Melting Point Analysis C->G H Integrate & Quantify Peaks (HPLC & GC) D->H I Assign NMR Signals & Identify Impurities D->I J Compare Melting Range to Literature D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J K Compile Data in Comparison Table H->K I->K J->K L Final Purity Verdict & Lot Acceptance K->L

Caption: Overall workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds, allowing for quantification based on peak area. This is the gold standard for purity determination of non-volatile organic compounds.[2]

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (H₂O), both with 0.1% formic acid.

    • Start at 30% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, return to 30% ACN and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound from each vendor in acetonitrile.

Data Interpretation: The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks detected in the chromatogram. Look for any co-eluting peaks or shoulders on the main peak, which may indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both identification and quantification. This technique is excellent for detecting residual solvents and volatile synthetic by-products.[5][6]

Experimental Protocol:

  • System: Agilent 8890 GC coupled with a 5977B MS or equivalent.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Inlet Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Use the same 1.0 mg/mL solutions prepared for HPLC analysis.

Data Interpretation: The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of the main peak should correspond to the molecular weight of the target compound (230.06 g/mol ). Other peaks can be identified by comparing their mass spectra to libraries (e.g., NIST).

¹H NMR Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (in this case, protons). The chemical environment of each proton in the molecule influences its resonance frequency, providing a detailed fingerprint of the molecular structure. It is exceptionally powerful for identifying structurally related impurities.

Experimental Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of CDCl₃.

  • Acquisition: Standard proton experiment (zg30 pulse program), 16 scans.

Data Interpretation: The spectrum of pure this compound should exhibit characteristic signals: a singlet for the aldehyde proton (~10.0 ppm), singlets for the two aromatic protons on the pyridine ring, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group. The presence of unexpected peaks, especially in the aldehyde or aromatic regions, indicates impurities. For example, oxidation of the aldehyde to a carboxylic acid would result in the disappearance of the aldehyde singlet and the appearance of a broad singlet further downfield (>10 ppm).

Impurity_Pathway A 5-Bromo-2-ethoxypyridine- 4-carboxaldehyde B 5-Bromo-2-ethoxypyridine- 4-carboxylic acid A->B Oxidation (Air/Moisture)

Caption: Common degradation pathway for the title compound.

Melting Point Analysis

Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[1][7][8] This simple and rapid technique provides a valuable qualitative assessment of purity.[1]

Experimental Protocol:

  • System: Automated melting point apparatus (e.g., Mettler Toledo MP70).

  • Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

  • Method: Heat at a ramp rate of 2°C/min.

  • Measurement: Record the temperature range from the onset of melting (first liquid droplet) to the clear point (all solid has melted).

Data Interpretation: A narrow melting range (e.g., < 2°C) is indicative of high purity. A broad or depressed melting range compared to a known pure reference suggests the presence of impurities.[7]

Comparative Analysis of Commercial Lots

The data gathered from the four analytical techniques are compiled below to provide a head-to-head comparison of the hypothetical commercial samples.

Parameter Vendor A Vendor B Vendor C
Stated Purity (CoA) 97%98%>98%
Appearance Off-white solidWhite solidWhite crystalline solid
HPLC Purity (Area %) 97.2%98.5%99.6%
Major Impurity (GC-MS) Unidentified (m/z 185)Residual TolueneNone Detected
¹H NMR Confirmation Conforms to structure, minor unidentified peaksConforms, trace toluene signalsConforms, clean baseline
Melting Point Range (°C) 88-92°C91-93°C93-94°C

Analysis of Results:

  • Vendor A: The experimentally determined HPLC purity aligns with the CoA. However, the broad melting point and unidentified peaks in the NMR and GC-MS data suggest the presence of synthetic by-products. This lot may be suitable for initial screening but not for late-stage development where impurity profiling is critical.

  • Vendor B: The HPLC purity is consistent with the CoA. The detection of a common residual solvent (toluene) by GC-MS is a minor issue but should be noted. The material is of good quality for most research applications.

  • Vendor C: This lot demonstrates the highest quality. The HPLC purity is excellent, no significant impurities were detected by other methods, and the sharp melting point is indicative of high crystalline purity. This material is recommended for applications requiring the highest degree of chemical integrity, such as reference standard qualification or GMP synthesis.

Conclusion and Best Practices

This guide demonstrates that a comprehensive, multi-technique approach is indispensable for accurately assessing the purity of critical chemical reagents like this compound. While vendor CoAs provide a useful starting point, they should not be the sole determinant of quality.

  • Always Verify: Independently verify the purity of new lots of critical reagents using at least two orthogonal methods (HPLC and ¹H NMR are often the most informative).

  • Establish a Baseline: Retain a small, well-characterized sample from a high-purity lot to serve as an in-house reference standard for future comparisons.

  • Consider the Application: The required level of purity is dictated by the intended use. Early-stage discovery may tolerate lower purity, whereas process development and clinical studies demand the highest standards.

  • Trust but Verify: The objective is not to distrust suppliers but to maintain the scientific rigor and integrity of your own research. The principles of analytical procedure validation, as outlined in guidelines like ICH Q2(R2), provide a framework for ensuring that your methods are fit for purpose.[9][10][11]

By investing a small amount of analytical effort upfront, researchers can prevent costly and time-consuming issues, ultimately accelerating the path of discovery and development.

References

  • Melting Point Determination. Mettler Toledo.

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.

  • Purity and Identification of Solids Using Melting Points. Portland State University.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Purity determinations by differential thermal analysis. PubMed.

  • Melting point depression. IBChem.

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

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  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.

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benchmarking 5-Bromo-2-ethoxypyridine-4-carboxaldehyde against known standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. 5-Bromo-2-ethoxypyridine-4-carboxaldehyde has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors and other biologically active heterocycles. Its unique substitution pattern—a bromine atom, an ethoxy group, and a carboxaldehyde function on a pyridine scaffold—offers a versatile platform for a variety of chemical transformations.

This guide provides a comprehensive benchmarking of this compound against two known standards: the unsubstituted 4-Pyridinecarboxaldehyde and the structurally related 5-Bromo-2-pyridinecarboxaldehyde. Through a detailed comparison of physicochemical properties, reactivity in hallmark aldehyde reactions, and analytical characterization, this document aims to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to effectively integrate this promising intermediate into their research and development workflows.

Physicochemical Properties: A Comparative Analysis

The electronic and steric environment of an aldehyde profoundly influences its physical characteristics and chemical reactivity. The table below summarizes key physicochemical properties of this compound and the selected standards.

PropertyThis compound4-Pyridinecarboxaldehyde[1][2]5-Bromo-2-pyridinecarboxaldehyde[3][4][5]
Molecular Formula C₈H₈BrNO₂C₆H₅NOC₆H₄BrNO
Molecular Weight 230.06 g/mol 107.11 g/mol [1]186.01 g/mol [3][4][5]
Appearance Off-white to light yellow solidColorless to yellow liquid[2]Off-white to light yellow crystalline solid
Melting Point Not available4 °C[2]91-96 °C[4]
Boiling Point Not available198 °C[2]70 °C at 26 mmHg
Solubility Soluble in DMSO, methanol, ethanol, ethyl acetate; sparingly soluble in water.Soluble in water and ether.Insoluble in water.
pKa Not available4.72[2]Not available

Expert Insights: The introduction of the electron-donating ethoxy group at the 2-position and the electron-withdrawing bromine atom at the 5-position in this compound creates a unique electronic profile compared to the standards. The ethoxy group is expected to increase the electron density of the pyridine ring, potentially influencing the reactivity of the aldehyde. Conversely, the bromine atom's inductive effect will withdraw electron density. This electronic tug-of-war is a key differentiator that will be explored in the reactivity benchmarks.

Performance Benchmarking in Key Aldehyde Reactions

To objectively assess the synthetic utility of this compound, we will benchmark its performance in two fundamental and widely employed aldehyde transformations: the Wittig reaction and the Aldol condensation.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes and ketones.[6][7] The reaction's efficiency is often dictated by the electrophilicity of the carbonyl carbon and steric hindrance around the aldehyde.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification cluster_analysis Analysis ylide_prep Phosphonium Salt + Base -> Ylide aldehyde Aldehyde (Substrate) reaction Reaction in Dichloromethane (Room Temperature, 2h) aldehyde->reaction ylide Phosphorus Ylide ylide->reaction evaporation Solvent Evaporation reaction->evaporation precipitation Precipitation of Triphenylphosphine Oxide evaporation->precipitation filtration Filtration precipitation->filtration column Column Chromatography filtration->column product Alkene Product column->product nmr NMR Spectroscopy product->nmr hplc HPLC Analysis product->hplc

Caption: Workflow for the Wittig Reaction.

Detailed Protocol: Wittig Reaction

  • Ylide Preparation (if not commercially available): A phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the phosphorus ylide in situ. For this benchmark, we will use the commercially available and stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

  • Reaction: Dissolve the respective aldehyde (this compound, 4-Pyridinecarboxaldehyde, or 5-Bromo-2-pyridinecarboxaldehyde) (1.0 mmol) in 10 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add 15 mL of a 1:3 mixture of diethyl ether and hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.[6]

  • Filter the mixture and wash the solid with the same solvent mixture.

  • The filtrate, containing the alkene product, is then concentrated and purified by column chromatography on silica gel.

Expected Performance and Causality:

AldehydeExpected ReactivityRationale
This compound ModerateThe electron-donating ethoxy group may slightly decrease the electrophilicity of the carbonyl carbon, while the electron-withdrawing bromine atom will increase it. The net effect is anticipated to result in moderate reactivity.
4-Pyridinecarboxaldehyde HighThe pyridine ring is electron-deficient, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by the ylide.
5-Bromo-2-pyridinecarboxaldehyde Very HighThe presence of the electron-withdrawing bromine atom, in addition to the inherent electron deficiency of the pyridine ring, is expected to significantly enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction rate.
Aldol Condensation: Carbon-Carbon Bond Formation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[8] The reactivity of the aldehyde in this reaction is also dependent on the electrophilicity of the carbonyl carbon.

Experimental Workflow: Aldol Condensation

Aldol_Workflow cluster_reaction Aldol Condensation cluster_workup Workup & Purification cluster_analysis Analysis aldehyde Aldehyde (Substrate) reaction Reaction in Ethanol (Room Temperature, 30 min) aldehyde->reaction acetone Acetone acetone->reaction naoh Aqueous NaOH (Base Catalyst) naoh->reaction precipitation Precipitation of Product reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water and Cold Ethanol filtration->washing recrystallization Recrystallization washing->recrystallization product α,β-Unsaturated Ketone recrystallization->product nmr NMR Spectroscopy product->nmr hplc HPLC Analysis product->hplc Molecular_Structures cluster_target This compound cluster_std1 4-Pyridinecarboxaldehyde cluster_std2 5-Bromo-2-pyridinecarboxaldehyde target target std1 std1 std2 std2

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of kinase inhibitors and other complex pharmaceuticals, 5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a compound frequently handled by researchers in drug development.[1] While its utility is significant, its proper management and disposal are critical to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated pyridine derivative, grounded in an understanding of its chemical properties and potential hazards. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Assessment: An Evidence-Based Approach

The presence of the brominated pyridine ring suggests persistence and potential ecotoxicity, characteristic of many halogenated organic compounds.[2][3] The aldehyde functional group and the halogenated aromatic structure indicate a likelihood of irritation and potential toxicity if improperly handled.

Hazard ClassificationAnticipated EffectRationale & Authoritative Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on the classification for 5-Bromopyridine-2-carboxaldehyde.[4][5]
Skin Corrosion/Irritation Causes skin irritation.Both 5-Bromopyridine-2-carboxaldehyde and 5-Bromo-2-methoxypyridine are classified as skin irritants.[5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.A consistent hazard identified for closely related pyridine aldehydes.[5][6][7]
Respiratory Irritation May cause respiratory irritation.Classified under STOT SE 3 (Specific target organ toxicity - single exposure) for respiratory system effects.[7]
Environmental Hazard Persistent and bioaccumulative potential.Brominated aromatic compounds are known to have limited biodegradability and can accumulate in the environment.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is imperative to establish a controlled environment. All operations involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side-shields or a face shield (European Standard - EN 166).[5]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are recommended for handling pyridine compounds; nitrile gloves may offer less protection and should be used only for short-duration tasks.[9] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect clothing and skin from contamination.[9]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill response), a NIOSH/MSHA-approved respirator with an appropriate organic vapor/particulate filter is mandatory.[10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][6]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[4]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The primary objective is to contain the material and prevent it from entering the sanitary sewer system.[10][11]

For Small Spills (Solid or Liquid):

  • Restrict Access: Alert others in the immediate area.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[4] Use non-sparking tools if the compound is in a flammable solvent.[10]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.

  • Secure: Prevent entry into the affected area.

  • Ventilate: If it can be done safely, ensure the fume hood continues to operate.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large Contain Contain with Inert Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect into Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Label & Dispose as Hazardous Waste Decontaminate->Dispose End Response Complete Dispose->End Alert Alert EHS & Supervisor Evacuate->Alert Secure Secure the Area Alert->Secure Secure->End

Caption: Workflow for responding to a chemical spill.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[9][12] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[13]

Step 1: Waste Identification and Segregation

  • Classify: All materials containing this compound are classified as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (pipette tips, gloves, absorbent pads, etc.).

  • Segregate: Keep this waste stream separate from other chemical waste to prevent incompatible reactions. It should not be mixed with strong oxidizing agents, strong bases, or strong acids.[4][8]

Step 2: Waste Collection and Containerization

  • Primary Container: Collect waste in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).[8]

  • Contaminated Solids: Collect contaminated solids (gloves, wipes, absorbent) in a separate, clearly labeled plastic bag or sealed container.

  • Closure: Keep the waste container closed at all times, except when adding waste.

Step 3: Labeling

  • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard warnings (e.g., Irritant, Toxic).

    • The date accumulation started.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage location must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[13]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 5: Final Disposal

  • Professional Disposal: The final disposal must be handled by a licensed and approved environmental waste management company. Contact your institution's EHS department to arrange for pickup.

  • Incineration: The recommended disposal method for pyridine and its derivatives is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrogen bromide and nitrogen oxides.[12][14]

Disposal_Decision_Tree Start Material for Disposal (this compound) IsContaminated Is material contaminated? Start->IsContaminated PureCompound Pure/Unused Compound IsContaminated->PureCompound No ContaminatedMaterial Contaminated Material (gloves, glassware, etc.) IsContaminated->ContaminatedMaterial Yes Classify Classify as Hazardous Waste PureCompound->Classify ContaminatedMaterial->Classify Segregate Segregate from Incompatible Waste Classify->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Satellite Area Containerize->Store ArrangePickup Arrange Pickup by Licensed Waste Vendor via EHS Store->ArrangePickup End Disposal Complete ArrangePickup->End

Sources

Comprehensive Guide to the Safe Handling of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for laboratory personnel handling 5-Bromo-2-ethoxypyridine-4-carboxaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally analogous pyridine derivatives, namely 5-Bromopyridine-2-carbaldehyde and 5-Bromo-2-methoxypyridine. This guide is intended for researchers, scientists, and professionals in drug development and is built on a foundation of established laboratory safety principles and chemical reactivity logic.

Hazard Analysis and Risk Mitigation

This compound, a halogenated pyridine derivative, should be handled with the utmost care. Based on analogous compounds, it is classified as hazardous.[1][2] The primary risks are associated with its potential for acute toxicity if ingested, inhaled, or absorbed through the skin, and its capacity to cause significant irritation to the skin, eyes, and respiratory system.[2][3]

Causality of Hazards:

  • Bromination: The presence of a bromine atom on the pyridine ring enhances the compound's reactivity and potential for biological interaction, contributing to its irritant properties and potential toxicity.

  • Aldehyde Group: The aldehyde functional group is reactive and can participate in various biochemical reactions, which can lead to irritation and sensitization.

  • Pyridine Core: Pyridine and its derivatives are known for their characteristic unpleasant odor and are often volatile, increasing the risk of inhalation exposure.[4] They can also be absorbed through the skin.[5]

Hazard Identification Summary
Hazard ClassificationCategoryAssociated Risks
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1][2]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6] When there is a heightened risk of splashing, a face shield must be worn in addition to goggles.[7]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.

  • Body Protection: A fully buttoned, flame-retardant laboratory coat is required to protect against skin contact.[7]

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6]

Experimental Workflow: From Preparation to Disposal

The following diagram outlines the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal a Conduct Risk Assessment b Verify Fume Hood Certification a->b c Assemble and Inspect PPE b->c d Prepare Spill Kit c->d e Weigh Compound in Fume Hood d->e f Conduct Experiment in Fume Hood e->f g Keep Containers Tightly Closed f->g h Decontaminate Work Area g->h i Segregate Waste h->i j Label Hazardous Waste Container i->j k Store Waste in Designated Area j->k l Arrange for Professional Disposal k->l

Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning any work, conduct a thorough risk assessment specific to your experiment.

    • Ensure the chemical fume hood has been certified within the last year.

    • Don all required PPE as outlined in Section 2.

    • Ensure a spill kit containing appropriate absorbent material is readily accessible.

  • Handling:

    • All weighing and manipulation of the solid compound must be performed inside a chemical fume hood to prevent the generation of airborne dust.[6]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2][8] Recommended storage is between 2-8°C.[8]

    • Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory.[1]

  • Cleanup and Decontamination:

    • After handling, thoroughly wash your hands and any exposed skin.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and wash contaminated clothing before reuse.[6]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air.[1][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[8] Seek immediate medical attention.[2]
Spill Response
  • Small Spills: For minor spills, use personal protective equipment, avoid dust formation, and sweep up the material.[9] Place the spilled material into a suitable, closed container for disposal.[9]

  • Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is crucial.

  • Waste Characterization: This compound should be treated as hazardous waste.

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in regular trash.[7]

  • Containerization: Collect waste in a clearly labeled, sealed container.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). Available at: [Link]

  • Pyridine - Washington State University. Available at: [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Available at: [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-26). Available at: [Link]

  • 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.